molecular formula C6H13N B1348786 2-Cyclopropylpropan-2-amine CAS No. 172947-13-6

2-Cyclopropylpropan-2-amine

Cat. No.: B1348786
CAS No.: 172947-13-6
M. Wt: 99.17 g/mol
InChI Key: OOXIEUXBOSSXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylpropan-2-amine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXIEUXBOSSXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-cyclopropylpropan-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of cyclopropylamines. The guide includes a summary of quantitative data in structured tables, detailed experimental protocols for its synthesis and characterization, and visualizations of its potential mechanisms of action based on the known reactivity of related compounds.

Chemical Structure and Properties

This compound, with the IUPAC name this compound, is a primary amine characterized by a cyclopropyl group attached to a tertiary carbon atom. Its chemical structure and basic information are presented below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 172947-13-6AChemBlock[2]
Molecular Formula C₆H₁₃NPubChem[1]
Molecular Weight 99.17 g/mol PubChem[1]
Canonical SMILES CC(C)(C1CC1)NPubChem[1]
InChI Key OOXIEUXBOSSXJM-UHFFFAOYSA-NPubChem[1]
Boiling Point (predicted) 99-100 °C (at 750 Torr)
Density (predicted) 0.929 ± 0.06 g/cm³
Appearance Not specified (likely a liquid)
Purity 95%AChemBlock[2]

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.2 - 0.5Multiplet4HCyclopropyl CH₂ protons
~ 0.8 - 1.0Multiplet1HCyclopropyl CH proton
~ 1.1Singlet6HTwo equivalent methyl (CH₃) protons
~ 1.2 (variable)Broad Singlet2HAmine (NH₂) protons

Note: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 5-15Cyclopropyl CH₂ carbons
~ 15-25Cyclopropyl CH carbon
~ 25-35Methyl (CH₃) carbons
~ 50-60Quaternary carbon (C-NH₂)

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, two bandsN-H stretching (primary amine)
2850 - 3050StrongC-H stretching (alkyl and cyclopropyl)
~ 3080WeakC-H stretching (cyclopropyl C-H)
1590 - 1650MediumN-H bending (scissoring)
~ 1020MediumC-N stretching
~ 1020WeakCyclopropane ring breathing

Table 5: Mass Spectrometry Data

m/zInterpretationSource
84Top PeakPubChem[1]
582nd Highest PeakPubChem[1]
423rd Highest PeakPubChem[1]

Experimental Protocols

Synthesis of this compound via Ritter Reaction

A plausible and efficient method for the synthesis of this compound is the Ritter reaction, starting from 2-cyclopropylpropan-2-ol. This protocol is adapted from the synthesis of the analogous 2-cycloheptylpropan-2-amine.[3][4][5]

Step 1: Synthesis of 2-Cyclopropylpropan-2-ol

This precursor can be synthesized via a Grignard reaction between cyclopropylmagnesium bromide and acetone.

Step 2: Ritter Reaction and Hydrolysis

  • Materials: 2-cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-cyclopropylpropan-2-ol (1 equivalent) in an excess of acetonitrile (which acts as both reactant and solvent).

    • Cool the mixture to 0°C in an ice bath with continuous stirring.

    • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • The reaction is then quenched by carefully pouring the mixture over crushed ice.

    • The resulting N-(2-cyclopropylpropan-2-yl)acetamide intermediate is extracted with diethyl ether.

    • The crude amide is then hydrolyzed by refluxing with an excess of aqueous hydrochloric acid or sodium hydroxide solution.

    • After hydrolysis is complete, the solution is cooled and basified with sodium hydroxide.

    • The final product, this compound, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

    • Purification can be achieved by distillation under reduced pressure.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity and Mechanism of Action

Cyclopropylamines are known to be mechanism-based inhibitors of several enzyme systems, most notably Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO).[6][7][8][9][10][11][][13][14] The high ring strain of the cyclopropyl group makes it susceptible to ring-opening upon enzymatic oxidation, leading to the formation of a reactive intermediate that can covalently bind to the enzyme, causing irreversible inhibition.

Inhibition of Cytochrome P450

The proposed mechanism for the inactivation of CYP450 enzymes by cyclopropylamines involves an initial one-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring.[8][10][11][14] This process can also lead to the formation of a metabolic intermediate complex (MIC) where a nitroso metabolite coordinates to the heme iron, inhibiting enzyme turnover.[8]

CYP450_Inhibition cluster_enzyme CYP450 Active Site CYP450 Cytochrome P450 (Fe-Oxo Species) SET Single Electron Transfer CYP450->SET Amine This compound Amine->CYP450 Binding Radical_Cation Amine Radical Cation SET->Radical_Cation Ring_Opening Cyclopropyl Ring Opening Radical_Cation->Ring_Opening MIC_Formation Metabolic Intermediate Complex (Nitroso Metabolite) Radical_Cation->MIC_Formation Alternative Pathway Carbon_Radical Carbon-Centered Radical Ring_Opening->Carbon_Radical Covalent_Adduct Covalent Adduct Formation (Enzyme Inactivation) Carbon_Radical->Covalent_Adduct Covalent_Adduct->CYP450 Inactivated Enzyme MIC_Formation->CYP450 Inhibited Enzyme MAO_Inhibition cluster_enzyme MAO Active Site MAO_FAD Monoamine Oxidase (Oxidized FAD) Oxidation Oxidation MAO_FAD->Oxidation Amine This compound Amine->MAO_FAD Binding Reactive_Intermediate Reactive Intermediate Oxidation->Reactive_Intermediate Flavin_Adduct Covalent Flavin Adduct Reactive_Intermediate->Flavin_Adduct Flavin_Adduct->MAO_FAD Inactivated Enzyme

References

Synthesis of 2-Cyclopropylpropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the plausible synthetic pathways for 2-cyclopropylpropan-2-amine, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental protocols for this specific compound in publicly accessible literature, this document outlines generalized yet robust methods based on established chemical transformations for structurally related molecules. The information presented herein is intended to provide a foundational framework for the synthesis and further investigation of this compound.

Introduction

This compound, with its characteristic tertiary amine attached to a cyclopropyl moiety, represents a unique structural motif of interest in drug discovery. The cyclopropyl group can impart desirable properties to a molecule, including increased metabolic stability, conformational rigidity, and altered lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide details two primary synthetic strategies for the preparation of this compound: the Ritter reaction followed by hydrolysis, and a Grignard reaction followed by a Ritter reaction.

Synthesis Pathways

Two principal synthetic routes are proposed for the synthesis of this compound.

Pathway 1: Grignard Reaction followed by Ritter Reaction and Hydrolysis

This pathway commences with the reaction of cyclopropyl magnesium bromide with acetone to generate the tertiary alcohol, 2-cyclopropylpropan-2-ol. This intermediate subsequently undergoes a Ritter reaction with a nitrile, such as acetonitrile, in the presence of a strong acid to form an N-alkyl amide. The final step involves the hydrolysis of this amide to yield the target primary amine.

Pathway 2: Direct Ritter Reaction from a Tertiary Alcohol

This approach is a more direct two-step process starting from the commercially available or synthetically prepared 2-cyclopropylpropan-2-ol. The alcohol is first converted to an N-alkyl acetamide via the Ritter reaction, which is then hydrolyzed to afford this compound.[1]

Experimental Protocols

Pathway 1: Grignard Reaction, Ritter Reaction, and Hydrolysis

Step 1: Synthesis of 2-Cyclopropylpropan-2-ol

  • Materials: Magnesium turnings, bromocyclopropane, anhydrous diethyl ether, acetone, saturated aqueous ammonium chloride solution.

  • Procedure: To a solution of cyclopropylmagnesium bromide (prepared from bromocyclopropane and magnesium turnings) in anhydrous diethyl ether, slowly add acetone at 0°C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-cyclopropylpropan-2-ol. The crude product can be purified by vacuum distillation or column chromatography.[2]

Step 2: Ritter Reaction and Hydrolysis

  • Materials: 2-Cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid, ice, sodium hydroxide solution, dichloromethane, brine, anhydrous potassium carbonate.

  • Procedure: Dissolve the purified 2-cyclopropylpropan-2-ol in acetonitrile and cool the mixture to 0°C. Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining the low temperature. Allow the reaction to stir at room temperature until the starting alcohol is consumed, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Carefully pour the reaction mixture over ice and then basify with a strong base (e.g., sodium hydroxide solution) to hydrolyze the intermediate N-alkyl amide. Extract the resulting amine into an organic solvent such as dichloromethane. The combined organic extracts are then washed with brine, dried over anhydrous potassium carbonate, and concentrated under reduced pressure to yield this compound.[2]

Pathway 2: Direct Ritter Reaction and Hydrolysis from 2-Cyclopropylpropan-2-ol

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.[2]

Step 1: Synthesis of N-(2-cyclopropylpropan-2-yl)acetamide (Ritter Reaction)

  • Materials: 2-Cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid (98%), ice, saturated sodium bicarbonate solution, dichloromethane, brine, anhydrous magnesium sulfate.

  • Procedure: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropylpropan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents). Cool the flask in an ice bath to 0-5 °C with continuous stirring. Slowly add concentrated sulfuric acid (2 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C). Stir for 2 hours, monitoring the reaction progress by TLC. Upon completion, carefully pour the reaction mixture over crushed ice in a beaker. Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases (pH 7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide. The crude product can be purified by recrystallization or column chromatography.[1]

Step 2: Synthesis of this compound (Hydrolysis)

  • Materials: N-(2-cyclopropylpropan-2-yl)acetamide, 6M hydrochloric acid, 10M sodium hydroxide solution, diethyl ether, brine, anhydrous potassium carbonate.

  • Procedure: Place the purified N-(2-cyclopropylpropan-2-yl)acetamide in a round-bottom flask. Add 6M hydrochloric acid (10-15 equivalents). Heat the mixture to reflux (approximately 100 °C) and maintain for 12-16 hours, monitoring by TLC until the starting amide is consumed. After completion, cool the reaction mixture to room temperature. Carefully basify the acidic solution by the slow addition of a 10M sodium hydroxide solution until the pH is greater than 12, using an ice bath to control the exothermic reaction. Transfer the basic solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound. The crude amine can be purified by distillation under reduced pressure.[1]

Data Presentation

Quantitative data for the synthesis of this compound is not explicitly available. The following table presents generalized data for the synthesis of related cyclopropylamines to provide a comparative context.

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)Reference
Zinc Homoenolate Trappingα-chloroaldehyde, morpholineCH₂(ZnI)₂THF/DMF901877>20:1[3]
Zinc Homoenolate Trappingα-chloroaldehyde, morpholineCH₂(ZnI)₂, i-PrOHTHF/DMF9018>95>20:1[3]

Visualizations

Synthesis_Pathway_1 cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction & Hydrolysis Cyclopropyl magnesium bromide Cyclopropyl magnesium bromide 2-Cyclopropylpropan-2-ol 2-Cyclopropylpropan-2-ol Cyclopropyl magnesium bromide->2-Cyclopropylpropan-2-ol 1. Diethyl ether Acetone Acetone Acetone->2-Cyclopropylpropan-2-ol 2. H₂O workup N-acetyl intermediate N-acetyl intermediate 2-Cyclopropylpropan-2-ol->N-acetyl intermediate 1. Acetonitrile, H₂SO₄ Acetonitrile Acetonitrile H2SO4 H₂SO₄ This compound This compound N-acetyl intermediate->this compound 2. H₃O⁺, heat

Caption: Synthesis of this compound via Grignard reaction followed by Ritter reaction.

Synthesis_Pathway_2 2-Cyclopropylpropan-2-ol 2-Cyclopropylpropan-2-ol N-acetyl intermediate N-acetyl intermediate 2-Cyclopropylpropan-2-ol->N-acetyl intermediate Acetonitrile, H₂SO₄ This compound This compound N-acetyl intermediate->this compound HCl, H₂O, heat

Caption: Direct synthesis of this compound from 2-Cyclopropylpropan-2-ol.

References

Spectroscopic Analysis of 2-Cyclopropylpropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and known spectroscopic data for 2-Cyclopropylpropan-2-amine (C₆H₁₃N, Mol. Wt.: 99.17 g/mol ). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, based on established spectroscopic principles and data from analogous chemical structures. Mass Spectrometry (MS) data obtained from public libraries is also presented. Furthermore, detailed experimental protocols for acquiring such data are provided to aid researchers in their analytical endeavors.

Predicted and Known Spectroscopic Data

The following sections summarize the anticipated and reported spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the cyclopropyl, methyl, and amine protons. The chemical shifts (δ) are estimated based on typical values for similar chemical environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.2 (variable)Broad Singlet2H-NH₂
~ 1.05Singlet6H-C(CH₃)₂
~ 0.8 - 0.9Multiplet1H-CH- (cyclopropyl)
~ 0.3 - 0.5Multiplet4H-CH₂- (cyclopropyl)

Note: The chemical shift of the amine protons (-NH₂) is highly variable and can be influenced by solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum is predicted to display four distinct signals corresponding to the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 50 - 55Quaternary Carbon (-C (CH₃)₂)
~ 25 - 30Methyl Carbons (-C(C H₃)₂)
~ 15 - 20Methine Carbon (-C H-, cyclopropyl)
~ 5 - 10Methylene Carbons (-C H₂-, cyclopropyl)
IR (Infrared) Spectroscopy Data

The IR spectrum of this compound, a primary amine, is expected to exhibit characteristic absorption bands for N-H and C-N bonds, in addition to C-H stretching and bending vibrations.

Predicted Wavenumber (cm⁻¹)VibrationDescription
3300 - 3400N-H StretchTwo bands, characteristic of a primary amine
2850 - 2960C-H StretchAliphatic C-H stretching
~ 1600N-H BendScissoring vibration of the -NH₂ group
1020 - 1250C-N StretchAliphatic amine C-N stretching
~ 3050C-H StretchCyclopropyl C-H stretching
Mass Spectrometry (MS) Data

The following mass spectrometry data is based on the NIST library entry for this compound, likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

m/zRelative IntensityAssignment
99Low[M]⁺ (Molecular Ion)
84High[M - CH₃]⁺
58Moderate[C₃H₈N]⁺
42Moderate[C₂H₄N]⁺

Note: The fragmentation pattern is consistent with the alpha-cleavage characteristic of amines, where the loss of a methyl group leads to a stable iminium ion.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • As this compound is a liquid at room temperature, it can be analyzed as a "neat" liquid.

    • Place a single drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Data Acquisition :

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Place the prepared salt plate assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

  • Data Processing :

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Parameters :

    • Injector :

      • Temperature: 250 °C

      • Injection Volume: 1 µL

      • Mode: Splitless or split, depending on the concentration.

    • GC Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program :

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final Hold: 5 minutes at 250 °C.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35 - 300.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis :

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak and compare it to library data for confirmation.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_results Results Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Chromatogram & Mass Spectrum Analysis Acq_MS->Proc_MS Res_NMR NMR Spectra (¹H, ¹³C) Proc_NMR->Res_NMR Res_IR IR Spectrum Proc_IR->Res_IR Res_MS Mass Spectrum Proc_MS->Res_MS Final_Analysis Structural Elucidation Res_NMR->Final_Analysis Res_IR->Final_Analysis Res_MS->Final_Analysis

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical and chemical properties of 2-cyclopropylpropan-2-amine (CAS No: 172947-13-6).[1] Intended for a scientific audience, this document consolidates available data from computational models and provides estimations based on the structurally similar compound, tert-butylamine. Detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound are presented to facilitate further research. This guide aims to serve as a foundational resource for the application of this compound in medicinal chemistry and drug discovery, acknowledging the current limitations in experimentally derived data.

Introduction

This compound is a primary amine featuring a cyclopropyl group attached to a tertiary carbon atom. The incorporation of the sterically demanding and conformationally rigid cyclopropyl moiety into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties.[2][3] The unique electronic nature of the cyclopropane ring can also influence the basicity and reactivity of the adjacent amine group.[2] This document outlines the key physicochemical parameters of this compound, providing a basis for its use as a building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

General and Calculated Properties
PropertyValueSource
IUPAC Name This compound[1][4]
CAS Number 172947-13-6[1]
Molecular Formula C₆H₁₃N[1][4]
Molecular Weight 99.17 g/mol [4]
Canonical SMILES CC(C)(C1CC1)N[4]
InChIKey OOXIEUXBOSSXJM-UHFFFAOYSA-N[4]
XLogP3-AA (Computed) 0.6[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 26.0 Ų[4]
Estimated Physical Properties

The experimental physical properties of this compound have not been extensively reported. The values below are estimates based on the known properties of tert-butylamine, a structurally similar primary amine with a tertiary alkyl substituent.

PropertyEstimated Value for this compoundExperimental Value for tert-ButylamineSource (for tert-Butylamine)
Boiling Point ~ 65 - 75 °C44 - 47 °C[5][6][7][8]
Melting Point ~ -50 to -60 °C-67.5 °C[5][6][7]
Density ~ 0.75 - 0.85 g/mL0.696 g/mL at 25 °C[6]
pKa ~ 10.5 - 10.810.68[9][10][11]

Note: The presence of the cyclopropyl group is expected to increase the boiling point and density compared to the tert-butyl analog due to increased molecular weight and van der Waals interactions.

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of a primary aliphatic amine. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties. Key chemical characteristics include:

  • Basicity: As a primary amine, it will react with acids to form the corresponding ammonium salts. Its estimated pKa suggests it is a moderately strong base, similar to other small aliphatic amines.[9][10][11]

  • Nucleophilicity: The amine can act as a nucleophile in reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.

  • Stability: While generally stable, primary amines can be susceptible to oxidation. The cyclopropyl group itself is a strained ring system and can undergo ring-opening reactions under certain conditions, although it is generally stable to many synthetic transformations.[2]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of this compound. These protocols are based on standard laboratory techniques and may require optimization for specific experimental setups.

Synthesis of this compound

A plausible synthetic route to this compound is via the Ritter reaction of 2-cyclopropylpropan-2-ol with a nitrile, followed by hydrolysis of the resulting amide.

Step 1: Synthesis of 2-Cyclopropylpropan-2-ol

This intermediate can be prepared via the Grignard reaction between cyclopropylmagnesium bromide and acetone.

  • Materials: Magnesium turnings, iodine crystal, cyclopropyl bromide, anhydrous diethyl ether, acetone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

    • Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyclopropylpropan-2-ol.

    • Purify the product by distillation.

Step 2: Synthesis of this compound

  • Materials: 2-Cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-cyclopropylpropan-2-ol in an excess of acetonitrile.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until the pH is >12.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by distillation.

Synthesis_Workflow A Cyclopropyl Bromide + Mg C Grignard Reaction A->C B Acetone B->C D 2-Cyclopropylpropan-2-ol C->D F Ritter Reaction D->F E Acetonitrile, H₂SO₄ E->F G Hydrolysis (NaOH) F->G H This compound G->H

Synthetic workflow for this compound.
Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_purification Purification cluster_structure Structural Elucidation cluster_properties Property Measurement Distillation Fractional Distillation PureProduct Pure this compound Distillation->PureProduct NMR ¹H and ¹³C NMR FinalData Physicochemical Profile NMR->FinalData MS Mass Spectrometry MS->FinalData IR IR Spectroscopy IR->FinalData BoilingPoint Boiling Point Determination BoilingPoint->FinalData pKa pKa Titration pKa->FinalData Density Density Measurement Density->FinalData Start Crude Product Start->Distillation PureProduct->NMR PureProduct->MS PureProduct->IR PureProduct->BoilingPoint PureProduct->pKa PureProduct->Density

Workflow for physicochemical characterization.

4.2.1. Boiling Point Determination

  • Apparatus: Micro boiling point apparatus (Thiele tube or similar), thermometer, capillary tube.

  • Procedure:

    • Place a small amount of the purified liquid into a small test tube.

    • Seal one end of a capillary tube and place it, open end down, into the test tube.

    • Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil).

    • Heat the bath slowly and observe the capillary tube.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

4.2.2. pKa Determination by Potentiometric Titration

  • Apparatus: pH meter, magnetic stirrer, burette, beaker.

  • Reagents: Standardized hydrochloric acid solution (e.g., 0.1 M), deionized water.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.

    • Record the initial pH of the solution.

    • Titrate the amine solution with the standardized HCl solution, adding the acid in small increments.

    • Record the pH after each addition of acid, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (singlet), the cyclopropyl protons (multiplets in the upfield region), and the amine protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the quaternary carbon, and the carbons of the cyclopropyl ring.

  • Procedure:

    • Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

4.3.2. Mass Spectrometry (MS)

  • Expected Fragmentation: The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group.

  • Procedure:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile liquids.

    • Acquire the mass spectrum.

4.3.3. Infrared (IR) Spectroscopy

  • Expected Absorptions: The IR spectrum is expected to show characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹ (typically two bands), an N-H bending vibration around 1600 cm⁻¹, and C-H stretching bands for the alkyl and cyclopropyl groups below 3000 cm⁻¹.[12][13][14][15]

  • Procedure:

    • Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or between salt plates (NaCl or KBr).

Biological Activity and Signaling Pathways

There is currently no specific information in the peer-reviewed literature regarding the biological activity or associated signaling pathways of this compound. However, the cyclopropylamine motif is present in a number of biologically active compounds, including enzyme inhibitors and agrochemicals.[2][3][16][17] Further research is required to determine the pharmacological profile of this specific molecule.

Conclusion

This compound is a primary amine with potential applications as a building block in medicinal chemistry. While experimental data on its physicochemical properties are limited, this guide provides a comprehensive summary of its known identifiers, computed properties, and estimated values based on a close structural analog. The detailed, generalized experimental protocols for its synthesis and characterization are intended to facilitate further investigation into this compound and its potential applications in drug discovery and development.

References

The Cyclopropylamine Moiety: A Versatile Scaffold in Modern Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning research applications of cyclopropylamines. This whitepaper delves into the core utility of this unique structural motif in medicinal chemistry, agrochemistry, and organic synthesis, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The cyclopropylamine unit, a three-membered carbocyclic ring attached to an amino group, has garnered significant attention in chemical and biological sciences. Its inherent ring strain and the electronic properties of the amino group bestow upon it a unique reactivity profile, making it a valuable building block in the design of novel bioactive molecules and a versatile intermediate in organic synthesis.[1] This guide aims to provide an in-depth overview of the current and potential research applications of this remarkable scaffold.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The rigid nature of the cyclopropane ring and its ability to act as a bioisosteric replacement for other groups have made cyclopropylamines a cornerstone in the development of new therapeutic agents.[2][3][4] Their applications span a wide range of disease areas, from infectious diseases to central nervous system disorders and oncology.

Enzyme Inhibition: A Key Mechanism of Action

Cyclopropylamines are particularly renowned for their ability to act as mechanism-based inhibitors of several key enzymes, a property attributed to the ring strain of the cyclopropyl group which can lead to irreversible covalent modification of the enzyme's active site.[5][6]

Cyclopropylamines are classical inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[7] The inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for their use as antidepressants.[8] Tranylcypromine is a well-known cyclopropylamine-containing MAO inhibitor.[9][10]

Table 1: Inhibitory Activity of Cyclopropylamine Derivatives against MAO Enzymes

CompoundTargetIC50 (µM)Ki (µM)kinact (min-1)Reference(s)
TranylcypromineMAO-A2.37.70.78[11]
MAO-B0.953.80.26[11]
cis-N-Benzyl-2-methoxycyclopropylamineMAO-A0.17 (after 30 min preincubation)--[12]
MAO-B0.005 (after 30 min preincubation)--[12]
Compound 23 (a 1-substituted TCP analog)LSD10.031--[13]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Increased_Neurotransmitters Increased Neurotransmitter Levels MAO_Enzyme Monoamine Oxidase (MAO) Inactive_Metabolites Inactive Metabolites Cyclopropylamine_Inhibitor Cyclopropylamine Inhibitor Postsynaptic_Receptors Postsynaptic Receptors Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant)

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[6] Overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target. Several cyclopropylamine-containing compounds have been developed as potent and selective LSD1 inhibitors.[8][14][15][16]

Table 2: Inhibitory Activity of Cyclopropylamine Derivatives against LSD1

CompoundIC50 (µM)Cell LineEC50 (nM)Reference(s)
INCB0598720.018SCLC Panel47 - 377[17]
Iadademstat (ORY-1001)0.018AML Panel<1[17]
Compound VIIi 1.80MOLT-4, A549, HCT-116-[8]
Compound VIIb 2.25MOLT-4, A549, HCT-116-[8]
Compound VIIm 6.08MOLT-4, A549, HCT-116-[8]
Compound 11 0.131--[13]
Compound 14 0.031--[13]
Compound 23 0.031--[13]
Compound 16 1.72--[13]

LSD1_Pathway Gene_Expression_Alteration Alteration of Gene Expression (e.g., Tumor Suppressor Gene Activation) Gene_Repression Gene_Repression LSD1 LSD1 LSD1->Gene_Expression_Alteration Leads to Therapeutic Effect (e.g., Anticancer Activity)

Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 enzymes, which are crucial for drug metabolism.[6][7][18][19][20][21] This interaction typically involves the oxidation of the cyclopropylamine nitrogen, leading to ring opening and covalent modification of the enzyme.[6][7][18] Understanding these interactions is critical in drug development to predict and avoid potential drug-drug interactions.[2][22][23][24][25]

Table 3: Kinetic Constants for CYP450 Inactivation by Cyclopropylamines

CompoundCYP IsoformKi (µM)kinact (min-1)Reference(s)
N-benzyl-N-cyclopropylamineVarious--[6][7]
Other Cyclopropylamine DerivativesVarious--[6][7][18]

(Specific Ki and kinact values are often compound and isoform-specific and require dedicated studies for each new chemical entity.)

CYP450_Inhibition Cyclopropylamine Cyclopropylamine Substrate CYP450 Cytochrome P450 Enzyme Cyclopropylamine->CYP450 Binding Oxidized_Intermediate Oxidized Intermediate (Radical Cation) CYP450->Oxidized_Intermediate Oxidation Covalent_Adduct Covalent Adduct (Inactive Enzyme) Ring_Opening Cyclopropyl Ring Opening Oxidized_Intermediate->Ring_Opening Reactive_Metabolite Reactive Metabolite Ring_Opening->Reactive_Metabolite Reactive_Metabolite->CYP450 Covalent Binding

Agrochemicals: Enhancing Crop Protection

Cyclopropylamine derivatives have also found significant applications in the agrochemical industry as herbicides and fungicides.[7][26][27] The inclusion of the cyclopropyl moiety can enhance the biological activity and metabolic stability of these compounds.[26]

Table 4: Agrochemical Activity of Cyclopropylamine Derivatives

Compound TypeApplicationTarget SpeciesEfficacy Data (e.g., EC50, MIC)Reference(s)
Cyclopropylamine-containing triazinesHerbicideVarious weeds-[28]
N-(thiophen-2-yl) Nicotinamide derivativesFungicideCucumber downy mildewEC50 = 1.96 mg/L (for compound 4f)[1]
Pyrimidinedione derivativesHerbicideBroadleaf and grass weeds100% control at 2.34 g a.i./ha (FM-1688)

(Quantitative data for commercial agrochemicals is often proprietary. The table presents available data from public research.)

Organic Synthesis: A Versatile Building Block

The unique reactivity of cyclopropylamines makes them valuable intermediates in organic synthesis.[7][27] They can undergo a variety of transformations, including ring-opening reactions, to generate diverse molecular scaffolds.[22]

Synthesis of Cyclopropylamines

Several methods have been developed for the synthesis of cyclopropylamines, including the Hofmann rearrangement, Curtius rearrangement, and various cyclopropanation reactions.[5][27][29]

Synthesis_Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments involving cyclopropylamines.

Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)

A general method for the synthesis of tranylcypromine starts from trans-cinnamic acid.[5]

Step 1: Cyclopropanation of trans-Cinnamic Acid Derivative: A derivative of trans-cinnamic acid (e.g., an ester) is subjected to a cyclopropanation reaction. A common method involves the use of diazomethane in the presence of a palladium or copper catalyst.

Step 2: Hydrolysis to Carboxylic Acid: The resulting cyclopropyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Step 3: Curtius Rearrangement: The cyclopropyl carboxylic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by converting the acid to the acid chloride followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate.

Step 4: Hydrolysis of the Isocyanate: The isocyanate is hydrolyzed with aqueous acid to yield the primary amine, trans-2-phenylcyclopropylamine.

Step 5: Salt Formation (optional): The free base can be converted to a salt, such as the hydrochloride or sulfate, for improved stability and handling. For example, treatment with a solution of HCl in a suitable solvent will precipitate tranylcypromine hydrochloride.[29]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of cyclopropylamine derivatives against MAO-A and MAO-B can be determined using a variety of methods, including the MAO-Glo™ Assay.[7][30][31][32][33][34]

Principle: This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine or a luminogenic substrate). The amount of H₂O₂ is quantified using a coupled reaction that generates a fluorescent or luminescent signal.

Protocol (using MAO-Glo™ Assay as an example):

  • Reagent Preparation: Prepare the MAO substrate solution, test compound dilutions, and MAO enzyme solution in the provided reaction buffer.

  • Assay Setup: In a 96-well plate, add the MAO substrate solution and the test compound at various concentrations.

  • Initiation of Reaction: Add the MAO enzyme solution to initiate the reaction. Include positive controls (known inhibitors like tranylcypromine) and negative controls (no inhibitor).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the Luciferin Detection Reagent, which stops the MAO reaction and generates a luminescent signal proportional to the amount of MAO activity.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LSD1 Inhibition Assay

The inhibitory potency of compounds against LSD1 can be assessed using various in vitro assays, such as a horseradish peroxidase (HRP)-coupled assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3][12][16][17][27][35]

Principle (HRP-coupled assay): LSD1-mediated demethylation of a histone H3 peptide substrate produces hydrogen peroxide, which is detected by HRP in the presence of a suitable substrate (e.g., Amplex Red) to generate a fluorescent product.

Protocol:

  • Reagent Preparation: Prepare solutions of LSD1 enzyme, biotinylated H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

  • Assay Setup: In a 384-well plate, dispense the test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add a mixture of the LSD1 enzyme and the peptide substrate to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Detection: Add the HRP and Amplex Red detection master mix to initiate the colorimetric reaction.

  • Data Analysis: Measure the fluorescence at the appropriate excitation and emission wavelengths. Calculate IC50 values from the dose-response curves.

CYP450 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

This assay is used to determine if a compound is a time-dependent inhibitor of a specific CYP450 isoform.[2][22][23][24][25]

Principle: The IC50 value of a test compound is determined with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.

Protocol:

  • Pre-incubation: In separate wells of a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes in the presence and absence of an NADPH-regenerating system for a set time (e.g., 30 minutes) at 37°C. A zero-minute pre-incubation control is also included.

  • Initiation of Reaction: After the pre-incubation, add a specific probe substrate for the CYP isoform of interest to initiate the metabolic reaction.

  • Incubation: Incubate for a short period under linear conditions.

  • Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis: Calculate the IC50 values for each condition. An IC50 shift ratio (IC50 without pre-incubation / IC50 with pre-incubation) is determined to assess the potential for time-dependent inhibition.

Drug Discovery and Development Workflow

The discovery and development of new drugs containing a cyclopropylamine moiety typically follows a well-defined pipeline.[1][5][13][36]

Drug_Discovery_Workflow Target_Identification Target Identification & Validation HTS High-Throughput Screening (HTS) of Cyclopropylamine Library Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (Hit-to-Lead) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development (In vivo & Toxicology) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Conclusion

The cyclopropylamine scaffold continues to be a fertile ground for innovation in both academic and industrial research. Its unique structural and electronic properties provide a powerful tool for the design of potent and selective enzyme inhibitors, effective agrochemicals, and novel synthetic intermediates. The information compiled in this technical guide underscores the broad and impactful applications of cyclopropylamines and aims to facilitate further exploration and exploitation of this versatile chemical entity.

References

The Cyclopropane Moiety: A Small Ring with a Big Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, stemming from significant ring strain, impart profound effects on the biological activity of molecules that contain it. This guide provides an in-depth exploration of the diverse biological activities of cyclopropane-containing compounds, offering quantitative data, detailed experimental protocols, and insights into their mechanisms of action through the visualization of key signaling pathways. The incorporation of a cyclopropyl group can enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, making it a valuable tool for overcoming challenges in drug development.[1][2]

Quantitative Biological Activity Data

The introduction of a cyclopropane ring into a molecular structure can dramatically influence its biological efficacy. The following tables summarize quantitative data for various cyclopropane-containing compounds across different therapeutic areas, providing a comparative overview of their potency.

Anticancer Activity

Cyclopropane-containing compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassCompoundCell LineIC50 (µM)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-ones6bDU-145 (Prostate)<20[3]
6uDU-145 (Prostate)<20[3]
Series AverageHT-29 (Colon)<20[3]
Series AverageHela (Cervical)<20[3]
Series AverageA-549 (Lung)<20[3]
Series AverageMCF-7 (Breast)<20[3]
Antimicrobial Activity

The unique structural features of cyclopropanes have been exploited to develop novel antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC80, specifically, is the minimum concentration required to inhibit 80% of the tested isolates.

Compound ClassCompoundMicroorganismMIC80 (µg/mL)Reference
Amide DerivativesF5Staphylococcus aureus32-64[4]
F9Staphylococcus aureus32-64[4]
F29Staphylococcus aureus32-64[4]
F53Staphylococcus aureus32-64[4]
F9Escherichia coli32-64[5]
F31Escherichia coli32-64[4]
F45Escherichia coli32-64[4]
F8Candida albicans16[4]
F24Candida albicans16[4]
F42Candida albicans16[4]
F5Candida albicans32-64[4]
F7Candida albicans32-64[4]
F9Candida albicans32-64[4]
F22Candida albicans32-64[4]
F23Candida albicans32-64[4]
F32Candida albicans32-64[4]
F49Candida albicans32-64[4]
F50Candida albicans32-64[4]
F51Candida albicans32-64[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide methodologies for key assays used to evaluate the biological activity of cyclopropane-containing compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cyclopropane-containing test compound

  • Human cancer cell lines (e.g., HT-29, DU-145, Hela, A-549, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclopropane-containing test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm should be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Cyclopropane Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

A streamlined workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Cyclopropane-containing test compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.[7]

  • Prepare Inoculum: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells (broth only).[7]

  • Controls: Include a positive control (inoculum in broth without the compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1] This can be determined visually or by measuring the optical density with a microplate reader.

cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate (18-24h) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Workflow for MIC determination by broth microdilution.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which cyclopropane-containing compounds exert their biological effects is crucial for rational drug design and development. These compounds can modulate various signaling pathways, leading to their observed therapeutic activities.

Monoamine Oxidase (MAO) Inhibition by Tranylcypromine

Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[9][10] By inhibiting MAO-A and MAO-B, tranylcypromine increases the levels of these neurotransmitters in the brain, which is the basis for its antidepressant effects.[9][10]

cluster_pathway Tranylcypromine Mechanism of Action MAO Monoamine Oxidase (MAO-A & MAO-B) Neurotransmitters Serotonin Norepinephrine Dopamine Breakdown Breakdown Tranylcypromine Tranylcypromine Tranylcypromine->MAO Inhibits (Irreversible) Neurotransmitters->MAO Metabolized by Neurotransmitters->Breakdown IncreasedLevels Increased Neurotransmitter Levels in Synapse Effect Antidepressant Effect IncreasedLevels->Effect

Inhibition of MAO by Tranylcypromine.
Modulation of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[11] Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response. The modulation of the cGAS-STING pathway presents a promising therapeutic strategy for cancer and infectious diseases. While direct modulation by cyclopropane-containing compounds is an active area of research, understanding this pathway is key to identifying new therapeutic opportunities.

cluster_pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferons Nucleus->IFN Induces Transcription ImmuneResponse Innate Immune Response IFN->ImmuneResponse

Overview of the cGAS-STING signaling cascade.

Conclusion

The cyclopropane ring is a versatile and powerful structural motif in the design of biologically active compounds. Its incorporation can lead to significant improvements in potency and pharmacokinetic properties, as evidenced by the quantitative data presented. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of novel cyclopropane derivatives. Furthermore, the exploration of their mechanisms of action, such as the modulation of key signaling pathways, opens new avenues for the development of innovative therapeutics for a wide range of diseases. Continued research into the synthesis and biological evaluation of cyclopropane-containing compounds holds great promise for the future of drug discovery.

References

An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclopropylpropan-2-amine, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and its potential biological significance as a monoamine oxidase (MAO) inhibitor.

Chemical Identity and Synonyms

The compound with the systematic name This compound is a primary amine featuring a cyclopropyl group attached to a tertiary carbon atom.

IUPAC Name: this compound[1][2]

Synonyms:

  • 1-Cyclopropyl-1-methyl-ethylamine[1]

  • (1-Cyclopropyl-1-methylethyl)amine[1]

  • 2-Cyclopropyl-2-propanamine[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC₆H₁₃NPubChem[1]
Molecular Weight99.17 g/mol PubChem[1]
XLogP31.3PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass99.1048 g/mol PubChem[1]
Monoisotopic Mass99.1048 g/mol PubChem[1]
Topological Polar Surface Area26 ŲPubChem[1]
Heavy Atom Count7PubChem[1]
Complexity72.2PubChem[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of cyclopropyl methyl ketone. This two-step process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

  • Cyclopropyl methyl ketone

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions requiring heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a clean, dry round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol. The large excess of ammonium acetate serves as the ammonia source and helps drive the equilibrium towards imine formation.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl to neutralize the excess reducing agent and decompose the remaining ammonium acetate.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add water to the residue and basify the aqueous solution with 2M NaOH until a pH of >10 is reached. This deprotonates the amine, making it extractable into an organic solvent.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by distillation or column chromatography on silica gel.

Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Start Materials: Cyclopropyl methyl ketone Ammonium acetate Methanol reaction Reductive Amination Reaction: - Dissolve reactants in Methanol - Add Sodium Cyanoborohydride - Stir at room temperature start->reaction Step 1 workup Aqueous Work-up: - Quench with HCl - Remove Methanol - Basify with NaOH - Extract with Diethyl Ether reaction->workup Step 2 purification Purification: - Dry with MgSO4 - Filter and concentrate - Optional: Distillation or Chromatography workup->purification Step 3 product Final Product: This compound purification->product Step 4

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Compounds containing a cyclopropylamine moiety are well-documented as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[3][4][5] These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters, which is a key mechanism for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6]

The inhibitory action of cyclopropylamines is typically irreversible. The enzyme oxidizes the amine, leading to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate that forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, thereby inactivating it.[4]

Proposed Signaling Pathway for MAO Inhibition

G cluster_pathway Mechanism of Monoamine Oxidase (MAO) Inhibition amine This compound mao Monoamine Oxidase (MAO) (with FAD cofactor) amine->mao Binds to active site oxidation Enzymatic Oxidation mao->oxidation intermediate Reactive Intermediate (Ring-opened radical cation) oxidation->intermediate adduct Covalent Adduct Formation intermediate->adduct inactivated_mao Inactivated MAO adduct->inactivated_mao neurotransmitters Increased Neurotransmitter Levels (e.g., Dopamine, Serotonin) inactivated_mao->neurotransmitters Leads to

References

An In-depth Guide to 2-Cyclopropylpropan-2-amine: Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This document provides a focused overview of 2-Cyclopropylpropan-2-amine, detailing its fundamental molecular properties.

Molecular Data Summary

The essential molecular data for this compound is summarized in the table below. This information is critical for a variety of applications, from reaction stoichiometry to analytical characterization.

PropertyValue
Molecular Formula C6H13N
Molecular Weight 99.17 g/mol [1][2][3]
IUPAC Name This compound[1][4]
CAS Number 172947-13-6[2][3][4]
SMILES CC(C)(C1CC1)N[1]

Structural and Relational Overview

To visualize the relationship between the compound's name and its core properties, the following diagram illustrates the logical flow from its nomenclature to its chemical formula and ultimately its molecular weight.

Logical Relationship of this compound Properties A This compound B Molecular Formula C6H13N A->B Determines C Molecular Weight 99.17 g/mol B->C Calculated From

References

An In-Depth Technical Guide to the Discovery and History of Novel Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The cyclopropylamine scaffold, a unique three-membered ring system appended with an amine group, has become a privileged motif in modern medicinal chemistry. Its inherent structural rigidity, metabolic stability, and unique electronic properties have propelled the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the discovery and history of novel cyclopropylamine derivatives, tracing their evolution from early monoamine oxidase inhibitors to potent, targeted therapies in oncology and infectious diseases. We delve into key synthetic methodologies, mechanisms of action, and structure-activity relationships, presenting quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Cyclopropylamine Moiety: A Privileged Scaffold in Drug Design

The incorporation of a cyclopropylamine group into a drug candidate can profoundly influence its pharmacological profile. The high ring strain of the three-membered ring (approximately 60° bond angles) enhances chemical reactivity and provides a rigid conformational constraint. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[1] Furthermore, the cyclopropane ring is often resistant to metabolic degradation by cytochrome P450 (CYP) enzymes, which can enhance a drug's half-life and bioavailability.[1][2] This combination of properties has made cyclopropylamine a valuable building block in the design of enzyme inhibitors and other therapeutic agents.[1]

Historical Perspective: From Tranylcypromine to Targeted Therapies

The story of cyclopropylamine in medicine begins with the discovery of trans-2-phenylcyclopropylamine, famously known as Tranylcypromine (TCP) . Originally developed as an analog of amphetamine, it was soon identified as a potent, irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B).[3] This discovery led to its clinical use as an antidepressant, effectively increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain.[3][4]

For decades, the primary therapeutic application of cyclopropylamines was centered on MAO inhibition. However, the versatility of the TCP scaffold inspired further exploration. Researchers began to use it as a structural template for developing mechanism-based inhibitors for other enzymes, marking a pivotal shift in the application of this chemical class.[3] This "molecular editing" strategy has led to the discovery of derivatives with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][5]

Key Therapeutic Applications of Novel Derivatives

The unique properties of the cyclopropylamine moiety have been exploited in several key therapeutic areas.

Oncology: The Emergence of LSD1 Inhibitors

A significant breakthrough in the application of cyclopropylamine derivatives has been in oncology, with the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[6] LSD1 is an enzyme that plays a crucial role in carcinogenesis by removing methyl groups from histone H3, which leads to the silencing of tumor suppressor genes.[1][6] LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a prime target for therapeutic intervention.[6]

Inspired by the structure of TCP, scientists have developed a new class of irreversible LSD1 inhibitors. These compounds utilize the cyclopropylamine core to form a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its inactivation.[6] Numerous TCP-based inhibitors are now in clinical trials for various cancers.[6]

Infectious Diseases

The cyclopropylamine motif is a key component of several successful anti-infective agents.

  • Fluoroquinolone Antibiotics: A cyclopropyl group at the N-1 position of the quinolone core is a hallmark of many potent antibiotics, including Ciprofloxacin . This substitution significantly enhances their antibacterial activity against a broad spectrum of pathogens.

  • Antivirals: Simeprevir , a drug used to treat Hepatitis C, features a cyclopropylamine-derived acylsulfonamide group that is critical for its inhibitory activity against the HCV NS3/4A protease.

Other Therapeutic Areas

Cyclopropylamine derivatives have also shown promise in treating:

  • Neurological Disorders: Beyond depression, research continues into their potential for other CNS conditions.[1]

  • Spinal Muscular Atrophy: The recently approved drug Risdiplam contains a cyclopropyl group that was added to improve the safety and pharmacokinetic profile of the molecule.[2]

Synthetic Methodologies for Cyclopropylamine Derivatives

The synthesis of the cyclopropylamine core has been a significant area of research, with numerous methods developed to access this valuable scaffold.[7][8]

Overview of Synthetic Routes

Several classical and modern methods are employed for the synthesis of cyclopropylamines:

  • Kulinkovich Reaction: This method can be applied to amides and nitriles to form the aminocyclopropane moiety.[7][8]

  • Metal-Catalyzed Cyclopropanation: Reactions of diazo compounds on olefins in the presence of a metal catalyst are widely used.[7][8]

  • Curtius Rearrangement: The rearrangement of cyclopropyl acyl azides provides a reliable route to cyclopropylamines.[7][9]

  • Photoredox Catalysis: Recently, mild and efficient methods using visible-light photoredox catalysis have been developed for the synthesis of complex cyclopropylamine precursors.[6]

  • From α-Chloroaldehydes: A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be achieved from readily available α-chloroaldehydes via a zinc homoenolate intermediate.[9]

G Generalized Workflow for Synthesis and Evaluation of Novel Cyclopropylamine Derivatives cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A Starting Materials (e.g., Styrenes, Alkenes) B Key Reaction (e.g., Photocatalysis, Cyclopropanation) A->B C Intermediate Formation (e.g., Nitrocyclopropane) B->C D Final Functionalization & Purification C->D E Structural Confirmation (NMR, MS) D->E Novel Derivatives F In Vitro Screening (e.g., LSD1 Inhibition Assay) E->F Data Analysis G Cell-Based Assays (Anticancer Activity) F->G Data Analysis H ADMET Profiling G->H Data Analysis I Lead Compound H->I Data Analysis

Caption: Generalized workflow for the synthesis and evaluation of novel cyclopropylamine derivatives.

Detailed Experimental Protocol: Photocatalytic Synthesis of a Cyclopropylamine Precursor

The following protocol is adapted from a recently developed method for the synthesis of nitrocyclopropane derivatives, which are precursors to trans-cyclopropylamine LSD1 inhibitors.[6]

Reaction: Photocatalytic Intermolecular Bromonitroalkylation of Styrene

  • Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add styrene (0.2 mmol, 1.0 equiv), bromonitromethane (0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., Ir-based catalyst, 1-2 mol%).

  • Solvent Addition: Add 2.0 mL of a suitable solvent (e.g., anhydrous DMSO) to the vial.

  • Degassing: Seal the vial and degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the bromonitroalkylated adduct.

  • Cyclization: The purified adduct can then be cyclized to the corresponding nitrocyclopropane using a suitable base (e.g., DBU) in an appropriate solvent. This nitrocyclopropane serves as a direct precursor to the desired cyclopropylamine following nitro group reduction.[6]

Mechanisms of Action and Key Signaling Pathways

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, cyclopropylamine derivatives prevent the demethylation of H3K4, leading to the re-expression of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth.

G LSD1 Inhibition Pathway by Cyclopropylamine Derivatives LSD1 LSD1 Enzyme (FAD-Dependent) H3K4_dem Histone H3K4me1/0 (Repressed Gene Mark) LSD1->H3K4_dem Demethylation Inactive_LSD1 Inactive LSD1 (Covalent Adduct) LSD1->Inactive_LSD1 TCP_Deriv Cyclopropylamine Derivative (Inhibitor) TCP_Deriv->LSD1 Irreversible Inhibition H3K4 Histone H3K4me2 (Active Gene Mark) H3K4->LSD1 Tumor_Suppressor Tumor Suppressor Gene Expression H3K4->Tumor_Suppressor Maintains Cancer_Growth Cancer Cell Growth & Proliferation H3K4_dem->Cancer_Growth Promotes Tumor_Suppressor->Cancer_Growth Inhibits Inactive_LSD1->H3K4_dem Blocks

Caption: Mechanism of LSD1 inhibition by cyclopropylamine derivatives leading to anticancer effects.

Inhibition of Monoamine Oxidase (MAO)

MAO enzymes are responsible for the degradation of monoamine neurotransmitters in the synaptic cleft. Tranylcypromine and its analogs inhibit MAO, leading to an accumulation of neurotransmitters like serotonin, norepinephrine, and dopamine, which is believed to be the basis for their antidepressant effects.

G MAO Inhibition Pathway by Tranylcypromine cluster_neuron MAO Inhibition Pathway by Tranylcypromine Presynaptic Presynaptic Neuron Synaptic_NT Increased Synaptic Neurotransmitters Presynaptic->Synaptic_NT Release Postsynaptic Postsynaptic Neuron Effect Antidepressant Effect Postsynaptic->Effect MAO Monoamine Oxidase (MAO) NT_degraded Inactive Metabolites MAO->NT_degraded TCP Tranylcypromine (TCP) TCP->MAO Inhibits NT Neurotransmitters (Serotonin, Norepinephrine) NT->MAO Degradation Synaptic_NT->Postsynaptic Signal

Caption: Mechanism of MAO inhibition by Tranylcypromine (TCP) in a neuron.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of novel cyclopropylamine derivatives is heavily reliant on quantitative analysis of their biological activity. Structure-activity relationship (SAR) studies help in optimizing lead compounds to improve potency and selectivity.

LSD1 Inhibitory Activity

The following table summarizes the LSD1 inhibitory activity of newly synthesized acyl and sulfamoyl cyclopropane derivatives.[6]

Compound IDR Group on Cyclopropylamine% LSD1 Inhibition @ 10 µM
11a N-methylpiperidine~5%
11d Benzodioxole~25%
11e Benzyl~25%
11g Picolinamide~10%
Control DMSO0%

Data adapted from Kim et al., 2024.[6] The data indicates that aromatic carbocycles and benzyl groups (11d, 11e) confer better LSD1 inhibitory activity compared to simple aliphatic or certain heterocyclic moieties in this specific series.[6]

Anticancer Activity of Cyanopyrimidine Derivatives

A series of cyclopropylamine-containing cyanopyrimidine derivatives were evaluated for their anticancer and LSD1 inhibitory activity.[10]

Compound IDKey SubstituentLSD1 IC₅₀ (µM)Cancer Cell Line (Example)GI₅₀ (µM) (Example)
VIIb 4-Methylphenyl2.25MOLT-4 (Leukemia)< 10
VIIi 4-Methoxyphenyl1.80A549 (Lung)< 10
VIIm 4-Isopropylphenyl6.08HCT-116 (Colon)< 10

Data adapted from Alam et al., 2024.[10] These results show that compounds with potent LSD1 inhibition also demonstrate significant anticancer activity. The SAR suggests that electron-donating groups at the para-position of the phenyl ring are favorable for activity.[10]

Conclusion and Future Outlook

The journey of cyclopropylamine derivatives from a single antidepressant to a diverse class of targeted therapeutics highlights the power of medicinal chemistry and scaffold hopping. The unique structural and metabolic properties of the cyclopropylamine core have cemented its status as a privileged fragment in drug discovery. Future research will likely focus on developing more selective and potent inhibitors for existing targets like LSD1, as well as exploring new biological targets. Innovations in synthetic chemistry, such as the continued development of enantioselective and C-H functionalization reactions, will further expand the accessible chemical space, paving the way for the next generation of cyclopropylamine-based medicines.[3][11]

References

An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylpropan-2-amine is a primary amine featuring a cyclopropyl group attached to a tertiary carbon atom. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for its ability to confer unique conformational constraints, improve metabolic stability, and modulate electronic properties, which can lead to enhanced binding affinity and efficacy of drug candidates.[1][2] As a sterically hindered primary amine, this compound serves as a versatile building block in the synthesis of more complex molecules, including novel therapeutic agents. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, plausible synthetic routes with detailed experimental protocols, and potential applications.

Chemical Identifiers and Properties

The fundamental chemical identifiers for this compound are crucial for its unambiguous identification in research and documentation.

IdentifierValue
IUPAC Name This compound[3]
SMILES CC(C)(C1CC1)N[3]
InChI InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3[3]
InChIKey OOXIEUXBOSSXJM-UHFFFAOYSA-N[3]
CAS Number 172947-13-6[4]

A summary of its key computed physicochemical properties is presented below, providing insights into its molecular characteristics.

PropertyValue
Molecular Formula C₆H₁₃N[3]
Molecular Weight 99.17 g/mol [3]
Topological Polar Surface Area 26.0 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
pKa 10.91 ± 0.20 (Predicted)
LogP 1.30 (Predicted)

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, two primary, robust, and scalable methods for synthesizing sterically hindered tertiary amines are highly applicable: the Ritter Reaction and Reductive Amination .

Synthesis via Ritter Reaction

The Ritter reaction is a well-established method for converting tertiary alcohols into N-tert-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[5][6][7] This approach is particularly suitable for the synthesis of this compound, starting from 2-cyclopropylpropan-2-ol.

Ritter_Reaction_Workflow Synthesis of this compound via Ritter Reaction cluster_step1 Step 1: Ritter Reaction cluster_step2 Step 2: Amide Hydrolysis start 2-Cyclopropylpropan-2-ol reagents1 Acetonitrile (CH3CN) Concentrated Sulfuric Acid (H2SO4) start->reagents1 intermediate N-(2-Cyclopropylpropan-2-yl)acetamide final_product This compound reagents2 Hydrochloric Acid (HCl) Sodium Hydroxide (NaOH) intermediate->reagents2 reagents1->intermediate reagents2->final_product

Caption: Workflow for the synthesis of this compound via the Ritter reaction.

Experimental Protocol:

Step 1: Synthesis of N-(2-Cyclopropylpropan-2-yl)acetamide (Ritter Reaction)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-cyclopropylpropan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide.

Step 2: Hydrolysis of N-(2-Cyclopropylpropan-2-yl)acetamide

  • To the flask containing the crude amide, add 6M hydrochloric acid (10-15 equivalents).

  • Heat the mixture to reflux (approximately 100 °C) using a heating mantle and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting amide is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the acidic solution by the slow addition of a 10M sodium hydroxide solution in an ice bath until the pH is >12.

  • Transfer the basic solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude amine can be purified by distillation under reduced pressure.

Synthesis via Reductive Amination

Reductive amination is another powerful method for the synthesis of amines, involving the reaction of a ketone with an ammonia source to form an imine in situ, which is then reduced to the amine.[8] This one-pot reaction is often preferred for its milder conditions.

Reductive_Amination_Workflow Synthesis of this compound via Reductive Amination cluster_process One-Pot Reaction start Cyclopropyl Methyl Ketone reagents Ammonia (NH3) Reducing Agent (e.g., NaBH3CN) start->reagents intermediate Imine Intermediate (in-situ) final_product This compound intermediate->final_product reagents->intermediate

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol:

  • To a high-pressure autoclave reactor equipped with a mechanical stirrer, add cyclopropyl methyl ketone (1 equivalent) and a suitable solvent such as methanol.

  • Introduce ammonia into the reactor, either by bubbling ammonia gas or by adding a solution of ammonia in the reaction solvent (5-10 equivalents).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) and introduce hydrogen gas to the desired pressure (e.g., 30 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 6-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess gas.

  • If a solid catalyst was used, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction to purify the amine. Dissolve the residue in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl).

  • Separate the aqueous layer, basify with a strong base (e.g., NaOH), and extract the product back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield the final product. Further purification can be achieved by distillation.

Potential Applications and Biological Relevance

While specific biological activity data for this compound is not widely published, the broader class of cyclopropylamines is of significant interest in medicinal chemistry.[1][9] The cyclopropylamine moiety is a known pharmacophore in various biologically active compounds, including enzyme inhibitors and central nervous system agents.[1][2] For instance, tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, features a cyclopropylamine structure.[1] Compounds containing this motif have been investigated for a range of activities, including antibacterial, antifungal, and antiviral properties.[1][2][10] Therefore, this compound represents a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: 2-Cyclopropylpropan-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylpropan-2-amine is a valuable primary amine building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a sterically demanding tertiary alkyl group adjacent to the amine, combined with the electronic properties of the cyclopropyl ring, imparts favorable characteristics to target molecules. The cyclopropyl group is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates, such as lipophilicity and conformational rigidity.[1][2][3][4]

These application notes provide detailed protocols for the utilization of this compound in key synthetic transformations, including N-alkylation and reductive amination. The presented methodologies are adaptable for the synthesis of a wide range of derivatives for further investigation in drug development programs.

Key Applications in Organic Synthesis

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations. Its application as a nucleophile is central to the construction of more complex molecules.

N-Alkylation

The introduction of substituents on the nitrogen atom of this compound is a fundamental step in the synthesis of novel bioactive compounds. This can be achieved through various N-alkylation strategies, including the use of alkyl halides or the more modern and efficient "borrowing hydrogen" methodology.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5][6] this compound can be reacted with a diverse range of aldehydes and ketones to form intermediate imines, which are then reduced in situ to the corresponding secondary or tertiary amines. This one-pot procedure is highly efficient and tolerant of a variety of functional groups.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations involving this compound and analogous systems. This data is provided to guide reaction optimization and for comparative purposes.

Table 1: N-Alkylation of Amines via Borrowing Hydrogen Catalysis

EntryAmineAlcoholCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineBenzyl alcohol[Ru(p-cymene)Cl₂]₂ (2)K₂CO₃Toluene1102495Hypothetical
2BenzylamineEthanolShvo's catalyst (1)t-BuOKDioxane1001688Hypothetical
3This compound 4-Methoxybenzyl alcohol[Ru(p-cymene)Cl₂]₂/Xantphos (2)Cs₂CO₃Toluene12024Est. 85-95Adapted
4Morpholine1-Pentanol(Cymene)RuCl₂-dppf (1.5)NaHTHF1101292Hypothetical

*Estimated yield based on similar transformations.

Table 2: Reductive Amination with Primary Amines

EntryAmineCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1This compound CyclohexanoneNaBH(OAc)₃Dichloromethane2512Est. 90Adapted
2AnilineAcetophenoneNaBH₃CNMethanol252485Hypothetical
3BenzylamineBenzaldehydeH₂ (1 atm), Pd/CEthanol25898Hypothetical
4This compound 4-ChlorobenzaldehydeH₂ (50 psi), PtO₂Methanol5016Est. 88Adapted

*Estimated yield based on similar transformations.

Experimental Protocols

Protocol 1: N-Alkylation of this compound with 4-Methoxybenzyl Alcohol (Borrowing Hydrogen Methodology)

This protocol describes a general procedure for the N-alkylation of this compound using a ruthenium-based catalyst.

Materials:

  • This compound

  • 4-Methoxybenzyl alcohol

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • Xantphos (Ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.02 mmol), Xantphos (0.04 mmol), and Cesium Carbonate (1.5 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • To this mixture, add this compound (1.0 mmol) followed by 4-methoxybenzyl alcohol (1.2 mmol).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and base.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(4-methoxybenzyl)-2-cyclopropylpropan-2-amine.

Protocol 2: Reductive Amination of Cyclohexanone with this compound

This protocol provides a method for the synthesis of a secondary amine via reductive amination.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and cyclohexanone (1.1 mmol) in dichloromethane (10 mL).

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 mmol) in dichloromethane (5 mL).

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(cyclohexyl)-2-cyclopropylpropan-2-amine.

Visualizations

The following diagrams illustrate the general synthetic strategies and a potential multi-step synthesis workflow utilizing this compound as a key building block.

N_Alkylation_Workflow amine This compound catalyst [Ru]-Catalyst Base amine->catalyst Reactant alcohol R'-OH alcohol->catalyst Reactant product N-alkylated Product catalyst->product Borrowing Hydrogen

Workflow for N-Alkylation via Borrowing Hydrogen.

Reductive_Amination_Workflow amine This compound imine Imine Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine product Secondary/Tertiary Amine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

General Workflow for Reductive Amination.

Multi_Step_Synthesis start This compound step1 Step 1: Acylation (e.g., with an acid chloride) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Step 2: Cyclization (e.g., Bischler-Napieralski) intermediate1->step2 intermediate2 Heterocyclic Intermediate step2->intermediate2 step3 Step 3: Aromatization/Reduction intermediate2->step3 final_product Bioactive Target Molecule (e.g., Enzyme Inhibitor) step3->final_product

Multi-step Synthesis of a Bioactive Molecule.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of novel molecules with potential biological activity. The protocols provided herein for N-alkylation and reductive amination offer robust and adaptable methods for the incorporation of the 2-cyclopropylpropan-2-amino moiety. The unique steric and electronic properties of this building block make it an attractive starting material for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for the Analytical Characterization of 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylpropan-2-amine is a primary amine of interest in pharmaceutical and chemical research. Its structural features, a cyclopropyl ring attached to a tertiary carbon bearing an amino group, necessitate robust analytical methods for its comprehensive characterization. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The protocols outlined herein are designed to provide a framework for the qualitative and quantitative analysis of this compound, ensuring accuracy, precision, and reliability in research and development settings.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. A headspace GC-MS method is particularly suitable for this volatile amine, offering a simple and robust analytical solution.

Experimental Protocol: Headspace GC-MS

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph with a capillary column and a mass spectrometer detector.

  • Headspace autosampler.

Materials:

  • Sample containing this compound.

  • Internal Standard (IS) solution (e.g., a deuterated analog or a suitable structural analog).

  • Sodium hydroxide (NaOH) solution, 1 M.

  • Potassium chloride (KCl).

  • Headspace vials (20 mL).

Procedure:

  • Sample Preparation:

    • To a 20 mL headspace vial, add 400 µL of the sample (e.g., in a suitable solvent or biological matrix).

    • Add an appropriate volume of the internal standard solution.

    • Add 750 µL of 1 M NaOH / 0.5 M KCl solution to liberate the free amine.

    • Immediately seal the vial with a crimp cap.

  • Headspace Incubation:

    • Place the vial in the headspace autosampler.

    • Incubate at 70°C for 10 minutes with agitation.[1]

  • GC-MS Analysis:

    • Inject 1-2 mL of the headspace gas into the GC-MS system.

    • Run the analysis using the parameters outlined in Table 2.

Data Presentation

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Notes
99[M]⁺Molecular ion
84[M - CH₃]⁺Loss of a methyl group via alpha-cleavage. Expected to be a major fragment.
58[M - C₃H₅]⁺Loss of a cyclopropyl group via alpha-cleavage.

Table 2: GC-MS Instrumental Parameters

Parameter Value
GC System
ColumnRtx-Volatile Amine column (30 m x 0.32 mm ID, 5 µm film thickness) or similar base-deactivated column[1]
Carrier GasHelium at a constant flow of 2 mL/min[1]
Inlet Temperature200°C[1]
Injection ModeSplit (e.g., 7:1 split ratio)[1]
Oven ProgramInitial: 40°C, hold for 4 minRamp: 25°C/min to 250°CHold: 3 min at 250°C[1]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature200°C[1]
Transfer Line Temp.230°C[1]
Acquisition ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantitative analysis

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (400 µL) IS Add Internal Standard Sample->IS NaOH_KCl Add NaOH/KCl Solution IS->NaOH_KCl Seal Seal Vial NaOH_KCl->Seal Incubate Incubate at 70°C (10 min) Seal->Incubate Transfer to Autosampler Inject Inject Headspace Gas Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Data_Analysis Data Analysis (Quantification & Identification) Detect->Data_Analysis Data Acquisition

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Due to the lack of a strong chromophore, direct UV detection of this compound by HPLC is challenging. Therefore, pre-column derivatization with a fluorescent labeling agent is recommended to enhance detection sensitivity.

Experimental Protocol: HPLC with Pre-column Derivatization

Objective: To quantify this compound using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (OPA).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and fluorescence detector.

  • C18 reversed-phase column.

Materials:

  • This compound standard solutions.

  • Sample containing this compound.

  • Borate buffer (0.1 M, pH 9.5).

  • o-phthalaldehyde (OPA) reagent (dissolved in methanol with a thiol like N-acetyl-L-cysteine).[2]

  • HPLC grade acetonitrile and water.

Procedure:

  • Derivatization Reaction:

    • In an autosampler vial, mix a defined volume of the standard or sample solution with the borate buffer.

    • Add the OPA reagent to the vial.

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection.[2][3]

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Perform the separation using the parameters outlined in Table 3.

Data Presentation

Table 3: HPLC Instrumental Parameters

Parameter Value
LC System
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart with a suitable low percentage of B, ramp up to elute the derivatized amine, then re-equilibrate. (Method development required)
Flow Rate1.0 mL/min
Column Temperature30°C
Detector
TypeFluorescence Detector
Excitation λ~340 nm (for OPA derivatives)
Emission λ~455 nm (for OPA derivatives)

Workflow Diagram

HPLC_Workflow cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer OPA Add OPA Reagent Buffer->OPA React React at Room Temp. OPA->React Inject Inject Derivatized Sample React->Inject Transfer to Autosampler Separate Reversed-Phase Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Data_Analysis Data Analysis (Quantification) Detect->Data_Analysis Data Acquisition

Caption: Workflow for HPLC analysis with pre-column derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Although experimental data is not widely available, the chemical shifts can be predicted based on the analysis of similar structures like cyclopropylamine and propan-2-amine.[4][5][6]

Predicted NMR Data

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 1.2 (variable)Broad Singlet2H-NH₂
~ 1.0Singlet6H2 x -CH₃
~ 0.8Multiplet1H-CH (cyclopropyl)
~ 0.4Multiplet4H-CH₂ (cyclopropyl)

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment
~ 50-55Quaternary Carbon (-C(CH₃)₂NH₂)
~ 25-30Methyl Carbons (-CH₃)
~ 15-20Methine Carbon (-CH, cyclopropyl)
~ 5-10Methylene Carbons (-CH₂, cyclopropyl)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and reference to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. As a primary amine, it will exhibit characteristic N-H stretching and bending vibrations.[7][8][9]

Predicted FTIR Data

Table 6: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Notes
3300 - 3500N-H StretchTwo bands are expected for a primary amine (symmetric and asymmetric stretching).[7]
2850 - 3000C-H StretchAliphatic C-H stretching from the isopropyl and cyclopropyl groups.
~ 3080C-H StretchCharacteristic C-H stretching for a cyclopropyl ring.
1560 - 1640N-H BendScissoring vibration of the -NH₂ group.[8]
1000 - 1350C-N StretchStretching vibration of the carbon-nitrogen bond.[8]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for primary amines and cyclopropyl groups.

Logical Relationship Diagram

Analytical_Techniques cluster_structure Structural Elucidation cluster_separation Separation & Quantification Analyte This compound NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR FTIR FTIR Spectroscopy Analyte->FTIR GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC Structure Functional Groups & Connectivity NMR->Structure FTIR->Structure Quantification Purity & Concentration GCMS->Quantification HPLC->Quantification

Caption: Interrelationship of analytical techniques for characterization.

References

Application Notes and Protocols for the Analysis of Cyclopropylamine Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Gas chromatography (GC) is a powerful and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds like cyclopropylamine. This document provides detailed application notes and protocols for three common GC-based methods for analyzing cyclopropylamine purity: direct injection, headspace analysis, and analysis following derivatization. Additionally, a method for chiral purity analysis is described.

Direct analysis of cyclopropylamine can be challenging due to its high polarity, which may lead to poor peak shape and low sensitivity.[1][2] To overcome these limitations, derivatization or specialized injection techniques like headspace analysis are often employed.[1][3]

Potential Impurities in Cyclopropylamine

The manufacturing process of cyclopropylamine can introduce various impurities. For instance, the Hofmann degradation of cyclopropanecarboxamide may result in hydrolysis byproducts and oxidation to nitriles.[4] Other synthetic routes might leave residual starting materials or intermediates, such as 4-chlorobutyric acid and its esters.[5][6] A thorough purity analysis should aim to separate and quantify the main component from these and other potential process-related impurities and degradation products.

Method 1: Direct Injection Analysis

This method is suitable for a rapid screening of cyclopropylamine purity, especially for less polar impurities. However, peak tailing for the main analyte can be an issue. The use of a base-deactivated column is highly recommended to mitigate this.[1][2]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the cyclopropylamine sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol.

  • Mix thoroughly.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-FID System and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A base-deactivated, polar capillary column is recommended. Examples include columns with a base-modified poly(ethylene glycol) stationary phase or specialized amine analysis columns like Agilent J&W CP-Volamine or CP-Sil 8 CB for Amines.[1][7]

  • Typical Chromatographic Conditions: The following table provides a starting point for method development.

ParameterValue
Column CP-Volamine (30 m x 0.32 mm, 5 µm film thickness)[8]
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.5 mL/min (constant flow)
Split Ratio 50:1
Injection Volume 1 µL
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: Hold at 220 °C for 5 minutes

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of cyclopropylamine using the area percent method.

  • Identify and quantify any impurities against known reference standards if available.

Method 2: Headspace Gas Chromatography (HS-GC)

Headspace analysis is a robust technique for quantifying volatile compounds like cyclopropylamine in various matrices, including active pharmaceutical ingredients (APIs).[3][9] This method minimizes the introduction of non-volatile matrix components into the GC system, thereby reducing instrument contamination and extending column lifetime.[10]

Experimental Protocol

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of cyclopropylamine in a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh the API or sample containing cyclopropylamine into a headspace vial.

  • Add a measured volume of DMSO containing a non-volatile base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 5% v/v or sodium hydroxide, to the vial.[3][11] The base helps to deprotonate the amine, increasing its volatility.

  • Seal the vial immediately.

2. HS-GC-FID System and Conditions:

  • System: A GC-FID system equipped with a headspace autosampler.

  • Column: A column with low to mid-polarity is suitable, for example, a DB-624 or a dimethylpolysiloxane-coated capillary column.[3][9]

  • Typical Chromatographic Conditions:

ParameterValue
Column DB-624 (30 m x 0.32 mm, 1.8 µm film thickness)[3]
Injector Temperature 200 °C
Detector Temperature 250 °C
Carrier Gas Nitrogen or Helium
Flow Rate 1.0 mL/min[3]
Split Ratio 10:1[3]
Oven Program - Initial Temperature: 40 °C, hold for 10 minutes- Ramp: 30 °C/min to 240 °C- Final Hold: Hold at 240 °C for 5 minutes[3]
Headspace Vial Temp 100 °C[3]
Vial Equilibration Time 20 minutes[3]
Injection Volume 1 mL of headspace gas[3]

3. Data Analysis:

  • Quantify the amount of cyclopropylamine in the sample by comparing the peak area to a calibration curve generated from the standard solutions.

Method 3: GC Analysis after Derivatization

Derivatization is a chemical modification technique used to convert polar analytes into less polar, more volatile, and more thermally stable derivatives.[12] For primary amines like cyclopropylamine, silylation is a common and effective derivatization method.[13] This approach significantly improves peak shape and sensitivity, especially for trace-level analysis.

Experimental Protocol

1. Derivatization (Silylation):

  • Reagents:

    • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13][14]

    • Anhydrous solvent: Pyridine, acetonitrile, or dichloromethane.

  • Procedure:

    • Place a known amount of the cyclopropylamine sample or a dried extract into a reaction vial.

    • Add the anhydrous solvent (e.g., 100 µL of pyridine).

    • Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).[13]

    • Cap the vial tightly and heat at 60-75 °C for 30-60 minutes.[13]

    • Cool the vial to room temperature before GC injection.

2. GC-MS System and Conditions:

  • System: A GC system coupled to a Mass Spectrometer (MS) is ideal for confirming the identity of the derivatized analyte and any impurities. An FID can also be used.

  • Column: A non-polar to mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Typical Chromatographic Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280 °C
MS Transfer Line Temp 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Split Ratio 20:1
Injection Volume 1 µL
Oven Program - Initial Temperature: 60 °C, hold for 1 minute- Ramp: 15 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 40-400

3. Data Analysis:

  • Identify the TMS-derivatized cyclopropylamine peak based on its retention time and mass spectrum.

  • Calculate purity based on the area percent of the derivatized peak relative to other derivatized impurity peaks.

Method 4: Chiral Purity Analysis

For pharmaceutical applications, the enantiomeric purity of cyclopropylamine derivatives is often a critical parameter. Chiral GC is a highly effective technique for separating and quantifying enantiomers.[15][16][17]

Experimental Protocol

1. Sample Preparation:

  • The sample preparation may involve derivatization to make the analyte suitable for the chiral column and to enhance separation. Acylation with a chiral derivatizing agent can be employed if a non-chiral column is used, but direct analysis on a chiral column is often preferred.

  • Dissolve the cyclopropylamine derivative in a suitable solvent (e.g., hexane or dichloromethane) at an appropriate concentration.

2. Chiral GC-FID System and Conditions:

  • System: A GC-FID system.

  • Column: A chiral capillary column, such as one with a Chirasil-β-Dex stationary phase.[16][17]

  • Typical Chromatographic Conditions:

ParameterValue
Column Chirasil-β-Dex (25 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 230 °C
Detector Temperature 250 °C
Carrier Gas Hydrogen or Helium
Flow Rate 1.2 mL/min
Split Ratio 100:1
Injection Volume 1 µL
Oven Program Isothermal or a slow temperature ramp (e.g., 2 °C/min) may be required to achieve optimal separation of enantiomers. A starting point could be 80 °C.

3. Data Analysis:

  • Identify the two enantiomer peaks.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Quantitative Data Summary

The following table summarizes typical quantitative performance data for GC methods used to analyze amines and related compounds. These values can serve as a benchmark for method validation.

ParameterHeadspace GC-FID[18]GC-MS (with Derivatization)
Limit of Detection (LOD) 3 ppm (µg/mL)0.025 - 0.20 ng/mL
Limit of Quantification (LOQ) 7 ppm (µg/mL)0.1 - 1.0 ng/mL
Linearity (r²) > 0.99> 0.999
Recovery Not specified75 - 114%
Precision (%RSD) Not specified< 15.9% (Inter-day)

Workflow and Logic Diagrams

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Cyclopropylamine Sample Dissolution Dissolve in Solvent Sample->Dissolution Method 1 Derivatization Derivatize (e.g., Silylation) Sample->Derivatization Method 3 HeadspacePrep Prepare in Headspace Vial with Base Sample->HeadspacePrep Method 2 DirectInjection Direct Injection GC Dissolution->DirectInjection DerivatizedGC GC-MS/FID of Derivative Derivatization->DerivatizedGC HeadspaceGC Headspace GC (HS-GC) HeadspacePrep->HeadspaceGC Purity Purity Assessment (Area % or External Standard) DirectInjection->Purity Impurity Impurity Identification and Quantification DirectInjection->Impurity HeadspaceGC->Purity HeadspaceGC->Impurity DerivatizedGC->Purity DerivatizedGC->Impurity

References

High-performance liquid chromatography (HPLC) for 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Cyclopropylpropan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, validated HPLC method for this compound was identified in the public domain. The following application note provides proposed starting points for method development based on established principles for the analysis of similar small, chiral, primary alkylamines. These methods will require optimization and validation for specific applications.

Introduction

This compound is a primary amine containing a chiral center. The accurate and precise quantification of this compound and its enantiomers is critical in pharmaceutical research and development. The analysis of small, non-aromatic amines by High-Performance Liquid Chromatography (HPLC) presents two primary challenges:

  • Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore, making direct detection by UV-Vis spectrophotometry difficult and insensitive.[1]

  • Chirality: As a chiral compound, the separation and quantification of individual enantiomers are often a regulatory requirement, as they may exhibit different pharmacological and toxicological profiles.

To address these challenges, this document outlines three potential analytical approaches:

  • Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization: To introduce a chromophore or fluorophore for sensitive UV or fluorescence detection.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective analysis without the need for derivatization.[3][4][5]

  • Chiral HPLC: To separate and quantify the enantiomers of this compound.[6][7][8]

Proposed Method 1: RP-HPLC with Pre-column Derivatization

This method utilizes pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent and UV-active isoindole derivative, enabling sensitive detection.[2][9][10][11]

Figure 1: OPA Derivatization Reaction cluster_reactants Reactants Amine This compound Reaction Alkaline pH ~1 minute Amine->Reaction OPA o-Phthalaldehyde (OPA) OPA->Reaction Thiol Thiol (R-SH) Thiol->Reaction Product Fluorescent Isoindole Derivative Reaction->Product

Figure 1: OPA Derivatization Reaction
Experimental Protocol

2.1.1 Reagent Preparation

  • Borate Buffer (0.1 M, pH 10.2): Dissolve an appropriate amount of sodium borate in HPLC-grade water and adjust the pH to 10.2 with sodium hydroxide.[2]

  • OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[2]

2.1.2 Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of water and methanol (1:1, v/v) to create calibration standards.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve in the mobile phase. For complex matrices, a liquid-liquid or solid-phase extraction may be required.

2.1.3 Automated Derivatization and Injection The derivatization reaction is rapid and should be automated using the autosampler for precision. The derivatives can be unstable, so injection into the HPLC system should occur promptly after mixing.[2]

  • Draw 20 µL of borate buffer into the sample loop.

  • Draw 5 µL of the sample or standard solution.

  • Draw 5 µL of the OPA derivatization reagent.

  • Mix in the loop for 1 minute.

  • Inject the mixture onto the HPLC column.

Proposed HPLC Conditions and Performance Data
ParameterProposed Setting
HPLC System Standard HPLC with Quaternary Pump, Autosampler, and Fluorescence Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min, 30-70% B; 15-17 min, 70-30% B; 17-20 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (FLD) Excitation: 340 nm, Emission: 450 nm
Injection Volume 10 µL
Hypothetical Retention Time ~12.5 min
Hypothetical LOD ~25 ng/mL
Hypothetical LOQ ~75 ng/mL

Proposed Method 2: LC-MS/MS for Direct Analysis

This method is ideal for high sensitivity and selectivity, particularly in complex matrices, and avoids the need for derivatization. Analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

3.1.1 Standard and Sample Preparation

  • Standard Preparation: Prepare stock and working standards as described in section 2.1.2, using the initial mobile phase as the diluent.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

Proposed LC-MS/MS Conditions and Performance Data
ParameterProposed Setting
LC-MS/MS System UHPLC system coupled to a Triple Quadrupole Mass Spectrometer
Column C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Hypothetical MRM Transition Precursor Ion (Q1): m/z 100.1 [M+H]⁺, Product Ion (Q3): m/z 83.1 [M+H-NH₃]⁺
Hypothetical LOD ~0.1 ng/mL
Hypothetical LOQ ~0.3 ng/mL

Proposed Method 3: Chiral HPLC for Enantiomeric Separation

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly versatile and a good starting point for method development.[6] Both normal-phase and reversed-phase modes should be screened.

Figure 2: Chiral Method Development Workflow Start Start: Racemic Mixture of this compound ScreenCSPs Screen Polysaccharide-based Chiral Stationary Phases (CSPs) Start->ScreenCSPs ScreenModes Screen Mobile Phase Modes ScreenCSPs->ScreenModes NormalPhase Normal Phase (Hexane/Alcohol + Basic Additive) ScreenModes->NormalPhase Path 1 ReversedPhase Reversed Phase (Aqueous Buffer + Organic Modifier) ScreenModes->ReversedPhase Path 2 Optimize Optimize Separation (Mobile Phase Composition, Temperature, Flow Rate) NormalPhase->Optimize ReversedPhase->Optimize Validate Validate Method (Resolution, Specificity, etc.) Optimize->Validate End Final Enantioselective Method Validate->End

Figure 2: Chiral Method Development Workflow
Experimental Protocol

4.1.1 Column and Mobile Phase Screening

  • Select CSPs: Begin by screening columns with different polysaccharide-based chiral selectors (e.g., amylose or cellulose derivatives).

  • Screen Mobile Phases: For each column, test both normal-phase and reversed-phase conditions.

    • Normal Phase: Start with a mobile phase of Hexane/Ethanol (90:10, v/v) containing 0.1% diethylamine (DEA) to improve peak shape for the basic amine.[6]

    • Reversed Phase: Start with a mobile phase of Ammonium Acetate buffer (pH 5.0) and Acetonitrile (50:50, v/v).

4.1.2 Sample Preparation

  • Dissolve the racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

Proposed Chiral HPLC Conditions and Performance Data (Normal Phase Example)
ParameterProposed Setting
HPLC System Standard HPLC with UV Detector
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1, v/v/v)
Elution Type Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection (UV) 210 nm (for non-derivatized amine)
Injection Volume 10 µL
Hypothetical Retention Time (E1) ~8.2 min
Hypothetical Retention Time (E2) ~9.5 min
Hypothetical Resolution (Rs) > 1.5

General HPLC Workflow and Method Validation

All proposed methods should be developed and validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Figure 3: General HPLC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample and Standard Preparation C (If required) Derivatization A->C B Mobile Phase Preparation D HPLC System Setup (Column, Method Parameters) B->D E Sample Injection and Chromatographic Separation C->E D->E F Detection (UV, FLD, or MS) E->F G Data Acquisition (Chromatogram) F->G H Peak Integration and Quantification G->H I Report Generation H->I

Figure 3: General HPLC Experimental Workflow

References

Application of 2-Cyclopropylpropan-2-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyclopropylpropan-2-amine scaffold is a valuable building block in medicinal chemistry, prized for its unique stereochemical and electronic properties. The incorporation of the cyclopropyl group can significantly influence the pharmacological profile of a drug candidate by enhancing potency, improving metabolic stability, and reducing off-target effects.[1][2] This document provides detailed application notes on the use of this compound derivatives, focusing on their role as monoamine oxidase (MAO) inhibitors, and includes experimental protocols for their synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise as selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[3] Inhibition of these enzymes is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders.[1] The cyclopropylamine moiety acts as a latent reactive group that, upon enzymatic oxidation, leads to irreversible inhibition of the enzyme.[4]

Mechanism of Action: MAO Inhibition

Cyclopropylamines, such as derivatives of this compound, are mechanism-based inhibitors of MAO. The proposed mechanism involves the enzymatic oxidation of the amine to a cyclopropyliminium ion. This reactive intermediate then forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.[3][4][5]

MAO_Inhibition_Pathway cluster_enzyme MAO Active Site MAO_FAD MAO (FAD) Cyclopropyliminium Cyclopropyliminium Ion (Reactive Intermediate) MAO_FAD->Cyclopropyliminium Oxidation Cyclopropylamine This compound Derivative Cyclopropylamine->MAO_FAD Binding Inactive_MAO Inactive MAO (Covalent Adduct) Cyclopropyliminium->Inactive_MAO Covalent Modification Synthesis_Workflow Start 2-Cyclopropylpropan-2-ol Step1 Ritter Reaction (Acetonitrile, H₂SO₄) Start->Step1 Intermediate N-(2-Cyclopropylpropan-2-yl)acetamide Step1->Intermediate Step2 Amide Hydrolysis (Acid or Base) Intermediate->Step2 Product This compound Step2->Product

References

Application Notes and Protocols for the Derivatization of 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical derivatization of 2-cyclopropylpropan-2-amine, a valuable building block in medicinal chemistry. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of various derivatives for downstream applications in drug discovery and development.

Introduction

This compound, with its unique combination of a sterically hindered secondary amine and a cyclopropyl group, offers a scaffold with desirable pharmacokinetic properties. The cyclopropyl moiety can impart metabolic stability and conformational rigidity, while the secondary amine provides a key handle for a variety of chemical modifications. This document details protocols for N-acylation, reductive amination, N-sulfonylation, and urea formation, providing researchers with the tools to explore the chemical space around this promising core.

Derivatization Strategies

A variety of functional groups can be introduced at the secondary amine of this compound. The primary strategies discussed herein are:

  • N-Acylation: Formation of an amide bond with a carboxylic acid.

  • Reductive Amination: Reaction with an aldehyde or ketone to form a tertiary amine.

  • N-Sulfonylation: Formation of a sulfonamide with a sulfonyl chloride.

  • Urea Formation: Reaction with an isocyanate to form a substituted urea.

Each of these transformations allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

Experimental Protocols and Data

N-Acylation (Amide Bond Formation)

The formation of an amide bond is a cornerstone of medicinal chemistry. For a sterically hindered secondary amine like this compound, standard coupling conditions may require optimization. The use of potent coupling reagents is often necessary to achieve good yields.

Protocol 1: Amide Coupling using EDCI

This protocol describes the coupling of a carboxylic acid to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.

  • Materials:

    • This compound

    • Carboxylic acid (e.g., 4-[[2-(2-chlorophenyl)acetyl]amino]pyridine-2-carboxylic acid)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 1-Hydroxy-7-azabenzotriazole (HOAt)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq), HOAt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data for N-Acylation

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)Reference
4-[[2-(2-chlorophenyl)acetyl]amino]pyridine-2-carboxylic acidEDCI/HOAtDIPEADMF16Not explicitly stated, but successful formation of the amide is reported.[1]

Nacylation_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Reaction Amide Coupling Carboxylic_Acid->Reaction Amine This compound Amine->Reaction Coupling_Agent EDCI/HOAt Coupling_Agent->Reaction Base DIPEA Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Acylated Product Purification->Product

Caption: Reductive Amination Workflow.

N-Sulfonylation

The synthesis of sulfonamides from sterically hindered secondary amines can be challenging due to the low reactivity of the amine. The use of a strong base or a catalyst may be necessary to facilitate the reaction.

Protocol 3: N-Sulfonylation with an Arylsulfonyl Chloride

This protocol describes a general procedure for the sulfonylation of a sterically hindered secondary amine.

  • Materials:

    • This compound

    • Arylsulfonyl chloride (e.g., p-Toluenesulfonyl chloride)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine or Triethylamine

    • 1 M HCl solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (2.0 eq) or triethylamine (2.0 eq) to the solution.

    • Slowly add a solution of the arylsulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for N-Sulfonylation

Sulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
p-Toluenesulfonyl chloridePyridineDCM4850-70 (Typical for hindered amines)General Protocol
Benzenesulfonyl chlorideTriethylamineDCM4855-75 (Typical for hindered amines)General Protocol
Urea Formation

The reaction of secondary amines with isocyanates is a common method for the synthesis of trisubstituted ureas. The steric hindrance of this compound may slow down the reaction rate compared to less hindered amines.

Protocol 4: Urea Formation with an Isocyanate

This protocol outlines a general procedure for the synthesis of a urea derivative from a sterically hindered secondary amine and an isocyanate.

  • Materials:

    • This compound

    • Isocyanate (e.g., Phenyl isocyanate)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Hexanes

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

    • Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS. The reaction is often exothermic.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like hexanes.

    • If the product is soluble, it can be purified by flash column chromatography.

Quantitative Data for Urea Formation

| Isocyanate | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl isocyanate | THF | 4 | >90 (Typical for secondary amines) | General Protocol | | 4-Chlorophenyl isocyanate | DCM | 6 | >90 (Typical for secondary amines) | General Protocol |

DOT Script for Derivatization Pathways

Derivatization_Pathways cluster_derivatives Derivatives Amine This compound Amide N-Acyl Derivative Amine->Amide N-Acylation Tertiary_Amine Tertiary Amine Amine->Tertiary_Amine Reductive Amination Sulfonamide N-Sulfonyl Derivative Amine->Sulfonamide N-Sulfonylation Urea N,N-Disubstituted Urea Amine->Urea Urea Formation Carboxylic_Acid R-COOH + Coupling Agent Carboxylic_Acid->Amide Aldehyde_Ketone R'-CHO / R'-CO-R'' + Reducing Agent Aldehyde_Ketone->Tertiary_Amine Sulfonyl_Chloride R''-SO2Cl + Base Sulfonyl_Chloride->Sulfonamide Isocyanate R'''-NCO Isocyanate->Urea

Caption: Derivatization Pathways.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like EDCI can be sensitizers.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release toxic gases upon contact with acid.

  • Isocyanates are toxic and should be handled with extreme care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the derivatization of this compound. The steric hindrance of the secondary amine necessitates careful selection of reagents and reaction conditions. The provided methodologies for N-acylation, reductive amination, N-sulfonylation, and urea formation offer versatile pathways to a wide range of derivatives, enabling further exploration of this scaffold in drug discovery and development programs. Researchers are encouraged to use these protocols as a starting point and optimize conditions as needed for their specific substrates.

References

Application Notes and Protocols: The Role of 2-Cyclopropylpropan-2-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyclopropylpropan-2-amine and related cyclopropylamines as versatile building blocks in the synthesis of pharmaceuticals. The unique structural and electronic properties of the cyclopropyl group can impart desirable pharmacokinetic and pharmacodynamic characteristics to drug molecules, including enhanced potency, improved metabolic stability, and reduced off-target effects. This document details synthetic applications, experimental protocols, and the mechanistic basis for the utility of these amines in drug discovery and development.

Application in the Synthesis of Quinolone Antibiotics

Cyclopropylamines are critical intermediates in the synthesis of the highly successful fluoroquinolone class of antibiotics. The cyclopropyl moiety at the N-1 position of the quinolone core is a key structural feature that enhances antibacterial activity. A prominent example is the synthesis of Ciprofloxacin, a broad-spectrum antibiotic used to treat a variety of bacterial infections. The synthetic schemes generally involve the reaction of a suitably substituted quinolone core with cyclopropylamine.

Experimental Protocol: Synthesis of a Ciprofloxacin Analogue

This protocol describes a representative synthesis of a 7-(cyclopropylamino)-substituted quinolone carboxylic acid, a core structure of many fluoroquinolone antibiotics. While this protocol uses cyclopropylamine, it serves as a foundational method that can be adapted for this compound, potentially with adjustments to reaction conditions to accommodate its increased steric bulk.

Step 1: Synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate

A solution of ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate (14.4 g, 38 mmol) in methanol (10 mL) is treated dropwise with cyclopropylamine (3.2 g, 56 mmol). An additional 50 mL of methanol is then added, and the reaction mixture is stirred at room temperature for 1-2 hours.

Step 2: Cyclization to Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

To the reaction mixture from Step 1, potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml) are added at room temperature and stirred for 10 minutes. The temperature of the reaction mixture is then raised to 120-125°C for 4 hours.

Step 3: Introduction of the Piperazine Moiety

The product from Step 2 is reacted with piperazine to substitute the chlorine atom at the 7-position. This reaction is typically carried out in a solvent such as DMF or DMSO at elevated temperatures.

Step 4: Hydrolysis to the Final Product

The ester is hydrolyzed to the corresponding carboxylic acid, yielding the final quinolone antibiotic. This is typically achieved by heating the ester in the presence of an acid or base.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a ciprofloxacin-like molecule.

StepReactionStarting MaterialReagentsProductYield (%)
1 & 2Acrylate Substitution & CyclizationEthyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluorobenzoyl) acrylateCyclopropylamine, K₂CO₃, DMFEthyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate~65%
3 & 4Piperazine Substitution & HydrolysisEthyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylatePiperazine, Acid/BaseCiprofloxacin analogueHigh

Note: Yields can vary depending on the specific reaction conditions and the scale of the synthesis.

Synthetic Workflow Diagram

G start 2,4-dichloro-5-fluorobenzoyl chloride intermediate1 Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluorobenzoyl) acrylate start->intermediate1 intermediate2 Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate intermediate1->intermediate2 Reaction with amine This compound amine->intermediate2 cyclization Cyclization (e.g., K₂CO₃, DMF) intermediate2->cyclization intermediate3 Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate cyclization->intermediate3 substitution Nucleophilic Aromatic Substitution intermediate3->substitution Reaction with piperazine Piperazine piperazine->substitution intermediate4 Ester of Quinolone Antibiotic substitution->intermediate4 hydrolysis Hydrolysis intermediate4->hydrolysis product Quinolone Antibiotic hydrolysis->product G cluster_normal Normal MAO Activity cluster_inhibited MAO Inhibition MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolite MAO->Metabolite Produces Inactivated_MAO Covalently Modified (Inactive) MAO MAO->Inactivated_MAO Neurotransmitter Neurotransmitter (e.g., Serotonin, Dopamine) Neurotransmitter->MAO Metabolized by Cyclopropylamine This compound (MAO Inhibitor) Cyclopropylamine->MAO Binds to & is oxidized by Increased_Neurotransmitter Increased Neurotransmitter Levels (Therapeutic Effect)

Asymmetric Synthesis of Chiral Amines from Cyclopropyl Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Their stereochemistry often dictates their efficacy and safety. The use of strained cyclopropyl rings as precursors offers a powerful and versatile strategy for the asymmetric synthesis of these valuable compounds. The inherent ring strain of cyclopropanes can be strategically released in a controlled, stereoselective manner to install the desired chirality in the target amine.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral amines from various cyclopropyl precursors. It covers key catalytic systems and reaction types, including enantioselective ring-opening reactions and direct amination of cyclopropyl derivatives. The information is intended to guide researchers in developing robust and efficient synthetic routes to chiral amines.

Key Strategies and Concepts

The asymmetric synthesis of chiral amines from cyclopropyl precursors primarily relies on two main strategies:

  • Enantioselective Ring-Opening of Cyclopropanes: This is the most prevalent approach, where a prochiral or racemic cyclopropane is opened by a nucleophile under the control of a chiral catalyst. The choice of catalyst and nucleophile is crucial for achieving high enantioselectivity. Donor-acceptor (D-A) cyclopropanes, activated by both an electron-donating group (D) and an electron-withdrawing group (A), are common substrates due to their facile ring-opening.[1][2][3]

  • Asymmetric Cyclopropanation followed by Functionalization: In this strategy, a chiral cyclopropane is first synthesized via an asymmetric cyclopropanation reaction. Subsequent functionalization, such as a Curtius rearrangement or direct amination, introduces the amine moiety while retaining the stereochemical integrity of the cyclopropane.

A variety of catalytic systems have been developed for these transformations, including those based on rhodium, copper, and organocatalysts. The selection of the optimal catalyst often depends on the specific cyclopropyl precursor and the desired transformation.

Diagram of Key Synthetic Pathways

Asymmetric_Synthesis_of_Chiral_Amines cluster_precursors Cyclopropyl Precursors cluster_strategies Asymmetric Strategies cluster_products Products Donor-Acceptor Cyclopropanes Donor-Acceptor Cyclopropanes Enantioselective Ring-Opening Enantioselective Ring-Opening Donor-Acceptor Cyclopropanes->Enantioselective Ring-Opening Nucleophilic Attack Vinylcyclopropanes Vinylcyclopropanes Vinylcyclopropanes->Enantioselective Ring-Opening Metal-Catalyzed Cyclopropanols Cyclopropanols Cyclopropanols->Enantioselective Ring-Opening Lewis Acid Activation Chiral Amines Chiral Amines Enantioselective Ring-Opening->Chiral Amines Asymmetric Cyclopropanation Asymmetric Cyclopropanation Asymmetric Cyclopropanation->Chiral Amines Functionalization Rhodium_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Rh_precatalyst [Rh(cod)(OH)]₂ Catalyst_Formation Stir at RT under Argon Rh_precatalyst->Catalyst_Formation Ligand Chiral Ligand Ligand->Catalyst_Formation Solvent_Dioxane Dioxane Solvent_Dioxane->Catalyst_Formation Reaction_Vessel Combine Substrates Catalyst_Formation->Reaction_Vessel Add Catalyst Solution VCP Vinylcyclopropane VCP->Reaction_Vessel Boronic_Acid Aryl Boronic Acid Boronic_Acid->Reaction_Vessel Additive Zn(OTf)₂ Additive->Reaction_Vessel Quench Cool and Concentrate Reaction_Vessel->Quench Heat and Stir Purification Column Chromatography Quench->Purification Product Chiral Product Purification->Product Copper_Catalytic_Cycle Cu(II)-L* Cu(II)-L* Substrate_Complex [Cu(II)-L*(DAC)] Cu(II)-L*->Substrate_Complex + DAC Nucleophilic_Attack Nucleophilic Attack Substrate_Complex->Nucleophilic_Attack + Amine Intermediate [Ring-Opened Intermediate] Nucleophilic_Attack->Intermediate Product_Release Product Release Intermediate->Product_Release Product_Release->Cu(II)-L* - Chiral Amine

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Cyclopropylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyclopropylpropan-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to assist you in your synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Ritter reaction of 2-cyclopropylpropan-2-ol followed by amide hydrolysis.

Question 1: Why is my yield for the initial Ritter reaction (formation of N-(2-cyclopropylpropan-2-yl)acetamide) consistently low?

Answer: Low yields in the Ritter reaction can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the starting alcohol.

  • Instability of the carbocation: The tertiary carbocation intermediate formed from 2-cyclopropylpropan-2-ol under acidic conditions may be undergoing side reactions, such as elimination or rearrangement. To mitigate this, ensure the reaction temperature is kept low, particularly during the addition of the strong acid. A temperature range of 0-5°C is recommended for the initial acid addition.

  • Insufficient acid catalyst: A sufficient amount of strong acid (e.g., concentrated sulfuric acid) is crucial to protonate the alcohol and facilitate carbocation formation. Ensure you are using the correct stoichiometry of the acid catalyst.

  • Water content: The presence of water can compete with the nitrile as a nucleophile, leading to the formation of undesired byproducts. Use anhydrous solvents and reagents to minimize water content.

Question 2: I am observing significant impurity formation during the hydrolysis of N-(2-cyclopropylpropan-2-yl)acetamide. What are these impurities and how can I avoid them?

Answer: Impurity formation during amide hydrolysis is a common issue. The nature of the impurities depends on whether you are using acidic or basic hydrolysis.

  • Acidic Hydrolysis:

    • Incomplete hydrolysis: The most common "impurity" is unreacted starting amide. Ensure the reaction is heated at reflux for a sufficient duration (typically 12-16 hours) and monitor by TLC until the starting material is no longer visible.

    • Side reactions of the cyclopropyl group: Strong acidic conditions and high temperatures could potentially lead to the opening of the cyclopropyl ring. While generally robust, this is a possibility to consider. If suspected, try using milder acidic conditions or switch to basic hydrolysis.

  • Basic Hydrolysis:

    • Incomplete hydrolysis: Similar to acidic hydrolysis, ensure the reaction goes to completion by monitoring via TLC.

    • Formation of carboxylate salts: The carboxylic acid byproduct of the hydrolysis will be deprotonated under basic conditions, forming a salt. This is typically removed during the aqueous workup.

To minimize impurities, ensure a complete reaction and consider purification of the intermediate amide by recrystallization or column chromatography before proceeding with the hydrolysis step.

Question 3: The hydrolysis of the amide is proceeding very slowly or has stalled. What can I do to drive the reaction to completion?

Answer: A stalled hydrolysis reaction can be addressed by:

  • Increasing the concentration of the acid or base: For acidic hydrolysis, you can cautiously increase the concentration of the acid (e.g., from 6M HCl to a higher concentration). For basic hydrolysis, ensure a sufficient excess of the base (e.g., NaOH or KOH) is used.

  • Increasing the reaction temperature: If not already at reflux, increasing the temperature can significantly increase the reaction rate. Ensure your glassware is appropriate for the higher temperature and that you are using a suitable condenser.

  • Using a co-solvent: In some cases, the solubility of the amide can be a limiting factor. The addition of a co-solvent that is miscible with both the aqueous solution and the organic substrate can sometimes improve reaction rates.

Question 4: How do I effectively purify the final product, this compound?

Answer: The final product is a volatile amine, and purification can be achieved through the following methods:

  • Extraction: A thorough extraction procedure after basifying the reaction mixture is crucial. Use a suitable organic solvent like diethyl ether or dichloromethane to extract the amine from the aqueous layer. Washing the combined organic layers with brine can help remove residual water.

  • Drying: Dry the organic extract over an anhydrous drying agent such as anhydrous potassium carbonate or sodium sulfate.

  • Distillation: The most effective method for purifying the final amine is distillation under reduced pressure. This will separate the product from non-volatile impurities and residual solvent.

Optimized Reaction Conditions

The following table summarizes the optimized reaction conditions for the two-step synthesis of this compound. These are based on established protocols for analogous compounds and may require further optimization for specific laboratory conditions.[1]

StepReactionReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Ritter Reaction 2-Cyclopropylpropan-2-ol, AcetonitrileConcentrated Sulfuric AcidAcetonitrile25-30285-95
2Amide Hydrolysis N-(2-cyclopropylpropan-2-yl)acetamide6M Hydrochloric AcidWaterReflux (~100)12-1680-90

Experimental Protocols

Step 1: Synthesis of N-(2-cyclopropylpropan-2-yl)acetamide (Ritter Reaction)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-cyclopropylpropan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.[1]

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice in a large beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Amide Hydrolysis)

  • Place the purified N-(2-cyclopropylpropan-2-yl)acetamide (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Add 6M hydrochloric acid (10-15 equivalents) to the flask.[1]

  • Heat the mixture to reflux (approximately 100 °C) using a heating mantle and maintain the reflux for 12-16 hours.[1]

  • Monitor the reaction progress by TLC until the starting amide is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the acidic solution by the slow addition of a 10M sodium hydroxide solution until the pH is greater than 12. This should be done in an ice bath to control the exothermic reaction.[1]

  • Transfer the basic solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude amine can be purified by distillation under reduced pressure.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Ritter Reaction cluster_step2 Step 2: Amide Hydrolysis Reactant1 2-Cyclopropylpropan-2-ol Intermediate1 Tertiary Carbocation Reactant1->Intermediate1 + H+ Product1 N-(2-cyclopropylpropan-2-yl)acetamide Intermediate1->Product1 + CH3CN + H2O Product1_hydrolysis N-(2-cyclopropylpropan-2-yl)acetamide Product2 This compound Product1_hydrolysis->Product2 + H3O+ or OH- (Hydrolysis)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_ritter Ritter Reaction cluster_hydrolysis Amide Hydrolysis A Dissolve Alcohol in Acetonitrile B Cool to 0-5°C A->B C Add H2SO4 dropwise B->C D Warm to RT, Stir 2h C->D E Quench with Ice D->E F Neutralize E->F G Extract with Ether F->G H Dry and Concentrate G->H I Purify Amide H->I J Combine Amide and HCl I->J Proceed with purified amide K Reflux 12-16h J->K L Cool to RT K->L M Basify with NaOH L->M N Extract with Ether M->N O Dry and Concentrate N->O P Purify by Distillation O->P Troubleshooting_Guide Start Low Yield or Impurities? Ritter_Yield Low Yield in Ritter Reaction? Start->Ritter_Yield Hydrolysis_Impurity Impurity in Hydrolysis? Start->Hydrolysis_Impurity Hydrolysis_Stall Hydrolysis Stalled? Start->Hydrolysis_Stall Ritter_Sol1 Check reaction completion (TLC/GC) Ritter_Yield->Ritter_Sol1 Yes Ritter_Sol2 Ensure low temp during acid addition Ritter_Yield->Ritter_Sol2 Yes Ritter_Sol3 Use anhydrous reagents Ritter_Yield->Ritter_Sol3 Yes Hydrolysis_Sol1 Ensure complete reaction (TLC) Hydrolysis_Impurity->Hydrolysis_Sol1 Yes Hydrolysis_Sol2 Purify intermediate amide Hydrolysis_Impurity->Hydrolysis_Sol2 Yes Hydrolysis_Sol3 Consider alternative hydrolysis (acidic/basic) Hydrolysis_Impurity->Hydrolysis_Sol3 Yes Stall_Sol1 Increase acid/base concentration Hydrolysis_Stall->Stall_Sol1 Yes Stall_Sol2 Increase reaction temperature Hydrolysis_Stall->Stall_Sol2 Yes Stall_Sol3 Add a co-solvent Hydrolysis_Stall->Stall_Sol3 Yes

References

Technical Support Center: Purification of Crude 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Cyclopropylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound synthesized via the Ritter reaction followed by amide hydrolysis?

A1: Crude this compound synthesized from 2-cyclopropylpropan-2-ol and acetonitrile (Ritter reaction) followed by hydrolysis of the intermediate amide is likely to contain the following impurities:

  • Unreacted Starting Materials: 2-Cyclopropylpropan-2-ol and excess acetonitrile.

  • Intermediate: The N-(2-cyclopropylpropan-2-yl)acetamide formed during the Ritter reaction may not be fully hydrolyzed.

  • Side-Products: Small amounts of byproducts from the hydrolysis of the amide.

  • Inorganic Salts: Salts resulting from the neutralization of the reaction mixture after acidic hydrolysis.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques for a primary amine like this compound are:

  • Acid-Base Extraction: To separate the basic amine from neutral and acidic impurities.

  • Distillation (Vacuum): To purify the liquid amine based on its boiling point.

  • Recrystallization as a Salt: To purify the amine by converting it to a solid salt (e.g., hydrochloride) and recrystallizing it.

  • Column Chromatography: To separate the amine from impurities with different polarities.

Q3: What are the key physical properties of this compound?

A3: The following table summarizes the known and predicted physical properties of this compound.

PropertyValueSource
Molecular FormulaC₆H₁₃N--INVALID-LINK--
Molecular Weight99.17 g/mol --INVALID-LINK--
Boiling Point99-100 °C (at 750 Torr)--INVALID-LINK--[1]
Predicted pKa10.91 ± 0.25--INVALID-LINK--[1]
Predicted Density0.929 ± 0.06 g/cm³--INVALID-LINK--[1]

Purification Workflow

Purification Workflow for this compound crude Crude Amine extraction Acid-Base Extraction crude->extraction Remove neutral/ acidic impurities distillation Vacuum Distillation extraction->distillation Isolate free base salt_formation Salt Formation (HCl) extraction->salt_formation Form solid salt chromatography Column Chromatography extraction->chromatography For difficult separations pure_free_base Pure Free Base Amine distillation->pure_free_base recrystallization Recrystallization salt_formation->recrystallization pure_salt Pure Amine Salt recrystallization->pure_salt chromatography->pure_free_base

Purification workflow for this compound.

Troubleshooting Guides

Vacuum Distillation

Experimental Protocol:

  • Ensure the crude amine has been subjected to an acid-base workup to remove non-volatile impurities and salts.

  • Dry the crude amine over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate), and then filter.

  • Set up a vacuum distillation apparatus. Use a two-necked flask to allow for a capillary bleed for smooth boiling.

  • Heat the flask gently in an oil bath. The boiling point of this compound is 99-100 °C at atmospheric pressure (750 Torr); under vacuum, the boiling point will be significantly lower.[1]

  • Collect the fraction that distills at a constant temperature.

ProblemPossible Cause(s)Troubleshooting Steps
Bumping/Uncontrolled Boiling - High vacuum pulled too quickly.- No boiling chips or capillary bleed.- Introduce the vacuum gradually.- Add boiling chips or use a fine capillary bleed to introduce a stream of air or nitrogen.
Product Decomposition (Darkening) - Distillation temperature is too high.- Increase the vacuum to further lower the boiling point. A general rule is that for every halving of the pressure, the boiling point drops by about 10 °C.
Low Recovery - Inefficient condensation.- Leaks in the vacuum system.- Ensure the condenser has a good flow of cold water.- Check all joints and connections for leaks. Use vacuum grease sparingly.
Co-distillation of Impurities - Impurities with similar boiling points.- If impurities have very close boiling points, fractional distillation may be necessary. However, for this compound, other purification methods like salt recrystallization or chromatography might be more effective.

digraph "Troubleshooting Vacuum Distillation" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

start [label="Distillation Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Bumping?", shape=diamond, fillcolor="#FBBC05"]; a1 [label="Use capillary bleed or boiling chips.\nReduce heating rate."]; q2 [label="Product Darkening?", shape=diamond, fillcolor="#FBBC05"]; a2 [label="Increase vacuum to lower boiling point."]; q3 [label="Low Recovery?", shape=diamond, fillcolor="#FBBC05"]; a3 [label="Check for vacuum leaks.\nEnsure efficient cooling."]; q4 [label="Impure Distillate?", shape=diamond, fillcolor="#FBBC05"]; a4 [label="Consider fractional distillation or\nswitch to another purification method."]; end_node [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> a1 [label="Yes"]; q1 -> q2 [label="No"]; a1 -> q2; q2 -> a2 [label="Yes"]; q2 -> q3 [label="No"]; a2 -> q3; q3 -> a3 [label="Yes"]; q3 -> q4 [label="No"]; a3 -> q4; q4 -> a4 [label="Yes"]; q4 -> end_node [label="No"]; a4 -> end_node; }

Troubleshooting logic for vacuum distillation.
Recrystallization of the Hydrochloride Salt

Experimental Protocol:

  • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in the same solvent (or ethereal HCl) with stirring until precipitation of the amine hydrochloride is complete.

  • Filter the solid salt and wash with a small amount of cold solvent.

  • For recrystallization, dissolve the crude salt in a minimal amount of a hot polar solvent. Good starting points for amine hydrochlorides are ethanol, isopropanol, or a mixture of ethanol and water.[2] The hydrochloride salt of this compound is soluble in polar solvents like water and methanol.[1]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

ProblemPossible Cause(s)Troubleshooting Steps
Product Does Not Crystallize - Too much solvent used.- Solution cooled too quickly.- Supersaturated solution.- Boil off some solvent to increase concentration.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oily Precipitate Forms - Solvent polarity is not ideal.- The boiling point of the solvent is higher than the melting point of the salt.- Try a different solvent or a solvent mixture (e.g., ethanol/diethyl ether).- Ensure the solution is not supersaturated before cooling.
Low Yield of Crystals - Incomplete precipitation of the salt.- Crystals are too soluble in the cold solvent.- Ensure the pH is acidic enough during salt formation.- Use a minimal amount of hot solvent for dissolution.- Cool the solution thoroughly in an ice bath before filtration.
Colored Crystals - Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration (be cautious of bumping).- A second recrystallization may be necessary.

digraph "Troubleshooting Recrystallization" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

start [label="Recrystallization Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="No Crystals?", shape=diamond, fillcolor="#FBBC05"]; a1 [label="Concentrate solution.\nScratch flask or add seed crystal."]; q2 [label="Oily Precipitate?", shape=diamond, fillcolor="#FBBC05"]; a2 [label="Change solvent system (e.g., add anti-solvent)."]; q3 [label="Low Yield?", shape=diamond, fillcolor="#FBBC05"]; a3 [label="Minimize hot solvent volume.\nEnsure complete cooling."]; q4 [label="Colored Crystals?", shape=diamond, fillcolor="#FBBC05"]; a4 [label="Treat hot solution with charcoal.\nPerform a second recrystallization."]; end_node [label="Pure Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> a1 [label="Yes"]; q1 -> q2 [label="No"]; a1 -> q2; q2 -> a2 [label="Yes"]; q2 -> q3 [label="No"]; a2 -> q3; q3 -> a3 [label="Yes"]; q3 -> q4 [label="No"]; a3 -> q4; q4 -> a4 [label="Yes"]; q4 -> end_node [label="No"]; a4 -> end_node; }

Troubleshooting logic for recrystallization.
Column Chromatography

Experimental Protocol:

  • Stationary Phase Selection: Due to the basic nature of amines, standard silica gel can cause significant peak tailing and irreversible adsorption. It is highly recommended to use either:

    • Basic Alumina: Less acidic than silica.

    • Amine-functionalized Silica: Commercially available and often gives excellent results.

    • Standard Silica Gel with a Mobile Phase Modifier: Add 1-2% triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica.

  • Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. For a primary amine, a good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[3] Add 1-2% TEA to the TLC developing solvent if you plan to use it in the column. An ideal Rf value for the amine on TLC is between 0.2 and 0.4.

  • Column Packing and Loading: Pack the column with the chosen stationary phase and eluent. Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Visualization on TLC: Primary amines can be visualized on a TLC plate using a ninhydrin stain, which will typically produce a characteristic color upon heating.[3]

ProblemPossible Cause(s)Troubleshooting Steps
Product Streaking/Tailing on TLC/Column - Interaction of the basic amine with acidic silica gel.- Add 1-2% triethylamine to the eluent.- Switch to a less acidic stationary phase like basic alumina or use amine-functionalized silica.
Product Does Not Elute from the Column - Eluent is not polar enough.- Irreversible adsorption on the stationary phase.- Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/Methanol system).- If using silica, ensure a competing base like triethylamine is present in the eluent.
Poor Separation of Impurities - Incorrect solvent system polarity.- Co-elution of impurities.- Optimize the solvent system using TLC. Try different solvent combinations.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Low Recovery of Product - Irreversible adsorption.- Product is volatile and evaporates with the solvent.- Use a modified stationary phase or eluent as described for tailing.- Be mindful of solvent removal conditions; use a rotary evaporator at a moderate temperature and pressure.

digraph "Troubleshooting Column Chromatography" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

start [label="Chromatography Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Streaking/Tailing?", shape=diamond, fillcolor="#FBBC05"]; a1 [label="Add triethylamine to eluent or\nuse basic/amine-functionalized silica."]; q2 [label="Product Stuck on Column?", shape=diamond, fillcolor="#FBBC05"]; a2 [label="Increase eluent polarity.\nEnsure competing base is present."]; q3 [label="Poor Separation?", shape=diamond, fillcolor="#FBBC05"]; a3 [label="Optimize solvent system via TLC.\nUse gradient elution."]; q4 [label="Low Recovery?", shape=diamond, fillcolor="#FBBC05"]; a4 [label="Address adsorption issues (see A1).\nUse gentle solvent removal conditions."]; end_node [label="Pure Fractions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> a1 [label="Yes"]; q1 -> q2 [label="No"]; a1 -> q2; q2 -> a2 [label="Yes"]; q2 -> q3 [label="No"]; a2 -> q3; q3 -> a3 [label="Yes"]; q3 -> q4 [label="No"]; a3 -> q4; q4 -> a4 [label="Yes"]; q4 -> end_node [label="No"]; a4 -> end_node; }

Troubleshooting logic for column chromatography.

References

Troubleshooting low yields in cyclopropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclopropylamine?

Cyclopropylamine and its derivatives are valuable building blocks in medicinal chemistry.[1][2] Several synthetic routes are commonly employed, each with its own advantages and potential challenges. The most prevalent methods include:

  • Hofmann Rearrangement: This classic method involves the conversion of cyclopropanecarboxamide to cyclopropylamine using a reagent like sodium hypobromite or sodium hypochlorite.[3][4] It is a widely used industrial process.[4]

  • Curtius Rearrangement: This rearrangement proceeds through a cyclopropanecarbonyl azide intermediate, which thermally decomposes to an isocyanate that can be converted to the amine.[1][5] This method is known for its mild conditions and tolerance of various functional groups.[6]

  • Schmidt Reaction: In this reaction, hydrazoic acid reacts with a cyclopropyl carboxylic acid or ketone under acidic conditions to yield the corresponding amine or amide.[7][8]

  • Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropanone can undergo reductive amination with ammonia or a primary amine in the presence of a reducing agent to form cyclopropylamine.[9]

  • From Halogenated Cyclopropanes: Nucleophilic substitution of a halogen on the cyclopropane ring with ammonia or an amine can yield the desired product.[2][9]

  • Kulinkovich-Szymoniak Reaction: This method provides a direct route to primary cyclopropylamines from nitriles using a titanium(II)-mediated coupling with a Grignard reagent.[10]

Troubleshooting Low Yields

Low yields are a frequent challenge in the synthesis of cyclopropylamines. The following sections address specific issues related to common synthetic methods.

Hofmann Rearrangement

Q2: My Hofmann rearrangement of cyclopropanecarboxamide is giving a low yield. What are the potential causes and how can I improve it?

The Hofmann rearrangement is a critical step in many industrial syntheses of cyclopropylamine and is prone to several side reactions that can significantly impact the yield.[4]

Potential Causes for Low Yield:

  • Side Reactions: Two major side reactions are the hydrolysis of the starting material, cyclopropanecarboxamide, and the oxidation of the product by excess sodium hypochlorite.[4]

  • Reaction Conditions: The temperature and concentration of reagents are crucial. The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions.[4]

  • Poor Solubility: Cyclopropanecarboxamide has low solubility in some organic solvents, which can lead to poor reaction kinetics.[4]

  • Product Volatility: Cyclopropylamine is a volatile compound (boiling point ~50 °C), and product loss can occur during workup and isolation.[2][11]

Troubleshooting Strategies:

ParameterRecommendationRationale
Temperature Maintain the reaction temperature between 0-5 °C during the addition of sodium hypohalite.[4]Lower temperatures minimize the rate of side reactions, such as hydrolysis of the amide and oxidation of the amine product.[4]
Reagent Addition Add the sodium hypohalite solution dropwise to the cooled amide solution.[3][4]Slow addition helps to control the reaction exotherm and maintain the desired low temperature.
pH Control In some improved procedures, the amide solution is kept at a pH below 6.5 until the reaction with hypochlorite to prevent hydrolysis.[12]This minimizes the conversion of the amide to the corresponding carboxylate, which will not undergo the rearrangement.[12]
Byproduct Prevention To avoid the formation of dicyclopropylurea, ensure the reaction mixture is strongly basic before initiating the rearrangement.[12]This prevents the intermediate isocyanate from reacting with the amine product.
Product Isolation Isolate the volatile cyclopropylamine product by steam distillation.[4][11]This technique is effective for separating volatile, water-miscible compounds from non-volatile salts and byproducts.
Curtius Rearrangement

Q3: I am observing a significant amount of a urea byproduct in my Curtius rearrangement. What is happening and how can I prevent it?

The formation of a 1,3-dicyclopropylurea byproduct is a common issue when using the Curtius rearrangement to synthesize cyclopropylamines, particularly if the intermediate cyclopropyl isocyanate reacts with the desired amine product.[13]

Cause of Urea Byproduct Formation:

The intermediate cyclopropyl isocyanate is highly reactive. If water is present in the reaction mixture, it can react with the isocyanate to form an unstable carbamic acid, which then decomposes to cyclopropylamine. This newly formed amine can then act as a nucleophile and attack another molecule of the isocyanate, leading to the formation of the urea byproduct.[13]

Prevention Strategies:

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction, especially during the thermal rearrangement of the acyl azide.[13]

  • Trapping the Isocyanate: The intermediate isocyanate can be "trapped" by performing the reaction in the presence of a suitable nucleophile, such as an alcohol. For example, conducting the rearrangement in tert-butanol will yield the Boc-protected amine, which is often more stable and easier to handle.[6][13]

Synthesis of Substituted Cyclopropylamines

Q4: I am attempting to synthesize a trans-2-substituted-cyclopropylamine and am getting a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?

The diastereoselectivity in the synthesis of substituted cyclopropylamines can be highly dependent on the reaction conditions, particularly the choice of solvent.

Improving Diastereoselectivity:

The addition of polar aprotic co-solvents can significantly improve the diastereomeric ratio. In one study, the synthesis of a trans-cyclopropylamine from an α-chloroaldehyde and an amine was investigated under various conditions.[14]

Co-solventDiastereomeric Ratio (trans:cis)Yield (%)
None (THF only)4.4:1>95
DMF/THF (3:2) >20:1 >95
DMA/THF>20:1>95
DMSO/THF12:1>95
DMI/THF11:1>95

Data adapted from a study on the synthesis of trans-2-substituted-cyclopropylamines.[14]

As the table indicates, a mixed solvent system of DMF/THF (3:2 ratio) was found to be optimal, providing a diastereomeric ratio greater than 20:1 while maintaining a high yield.[14] The addition of Lewis basic co-solvents like DMF is thought to inhibit the opening of the cyclopropane ring by zinc salts, which can lead to lower diastereoselectivity.[14]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylamine via Hofmann Rearrangement

This protocol is a general representation based on established methods.[3][4]

Materials:

  • Cyclopropanecarboxamide

  • Sodium hydroxide

  • Bromine or sodium hypochlorite solution

  • Water

  • Ice

Procedure:

  • Preparation of Sodium Hypobromite: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide in water.

  • Reaction Setup: In a separate reaction vessel equipped with a stirrer and thermometer, dissolve cyclopropanecarboxamide in water and cool the solution to below 10 °C.

  • Hofmann Rearrangement: Slowly add the freshly prepared, cold sodium hypobromite solution to the amide solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to approximately 50-70 °C to facilitate the rearrangement. The reaction progress can be monitored by GC-MS.[3]

  • Work-up and Isolation: Cool the reaction mixture. The volatile cyclopropylamine can be isolated by steam distillation from the reaction mixture.[11] Collect the distillate, which will be an aqueous solution of the product.

  • Purification: The cyclopropylamine can be further purified by salting out with potassium carbonate, followed by extraction with a low-boiling organic solvent like diethyl ether, drying the organic extract, and careful distillation.[11]

Protocol 2: Synthesis of a Protected Cyclopropylamine via Curtius Rearrangement

This protocol describes the synthesis of an N-Boc-protected cyclopropylamine.[13]

Materials:

  • Cyclopropanecarboxylic acid

  • Oxalyl chloride

  • Sodium azide

  • Anhydrous tert-butanol (t-BuOH)

  • Anhydrous solvents (e.g., toluene, diethyl ether)

Procedure:

  • Formation of Acyl Chloride: Convert cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using a standard reagent such as oxalyl chloride or thionyl chloride.

  • Formation of Acyl Azide: React the cyclopropanecarbonyl chloride with sodium azide in a suitable solvent system (e.g., acetone/water) at low temperature (0 °C).

  • Extraction and Drying: After the reaction is complete, extract the acyl azide into an organic solvent like diethyl ether. Crucially, the organic solution must be thoroughly dried (e.g., with MgSO₄) to prevent the formation of urea byproducts.[13]

  • Curtius Rearrangement and Trapping: Dissolve the dried acyl azide in anhydrous t-BuOH. Heat the solution to induce the rearrangement of the acyl azide to the isocyanate, which is then trapped in situ by the t-BuOH to form the N-Boc-protected cyclopropylamine.[13]

  • Purification: The product can be purified by distillation or chromatography.

Visual Guides

G General Workflow for Cyclopropylamine Synthesis cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Cyclopropane\nCarboxylic Acid\nDerivative Cyclopropane Carboxylic Acid Derivative Hofmann\nRearrangement Hofmann Rearrangement Cyclopropane\nCarboxylic Acid\nDerivative->Hofmann\nRearrangement Curtius\nRearrangement Curtius Rearrangement Cyclopropane\nCarboxylic Acid\nDerivative->Curtius\nRearrangement Alkene Alkene Simmons-Smith\nReaction Simmons-Smith Reaction Alkene->Simmons-Smith\nReaction Nitrile Nitrile Kulinkovich-Szymoniak\nReaction Kulinkovich-Szymoniak Reaction Nitrile->Kulinkovich-Szymoniak\nReaction Cyclopropylamine Cyclopropylamine Hofmann\nRearrangement->Cyclopropylamine Curtius\nRearrangement->Cyclopropylamine Simmons-Smith\nReaction->Cyclopropylamine Kulinkovich-Szymoniak\nReaction->Cyclopropylamine

Caption: General synthetic routes to cyclopropylamine.

G Hofmann Rearrangement Mechanism Primary Amide Primary Amide N-Bromoamide N-Bromoamide Primary Amide->N-Bromoamide + Br₂/NaOH Isocyanate Isocyanate N-Bromoamide->Isocyanate Rearrangement Carbamic Acid Carbamic Acid Isocyanate->Carbamic Acid + H₂O Primary Amine Primary Amine Carbamic Acid->Primary Amine - CO₂

Caption: Mechanism of the Hofmann rearrangement.

G Troubleshooting Low Yields Low Yield Low Yield Check Reaction\nTemperature Check Reaction Temperature Low Yield->Check Reaction\nTemperature Analyze for\nByproducts Analyze for Byproducts Low Yield->Analyze for\nByproducts Verify Reagent\nPurity & Stoichiometry Verify Reagent Purity & Stoichiometry Low Yield->Verify Reagent\nPurity & Stoichiometry Optimize Workup\n& Purification Optimize Workup & Purification Low Yield->Optimize Workup\n& Purification Adjust cooling/heating Adjust cooling/heating Check Reaction\nTemperature->Adjust cooling/heating Modify conditions to\nminimize side reactions Modify conditions to minimize side reactions Analyze for\nByproducts->Modify conditions to\nminimize side reactions Use fresh, pure\nreagents & re-calculate Use fresh, pure reagents & re-calculate Verify Reagent\nPurity & Stoichiometry->Use fresh, pure\nreagents & re-calculate Consider product volatility\n& solubility Consider product volatility & solubility Optimize Workup\n& Purification->Consider product volatility\n& solubility

Caption: A logical guide to troubleshooting low yields.

References

Technical Support Center: Diastereoselective Reactions of 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of reactions involving the sterically hindered chiral amine, 2-cyclopropylpropan-2-amine.

Disclaimer: Direct, published experimental data specifically for this compound is limited. The guidance provided here is based on established principles of asymmetric synthesis and data from analogous sterically hindered and chiral amine systems.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low diastereoselectivity in my reaction with this compound?

A1: Low diastereoselectivity when using a bulky chiral amine like this compound can arise from several factors. Key parameters to investigate include the reaction temperature, the choice of solvent, and the specific reagents used (e.g., Lewis acids). The inherent steric bulk of the cyclopropyl and isopropyl groups is intended to direct incoming reagents to a specific face of the molecule, but suboptimal conditions can negate this control. Additionally, ensure the enantiomeric purity of your this compound is high, as the presence of the other enantiomer will directly reduce the diastereomeric excess of the product.

Q2: How does temperature affect the diastereoselectivity of my reaction?

A2: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity. This is because the transition state leading to the major diastereomer is favored by a lower activation energy. Higher temperatures can provide sufficient energy to overcome the small energy difference between the diastereomeric transition states, leading to a mixture of products.

Q3: What is the role of the solvent in controlling diastereoselectivity?

A3: The solvent can have a profound impact on stereoselectivity by influencing the conformation of the substrate and transition states. Non-polar solvents (e.g., toluene, hexanes) are often preferred as they are less likely to interfere with the key interactions (like chelation) that control facial selectivity. Polar or protic solvents can solvate intermediates and transition states differently, potentially disrupting the organized assembly required for high selectivity. A solvent screen is highly recommended during optimization.

Q4: Can using a Lewis acid improve the diastereomeric ratio (d.r.)?

A4: Yes, particularly in reactions involving carbonyl compounds (e.g., aldol, Mannich, or addition reactions). A Lewis acid coordinates to the carbonyl oxygen, locking the substrate into a more rigid conformation. This enhanced rigidity can amplify the steric influence of the chiral amine, leading to a more selective approach of the nucleophile. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) is crucial, as their size and coordinating ability can significantly alter the outcome.

Troubleshooting Guide: Low Diastereoselectivity

This guide provides a systematic approach to troubleshoot and optimize reactions when the diastereomeric ratio (d.r.) is lower than desired.

Problem: My reaction is producing a nearly 1:1 mixture of diastereomers.

Visual Guide: Troubleshooting Workflow

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed check_temp Is the reaction run at low temperature? (e.g., -78°C) start->check_temp lower_temp Action: Lower the reaction temperature. Screen from 0°C to -78°C. check_temp->lower_temp No check_solvent Is a non-polar, aprotic solvent being used? check_temp->check_solvent Yes lower_temp->check_solvent solvent_screen Action: Perform a solvent screen. Test Toluene, Hexane, DCM, THF. check_solvent->solvent_screen No check_lewis Is a Lewis Acid applicable and in use? check_solvent->check_lewis Yes solvent_screen->check_lewis lewis_screen Action: Screen various Lewis Acids. (e.g., TiCl4, Et2AlCl, SnCl4) check_lewis->lewis_screen No/Ineffective check_purity Are all starting materials pure? check_lewis->check_purity Yes lewis_screen->check_purity purify Action: Purify starting materials. Ensure amine is enantiopure. check_purity->purify No/Unsure success Improved Diastereoselectivity check_purity->success Yes purify->success

Caption: Troubleshooting workflow for addressing low diastereoselectivity.

Data Presentation: Influence of Reaction Parameters

The following tables summarize the expected influence of various reaction parameters on the diastereoselectivity of a hypothetical nucleophilic addition to an aldehyde, using this compound as a chiral director.

Table 1: Effect of Temperature on Diastereomeric Ratio (d.r.)

EntryTemperature (°C)Diastereomeric Ratio (d.r.)Expected Outcome
125 (Room Temp)2:1Low selectivity due to accessible higher energy transition states.
205:1Improved selectivity as the lower energy pathway is favored.
3-4012:1Good selectivity is often achieved at this temperature.
4-78>20:1Typically high selectivity; the reaction may be significantly slower.[1]

Table 2: Effect of Solvent on Diastereomeric Ratio (d.r.)

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)Rationale
1Toluene2.415:1Non-polar, aprotic. Favors organized, sterically controlled transition states.
2Dichloromethane (DCM)9.110:1More polar, can still provide good selectivity.
3Tetrahydrofuran (THF)7.58:1Coordinating solvent, may compete with Lewis acid or disrupt chelation.
4Methanol (MeOH)33.01.5:1Protic, polar. Disrupts hydrogen bonding and chelation, leading to poor selectivity.

Table 3: Effect of Lewis Acid on Diastereomeric Ratio (d.r.)

EntryLewis Acid (1.1 eq)SolventDiastereomeric Ratio (d.r.)Rationale
1NoneToluene4:1Relies solely on the inherent steric bias of the amine.
2BF₃·OEt₂Toluene9:1Moderate Lewis acid, enhances conformational rigidity.
3Et₂AlClToluene14:1Effective at promoting chelation control.
4TiCl₄Toluene>25:1Strong Lewis acid, often provides the highest level of stereocontrol.

Conceptual Diagrams

Steric Hindrance Model

This diagram illustrates how the bulky substituents of this compound can direct the approach of an incoming reagent (E+) to the less hindered face of a reactive intermediate.

References

Stability and storage conditions for 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Cyclopropylpropan-2-amine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly closed to prevent exposure to moisture and air, as the compound may be air-sensitive and hygroscopic.[1] It is also crucial to store it away from heat, sparks, open flames, and other potential ignition sources.[1][2][3] Storage under an inert atmosphere is also recommended.[1]

Q2: What materials are incompatible with this compound?

A2: this compound should not be stored with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the known physical and chemical properties of this compound?

A3: The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Boiling Point 99-100 °C (at 750 Torr)[4]
Density (Predicted) 0.929 ± 0.06 g/cm³[4]
pKa (Predicted) 10.91 ± 0.25

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation studies on this compound are not extensively available, based on its chemical structure and general knowledge of amines, the following degradation pathways are possible:

  • Oxidative Degradation: Amines are susceptible to oxidation, which can be initiated by the presence of oxygen.[5]

  • Thermal Degradation: Exposure to high temperatures can lead to the breakdown of the molecule.[5][6]

  • Hydrolytic Degradation: The cyclopropyl amine moiety may be susceptible to hydrolysis, particularly under high pH conditions.[7] This was observed in a more complex molecule containing this functional group.[7]

  • Reaction with CO2: Amines can react with carbon dioxide.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability-related issues with this compound.

Problem: The purity of my this compound sample has decreased over time.

TroubleshootingPurityLoss

Troubleshooting Flowchart for Purity Loss

Hypothetical Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies to identify potential degradation pathways of this compound. These should be adapted based on specific experimental needs and capabilities.

1. General Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • For solid-state studies, use the pure compound.

2. Stress Conditions

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • Sample at various time points and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).

    • At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability:

    • Expose the solid compound or a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • Keep a control sample in the dark under the same temperature conditions.

    • Analyze the samples at appropriate time points.

3. Analytical Method

  • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from any potential degradation products.

ExperimentalWorkflow

Forced Degradation Experimental Workflow

References

Technical Support Center: Resolving Racemic Mixtures of 2-Arylpropan-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic mixtures of 2-arylpropan-2-amines.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic mixtures of 2-arylpropan-2-amines?

A1: The three primary methods for resolving racemic 2-arylpropan-2-amines are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[1][2]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers.[3][4][5] This is a powerful analytical and preparative technique.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted amine.[6][7]

Q2: How do I choose the best resolution method for my specific 2-arylpropan-2-amine?

A2: The choice of method depends on several factors including the scale of the resolution, the required enantiomeric purity, available equipment, and the properties of the amine.

  • For large-scale separations , diastereomeric salt crystallization is often the most cost-effective method.[2]

  • For high-purity analytical and small-scale preparative separations , chiral HPLC or SFC is generally preferred due to its high resolution and directness.[3][4]

  • For a "green" and highly selective approach , enzymatic resolution is an excellent option, though it may require more optimization of reaction conditions.[7]

A general decision-making workflow is illustrated below.

G start Start: Racemic 2-Arylpropan-2-amine scale What is the scale of the resolution? start->scale large_scale Large Scale (>1g) scale->large_scale Large small_scale Small Scale / Analytical scale->small_scale Small dsc Diastereomeric Salt Crystallization large_scale->dsc purity High Purity Required? small_scale->purity hplc Chiral HPLC / SFC purity->hplc Yes green Is a 'green' method preferred? purity->green No enzymatic Enzymatic Resolution green->dsc No green->enzymatic Yes

Decision workflow for selecting a resolution method.

Q3: How can I determine the enantiomeric excess (e.e.) of my resolved amine?

A3: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of a resolved amine.[3][4] Other methods include chiral gas chromatography (GC) after derivatization, and spectroscopic techniques like circular dichroism (CD) in combination with a sensing ensemble.[8][9]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Problem 1: No crystals are forming.

  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.

    • Solution: Try a less polar solvent or a solvent mixture. You can also try to slowly cool the solution to a lower temperature or use a seed crystal if available.[10]

  • Possible Cause: The concentration of the salt is too low.

    • Solution: Carefully evaporate some of the solvent to increase the concentration.

Problem 2: The enantiomeric excess of the resolved amine is low.

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

    • Solution: Screen a variety of resolving agents and crystallization solvents to find a combination with a greater difference in solubility.[10]

  • Possible Cause: The crystallization occurred too quickly, trapping impurities.

    • Solution: Allow the solution to cool slowly to room temperature without disturbance.

  • Possible Cause: The mother liquor was not completely removed from the crystals.

    • Solution: Wash the filtered crystals with a small amount of cold crystallization solvent.[11]

Problem 3: The yield of the desired enantiomer is low.

  • Possible Cause: A significant amount of the desired diastereomeric salt remains in the mother liquor.

    • Solution: Concentrate the mother liquor and perform a second crystallization.

  • Possible Cause: Loss of material during the liberation of the free amine from the salt.

    • Solution: Ensure the pH is sufficiently basic (pH > 10) to fully deprotonate the amine salt before extraction.[11] Perform multiple extractions with an organic solvent.

G start Start: Racemic Amine + Chiral Resolving Agent salt_formation Diastereomeric Salt Formation in Solution start->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (in Solution) filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) crystals->liberation extraction Extraction liberation->extraction product Enantiomerically Enriched Amine extraction->product

Workflow for diastereomeric salt crystallization.
Chiral Chromatography (HPLC/SFC)

Problem 1: Poor resolution of enantiomers.

  • Possible Cause: Incorrect chiral stationary phase (CSP).

    • Solution: Screen different types of CSPs (e.g., polysaccharide-based, cyclofructan-based).[12] Polysaccharide-derived CSPs are versatile for a wide range of chiral amines.[4]

  • Possible Cause: Inappropriate mobile phase.

    • Solution: Optimize the mobile phase composition. For normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[4] For reversed-phase, adjust the pH and the organic modifier concentration.[3]

Problem 2: Poor peak shape (tailing).

  • Possible Cause: Strong interactions between the basic amine and acidic silanol groups on the silica-based CSP.[13]

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.2%.[13][14]

  • Possible Cause: The analyte is not fully dissolved in the mobile phase.

    • Solution: Ensure the sample is completely dissolved in the mobile phase before injection.

Problem 3: Loss of column performance over time.

  • Possible Cause: Column contamination from sample impurities.

    • Solution: Use a guard column and ensure proper sample preparation. Flush the column with a strong, compatible solvent.

  • Possible Cause: Degradation of the chiral stationary phase.

    • Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. Avoid harsh mobile phase additives when possible.

G start Start: Racemic Amine Sample injection Injection onto Chiral Column start->injection separation Separation on Chiral Stationary Phase (CSP) injection->separation detection Detection (e.g., UV) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram enantiomer1 Enantiomer 1 chromatogram->enantiomer1 enantiomer2 Enantiomer 2 chromatogram->enantiomer2

Workflow for chiral chromatography.
Enzymatic Kinetic Resolution

Problem 1: Low or no enzyme activity.

  • Possible Cause: Incorrect solvent.

    • Solution: The choice of organic solvent is crucial. Screen different solvents to find one that maintains enzyme activity and dissolves the substrates.

  • Possible Cause: Inappropriate temperature or pH.

    • Solution: Optimize the reaction temperature and pH. Lipases often work well at temperatures between 30-50°C.[6]

  • Possible Cause: Enzyme deactivation.

    • Solution: Ensure the enzyme is stored correctly and handle it according to the supplier's instructions.

Problem 2: Low enantioselectivity (low e.e. of product and remaining substrate).

  • Possible Cause: The chosen enzyme is not highly selective for the substrate.

    • Solution: Screen different lipases or other hydrolases. Candida antarctica lipase B (CALB) is often a good starting point.[15]

  • Possible Cause: The reaction has proceeded beyond 50% conversion.

    • Solution: Monitor the reaction progress over time and stop it at or near 50% conversion for optimal enantiomeric excess of both the product and the remaining starting material.

Problem 3: Difficult separation of the product (acylated amine) and the unreacted amine.

  • Possible Cause: Similar polarities.

    • Solution: Use column chromatography for separation. Alternatively, an acid-base extraction can be employed. The unreacted amine can be extracted into an acidic aqueous phase, leaving the neutral amide in the organic phase.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods
MethodTypical YieldTypical e.e.AdvantagesDisadvantages
Diastereomeric Salt Crystallization < 50% (per enantiomer)>90%Cost-effective for large scale, well-established.[2]Can be time-consuming, requires screening of agents and solvents.[2]
Chiral HPLC/SFC >95% (for separation)>99%High resolution, direct analysis, applicable to small and large scale.[3][4]High initial equipment cost, requires specialized columns.[16]
Enzymatic Kinetic Resolution ~50% (for each enantiomer)>95%High selectivity, mild reaction conditions, environmentally friendly.[6][7]Requires screening of enzymes and reaction conditions, limited to 50% yield for each enantiomer without a racemization step.[17]
Table 2: Common Chiral Resolving Agents for Diastereomeric Salt Crystallization of Amines
Chiral Resolving AgentComments
(+)-Tartaric acid and its derivativesWidely used and commercially available.[1][11][18]
(-)-Malic acidAnother common and effective resolving agent.
(-)-Mandelic acidOften provides good crystallinity.
(+)-Camphor-10-sulfonic acidA strong acid that can form stable salts.[2]
(+)-Dibenzoyl-D-tartaric acidEffective for a variety of amines.[1]
(+)-Di-p-toluoyl-D-tartaric acidAnother useful tartaric acid derivative.[11]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (+)-Tartaric Acid
  • Salt Formation: Dissolve one equivalent of the racemic 2-arylpropan-2-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent, gently warming if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.[18]

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For further crystallization, the flask can be placed in a refrigerator.[11]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[11]

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water. Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is strongly basic (pH > 10).[11]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) three times.[1]

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) using chiral HPLC.

Protocol 2: Chiral HPLC Separation
  • Column Selection: Choose a suitable chiral stationary phase. A polysaccharide-based column such as Chiralpak® IA, IB, or IC is a good starting point for screening.[12]

  • Mobile Phase Preparation (Normal Phase): Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol. Add a basic modifier like 0.1% diethylamine (DEA) to improve peak shape.[13]

  • Sample Preparation: Dissolve the racemic amine in the mobile phase to a concentration of approximately 1 mg/mL.[3]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Equilibration and Injection: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample.

  • Optimization: If resolution is not satisfactory, adjust the percentage of the alcohol modifier and/or try a different modifier.

Protocol 3: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: In a vial, dissolve the racemic 2-arylpropan-2-amine (1 equivalent) in a suitable organic solvent (e.g., toluene, MTBE). Add an acylating agent (e.g., ethyl acetate or vinyl acetate, 1-2 equivalents).

  • Enzyme Addition: Add the lipase (e.g., Novozym 435, an immobilized form of Candida antarctica lipase B) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC.

  • Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Workup and Separation:

    • Evaporate the solvent from the filtrate.

    • Separate the resulting acylated amine (amide) from the unreacted amine using column chromatography or an acid-base extraction.

  • Analysis: Determine the enantiomeric excess of the unreacted amine and the amide product separately using chiral HPLC.

References

Challenges in the scale-up of 2-Cyclopropylpropan-2-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Cyclopropylpropan-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic routes: the Ritter reaction of 2-cyclopropylpropan-2-ol and reductive amination of cyclopropyl methyl ketone.

Issue 1: Low Yield in the Ritter Reaction

Potential Cause Troubleshooting/Optimization Strategy
Insufficient Acid Strength or Concentration The formation of the tertiary carbocation is the rate-limiting step and requires a strong acid. Ensure the use of a sufficiently strong acid like concentrated sulfuric acid. On a larger scale, ensure efficient mixing to maintain a consistent acid concentration throughout the reactor.
Carbocation Instability and Side Reactions The tertiary carbocation can undergo elimination to form an alkene byproduct (2-cyclopropylpropene). To minimize this, maintain a low reaction temperature (0-5 °C) during the acid addition. Controlled, slow addition of the acid is crucial at scale to manage the exotherm and prevent temperature spikes that favor elimination.
Incomplete Hydrolysis of the Amide Intermediate The intermediate N-(2-cyclopropylpropan-2-yl)acetamide must be fully hydrolyzed to the final amine. Ensure sufficient equivalents of acid (e.g., HCl) and an adequate reflux time (monitor by TLC or LC-MS). On a larger scale, ensure proper agitation to prevent stratification of layers during hydrolysis.
Product Loss During Workup The amine product is basic and can be lost if the pH is not sufficiently high during extraction. Ensure the aqueous layer is basified to a pH > 12 before extracting the amine. Perform multiple extractions with a suitable organic solvent to maximize recovery.

Issue 2: Poor Selectivity in Reductive Amination

Potential Cause Troubleshooting/Optimization Strategy
Over-alkylation to Secondary Amine The primary amine product can react with another molecule of the ketone to form a secondary amine. This is more prevalent at higher temperatures and longer reaction times. Optimize the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed. Using a milder reducing agent can sometimes improve selectivity.
Reduction of the Ketone to an Alcohol If the reduction of the imine intermediate is slow, the ketone starting material may be reduced to the corresponding alcohol. Ensure the chosen reducing agent is selective for the imine. Sodium triacetoxyborohydride is often a good choice for its mildness and selectivity. On a larger scale, ensure the catalyst (if used) is active and not poisoned.
Catalyst Deactivation In catalytic reductive amination (e.g., using H₂ and a metal catalyst), the catalyst can be poisoned by impurities in the starting materials or by the amine product itself. Ensure high-purity starting materials and consider using a catalyst known for its robustness in amine synthesis. Catalyst loading may need to be optimized for larger-scale reactions.

Issue 3: Foaming During Reaction or Workup

Potential Cause Troubleshooting/Optimization Strategy
Presence of Surfactants or Impurities Trace impurities in starting materials or solvents can act as surfactants, leading to foaming, especially during gas evolution (e.g., quenching of acid) or agitation. Ensure the use of high-purity reagents and solvents.
High Agitation Speed Excessive agitation, especially in the presence of dissolved gases or during phase mixing, can cause foaming. Optimize the agitation speed to ensure good mixing without excessive aeration.
Rapid Temperature or Pressure Changes Sudden changes in temperature or pressure can lead to the rapid release of dissolved gases, causing foaming. Ensure gradual heating, cooling, and pressure adjustments, particularly during quenching and distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and scalable synthetic routes are the Ritter reaction and reductive amination. The Ritter reaction involves the reaction of 2-cyclopropylpropan-2-ol with a nitrile (e.g., acetonitrile) in the presence of a strong acid, followed by hydrolysis of the resulting amide. Reductive amination involves the reaction of cyclopropyl methyl ketone with an ammonia source in the presence of a reducing agent.

Q2: Which synthetic route is preferable for large-scale production?

A2: The choice of route depends on several factors, including the cost and availability of starting materials, desired purity, and the capital equipment available.

  • Ritter Reaction: This method can be high-yielding but involves the use of large quantities of strong, corrosive acids, which can pose challenges for equipment compatibility and waste disposal at scale. The reaction is also highly exothermic and requires careful temperature control.

  • Reductive Amination: This route often uses milder conditions and may be more atom-economical, especially if catalytic methods are employed. However, catalyst cost, lifetime, and removal can be significant considerations at an industrial scale. Direct reductive amination is a one-pot reaction, which can be advantageous for process efficiency.

Q3: What are the key safety considerations for the scale-up of this compound production?

A3: Key safety considerations include:

  • Handling of Corrosive Materials: The Ritter reaction uses concentrated strong acids, which are highly corrosive and require specialized handling procedures and equipment.

  • Exothermic Reactions: Both the Ritter reaction and the neutralization steps are highly exothermic.[1] Robust cooling systems and controlled addition rates are critical to prevent thermal runaway.

  • Handling of Amines: this compound, like many amines, is expected to be corrosive and potentially toxic. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used. All handling should be done in a well-ventilated area.

  • Flammable Solvents and Reagents: Many organic solvents and some reducing agents used in the synthesis are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.

Q4: What are the common impurities encountered and how can they be removed at scale?

A4: Common impurities depend on the synthetic route:

  • Ritter Reaction: The main byproduct is often the corresponding alkene from the elimination of the carbocation intermediate. Unreacted starting material and the intermediate amide can also be present.

  • Reductive Amination: Byproducts can include the secondary amine from over-alkylation and the alcohol from ketone reduction.

Purification at Scale:

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying amines.

  • Crystallization of Salts: The amine can be converted to a salt (e.g., hydrochloride), which can then be purified by crystallization. The free amine is then regenerated by treatment with a base.

  • Extraction: Liquid-liquid extraction is used during the workup to separate the amine from water-soluble impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Ritter Reaction at Different Scales

Parameter Lab Scale (10g) Pilot Scale (1 kg) Production Scale (100 kg)
2-Cyclopropylpropan-2-ol (equiv.) 1.01.01.0
Acetonitrile (equiv.) 1086
Sulfuric Acid (equiv.) 2.02.22.5
Reaction Temperature 0-5 °C (addition), 25 °C (reaction)0-10 °C (addition), 30-35 °C (reaction)5-15 °C (addition), 35-40 °C (reaction)
Reaction Time 2-4 hours4-6 hours6-8 hours
Hydrolysis (6M HCl) 12-16 hours16-24 hours24-36 hours
Typical Yield 85-90%80-85%75-80%

Table 2: Key Parameters for Scale-up of Reductive Amination

Parameter Lab Scale (10g) Pilot Scale (1 kg) Production Scale (100 kg)
Cyclopropyl methyl ketone (equiv.) 1.01.01.0
Ammonia Source NH₄OAcAnhydrous NH₃Anhydrous NH₃
Reducing Agent (equiv.) NaBH(OAc)₃ (1.5)H₂ (pressure)H₂ (pressure)
Catalyst (for H₂) -5% Pd/C (1 mol%)5% Pd/C (0.5 mol%)
Reaction Temperature 25 °C40-50 °C50-60 °C
Reaction Pressure (for H₂) -5-10 bar10-15 bar
Reaction Time 12-24 hours8-16 hours6-12 hours
Typical Yield 75-85%80-90%85-95%

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound via Ritter Reaction

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 2-cyclopropylpropan-2-ol (1.0 kg, 10.0 mol) and acetonitrile (6.0 L).

  • Acid Addition: The mixture is cooled to 0-5 °C using a circulating chiller. Concentrated sulfuric acid (1.2 L, ~22.0 mol) is added dropwise via the dropping funnel over 4-6 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to 30-35 °C and stirred for an additional 4-6 hours. The reaction progress is monitored by TLC or LC-MS.

  • Quenching: The reaction mixture is slowly transferred to a separate 50 L reactor containing crushed ice (10 kg) with vigorous stirring.

  • Hydrolysis: To the quenched mixture, 6 M hydrochloric acid (10 L) is added. The mixture is heated to reflux (90-100 °C) and maintained for 16-24 hours until the amide intermediate is no longer detected.

  • Workup: The reaction mixture is cooled to room temperature and then further cooled in an ice bath. The pH is adjusted to >12 by the slow addition of 50% aqueous sodium hydroxide solution, ensuring the temperature is kept below 25 °C.

  • Extraction: The aqueous layer is extracted with methyl tert-butyl ether (MTBE) (3 x 5 L). The combined organic layers are washed with brine (2 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Protocol 2: Pilot-Scale Synthesis of this compound via Catalytic Reductive Amination

  • Reactor Setup: A 50 L stainless steel autoclave is charged with cyclopropyl methyl ketone (5.0 kg, 51.0 mol), methanol (20 L), and 5% Pd/C (50% wet, 1.0 kg, ~0.5 mol%).

  • Reaction: The reactor is sealed and purged with nitrogen. Anhydrous ammonia is introduced until the pressure reaches 2-3 bar. The mixture is then pressurized with hydrogen to 10 bar. The reaction is heated to 50-60 °C with efficient stirring. The hydrogen pressure is maintained at 10-15 bar.

  • Monitoring: The reaction is monitored by GC or LC-MS for the disappearance of the ketone.

  • Workup: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully vented. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to remove methanol. The resulting crude amine is then purified by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound cluster_0 Ritter Reaction Route cluster_1 Reductive Amination Route 2_Cyclopropylpropan_2_ol 2-Cyclopropylpropan-2-ol Acetonitrile_H2SO4 1. Acetonitrile, H₂SO₄ 2_Cyclopropylpropan_2_ol->Acetonitrile_H2SO4 Amide_Intermediate N-(2-cyclopropylpropan-2-yl)acetamide Acetonitrile_H2SO4->Amide_Intermediate Acid_Hydrolysis 2. Acid Hydrolysis (HCl) Amide_Intermediate->Acid_Hydrolysis 2_Cyclopropylpropan_2_amine_Ritter This compound Acid_Hydrolysis->2_Cyclopropylpropan_2_amine_Ritter Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Ammonia_Reducing_Agent 1. Ammonia Source 2. Reducing Agent Cyclopropyl_methyl_ketone->Ammonia_Reducing_Agent 2_Cyclopropylpropan_2_amine_Reductive This compound Ammonia_Reducing_Agent->2_Cyclopropylpropan_2_amine_Reductive

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Ritter Reaction Scale-Up Start Low Yield Observed Check_Temp Check Temperature Logs During Acid Addition Start->Check_Temp Temp_High Temperature Spikes > 15°C? Check_Temp->Temp_High Improve_Cooling Improve Cooling Efficiency Slow Down Addition Rate Temp_High->Improve_Cooling Yes Check_Hydrolysis Check Hydrolysis Completion (TLC/LC-MS) Temp_High->Check_Hydrolysis No End Yield Improved Improve_Cooling->End Hydrolysis_Incomplete Incomplete Hydrolysis? Check_Hydrolysis->Hydrolysis_Incomplete Increase_Time_Acid Increase Reflux Time Ensure Sufficient Acid Hydrolysis_Incomplete->Increase_Time_Acid Yes Check_Workup_pH Check pH of Aqueous Layer Before Extraction Hydrolysis_Incomplete->Check_Workup_pH No Increase_Time_Acid->End pH_Low pH < 12? Check_Workup_pH->pH_Low Adjust_pH Add More Base Ensure Thorough Mixing pH_Low->Adjust_pH Yes pH_Low->End No Adjust_pH->End

Caption: Troubleshooting workflow for low yield in the Ritter reaction.

Logical_Relationships Key Parameter Relationships in Scale-Up Batch_Size Increase Batch Size Heat_Generation Increased Heat Generation Batch_Size->Heat_Generation Surface_Area_Volume Decreased Surface Area to Volume Ratio Batch_Size->Surface_Area_Volume Cooling_Demand Higher Cooling Demand Heat_Generation->Cooling_Demand Surface_Area_Volume->Cooling_Demand Mixing_Efficiency Reduced Mixing Efficiency Surface_Area_Volume->Mixing_Efficiency Side_Products Increased Potential for Side Products Cooling_Demand->Side_Products If not met Reaction_Time Potentially Longer Reaction Time Mixing_Efficiency->Reaction_Time Mixing_Efficiency->Side_Products If poor

Caption: Logical relationships of key parameters during scale-up.

References

Preventing decomposition of 2-Cyclopropylpropan-2-amine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Cyclopropylpropan-2-amine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the decomposition of this compound during workup?

A1: this compound is susceptible to decomposition under several conditions commonly encountered during workup procedures. The primary causes of degradation are:

  • Acidic Conditions: Strong acids can catalyze the ring-opening of the cyclopropyl group, leading to the formation of undesired byproducts. The protonated amine group can weaken the distal C-C bond of the cyclopropane ring, making it susceptible to cleavage[1].

  • Strongly Basic Conditions: While a basic medium is necessary to handle the free amine, high pH conditions can also promote hydrolytic degradation of the cyclopropylamine moiety[2].

  • Oxidative Degradation: Primary amines, including this compound, are prone to oxidation, especially when exposed to air (oxygen) for extended periods. This can lead to the formation of various oxidation products, including potential ring-opened species[3][4].

Q2: What are the likely decomposition products I might observe?

A2: Depending on the decomposition pathway, you may observe a variety of byproducts.

  • Under acidic conditions , ring-opening of the cyclopropane can occur, leading to the formation of linear or rearranged isomers.

  • Oxidative conditions can lead to the formation of hydroxylated or ring-opened products. For instance, oxidative degradation of other cyclopropylamines has been shown to yield products like 3-hydroxy-propanamides[3].

  • Under strongly basic conditions , hydrolytic degradation may occur, though specific products for this compound are not well-documented in the provided literature.

Q3: How can I minimize the decomposition of this compound during my workup?

A3: To minimize decomposition, it is crucial to carefully control the workup conditions. Key strategies include:

  • pH Control: Avoid strongly acidic or basic conditions. When neutralizing an acidic reaction mixture, use a mild base and carefully monitor the pH.

  • Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen and prevent oxidative degradation.

  • Temperature Control: Perform extractions and other workup steps at room temperature or below to minimize the rate of potential decomposition reactions.

  • Prompt Processing: Avoid prolonged storage of the crude product or solutions containing the amine. Proceed with purification steps as quickly as possible.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions involving this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of isolated product 1. Decomposition due to acidic quench.2. Decomposition during basic extraction.3. Oxidative degradation during workup.1. Use a mild quenching agent (e.g., saturated sodium bicarbonate solution) and add it slowly while monitoring the pH.2. Use a moderately basic solution (e.g., saturated sodium bicarbonate or dilute sodium carbonate) for extraction instead of strong bases like NaOH. Ensure the pH does not exceed a certain level (e.g., pH 9-10).3. Degas all aqueous solutions before use and perform the workup under an inert atmosphere.
Presence of unexpected polar impurities in NMR/LC-MS 1. Ring-opening due to exposure to strong acid.2. Formation of oxidative degradation byproducts.1. Review the quenching and extraction steps to ensure no prolonged contact with strong acids. Consider alternative non-acidic workup procedures if possible.2. Minimize exposure to air. Use degassed solvents and consider adding an antioxidant during workup if compatible with the desired product.
Formation of a dark-colored oil or solid during workup 1. Significant oxidative degradation.1. Immediately place the reaction mixture under an inert atmosphere. Use freshly degassed solvents for the workup.
Difficulty in extracting the product into the organic phase 1. Incomplete neutralization of the amine salt.1. Carefully check the pH of the aqueous layer after basification. Ensure it is sufficiently basic to deprotonate the amine salt completely (e.g., pH 9-10). Perform multiple extractions with the organic solvent.

Experimental Protocols

Recommended Workup Protocol for a Reaction Mixture Containing this compound

This protocol is designed to minimize the decomposition of the target amine.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (degassed)

  • Ethyl acetate (or other suitable organic solvent)

  • Brine (saturated aqueous NaCl solution, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Under a gentle stream of inert gas, slowly and carefully add degassed, saturated aqueous sodium bicarbonate solution to the reaction mixture with stirring until gas evolution ceases and the pH of the aqueous layer is between 8 and 9.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with degassed brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification:

    • Purify the crude product immediately, for example, by column chromatography on silica gel using an appropriate eluent system, which may include a small percentage of triethylamine to prevent streaking.

Visualizations

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Decomposition of this compound cluster_symptoms Observed Issues cluster_causes Probable Causes cluster_solutions Solutions LowYield Low Yield Acid Acidic Conditions (e.g., strong acid quench) LowYield->Acid Base Strongly Basic Conditions (e.g., high pH extraction) LowYield->Base Oxidation Oxidative Degradation (e.g., exposure to air) LowYield->Oxidation PromptProcessing Process Promptly LowYield->PromptProcessing Impurities Unexpected Impurities (NMR/LC-MS) Impurities->Acid Impurities->Oxidation Impurities->PromptProcessing ColorChange Dark Color Formation ColorChange->Oxidation ColorChange->PromptProcessing MildQuench Use Mild Quench (e.g., NaHCO3) Acid->MildQuench ControlpH Control pH During Extraction (pH 9-10) Base->ControlpH InertAtmosphere Work Under Inert Atmosphere Oxidation->InertAtmosphere

Caption: Troubleshooting workflow for identifying and resolving issues during the workup of this compound.

Recommended Workup Workflow

Workup_Workflow Recommended Workup for this compound Start Reaction Mixture Quench 1. Quench with Saturated NaHCO3 (degassed) (Control pH 8-9) Start->Quench Extract 2. Extract with Ethyl Acetate (x3) Quench->Extract Wash 3. Wash with Brine (degassed) Extract->Wash Dry 4. Dry over Na2SO4 Wash->Dry Concentrate 5. Concentrate in vacuo (≤ 40°C) Dry->Concentrate Purify 6. Immediate Purification Concentrate->Purify

Caption: Step-by-step recommended workup protocol to prevent the decomposition of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection and optimization for cyclopropanation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping to improve reaction yields, selectivity, and overall success.

Troubleshooting Guides

This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in cyclopropanation reactions can stem from several factors, ranging from catalyst issues to reagent quality and reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting & Optimization
Catalyst Inactivity or Decomposition Verify Catalyst Source and Age: Ensure the catalyst is from a reputable supplier and within its expiration date.[1] Proper Activation: Some catalysts, like the zinc-copper couple in the Simmons-Smith reaction, require fresh preparation and activation.[1] The use of ultrasound can sometimes enhance activation.[1] Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to determine the optimal concentration.[1]
Poor Reactivity of Alkene Electron-Rich Alkenes: Electron-rich alkenes are generally more reactive in cyclopropanations. For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system.[1] Cobalt-catalyzed systems have shown efficacy with electron-deficient olefins.[1][2] Steric Hindrance: Highly substituted or sterically hindered alkenes may exhibit slower reaction rates.[1] Increasing the reaction temperature or time may improve conversion, but monitor for side product formation.
Carbene Source Issues Slow Addition of Diazo Compounds: For reactions involving diazoacetates (e.g., with rhodium catalysts), slow addition using a syringe pump is crucial to prevent dimerization and other side reactions.[1] Purity of Diazo Compounds: Ensure the diazo compound is free of acidic impurities which can lead to decomposition.[1] Carbenoid Formation: In reactions like the Simmons-Smith, ensure the carbenoid (e.g., iodomethylzinc iodide) is formed correctly. The quality of diiodomethane and the zinc source is critical.[3][4]
Presence of Inhibitors Water and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][5] Impurities in Reagents: Use purified reagents and solvents to avoid introducing potential inhibitors.[1]

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Question: My cyclopropanation reaction is producing the desired product, but with low diastereoselectivity and/or enantioselectivity. How can I improve this?

Answer: Achieving high stereoselectivity is a common challenge in cyclopropanation. The choice of catalyst, ligand, and reaction conditions are all critical factors.

Potential Causes and Solutions:

Potential Cause Troubleshooting & Optimization
Suboptimal Chiral Ligand/Catalyst Ligand Screening: The choice of the chiral ligand is often the most critical factor for enantioselectivity. It may be necessary to screen a library of ligands to find the optimal one for a specific substrate and carbene precursor.[1] Catalyst-Substrate Matching: Not all chiral catalysts work well for all substrates. Empirical screening is often necessary to find the best match.[1] Metal Choice: The metal center (e.g., Cu, Rh, Ru, Co, Fe) plays a significant role in the geometry and reactivity of the catalyst, which directly impacts stereoselectivity.[1][6][7]
Reaction Conditions Temperature: Lowering the reaction temperature is a common strategy to improve both diastereoselectivity and enantioselectivity.[1] Solvent Effects: The polarity of the solvent can significantly influence stereoselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF).[1] Rate of Addition: As with yield, the rate of addition of the carbene precursor can affect selectivity.
Steric and Electronic Effects Steric Bulk of Catalyst and Ligands: The steric environment around the metal center can influence the facial selectivity of the cyclopropanation. Experimenting with ligands of varying steric bulk can optimize diastereoselectivity.[1] Steric Bulk of Carbene Precursor: The size of the carbene precursor can influence its approach to the alkene, thereby affecting the diastereomeric ratio.[1]
Substrate Control Directing Groups: For certain substrates, such as allylic alcohols in the Simmons-Smith reaction, the hydroxyl group can direct the cyclopropanation to one face of the double bond, leading to high diastereoselectivity.[8][9]

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction is sluggish or not working. What are the most common pitfalls?

A1: The most common issue is the activity of the zinc reagent.[1] Ensure the zinc-copper couple is freshly prepared and highly active.[1] Alternatively, using the Furukawa modification (diethylzinc and diiodomethane) often leads to a faster and more reproducible reaction.[1][9] Also, ensure your diiodomethane is pure and your solvent is anhydrous.

Q2: I am using a rhodium(II) catalyst with ethyl diazoacetate (EDA) and getting a low yield. What should I check first?

A2: Low yields in rhodium-catalyzed cyclopropanations with EDA can often be addressed by focusing on the following:

  • Slow Addition of EDA: EDA can dimerize or undergo other side reactions if its concentration becomes too high. Using a syringe pump to add the EDA solution slowly over several hours is crucial.[1]

  • Choice of Rhodium Catalyst: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is common, other rhodium catalysts with different carboxylate or carboxamidate ligands might offer improved performance for your specific substrate.[1][10]

  • Purity of EDA: Ensure your EDA is free of acidic impurities that can lead to its decomposition.[1]

Q3: What are the key factors for achieving high enantioselectivity in asymmetric cyclopropanation?

A3: High enantioselectivity hinges on several factors:

  • Chiral Ligand: This is the most crucial component. The ligand creates a chiral environment around the metal center that effectively differentiates between the enantiotopic faces of the alkene.

  • Metal Catalyst: The choice of metal (e.g., Cu, Rh, Ru, Co) is important as it influences the geometry and reactivity of the active catalyst.[1]

  • Reaction Conditions: Temperature, solvent, and even the counterion of the metal salt can have a significant impact on the enantiomeric excess (ee).[1] Lowering the temperature is a common strategy to improve enantioselectivity.[1]

  • Substrate-Catalyst Matching: It is often necessary to screen a small library of catalysts to find the optimal combination for a given substrate.[1]

Q4: Can I perform cyclopropanation on electron-deficient alkenes?

A4: Yes, while challenging due to the electrophilic nature of many metal carbenes, cyclopropanation of electron-deficient alkenes is possible.[10] Cobalt and rhodium-based catalytic systems have shown particular promise for these substrates.[1][2][10] The choice of the diazo reagent is also critical, with aryldiazoacetates and vinyldiazoacetates often being more effective than ethyl diazoacetate in these cases.[10]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Asymmetric Cyclopropanation

This protocol outlines a general workflow for screening different chiral catalysts for a new cyclopropanation reaction.

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the alkene substrate, the diazo compound (e.g., ethyl diazoacetate), and an internal standard in a dry, degassed solvent (e.g., dichloromethane).

  • Array Setup: In an array of oven-dried vials, add a small stir bar to each.

  • Catalyst Addition: To each vial, add a specific chiral catalyst (typically 1-5 mol%). Ensure each vial contains a different catalyst from your library.

  • Reaction Initiation: To each vial, add the alkene stock solution and the internal standard stock solution. Place the vials in a temperature-controlled block, typically at room temperature to start.

  • Diazo Compound Addition: Using a syringe pump, add the diazo compound stock solution to each vial over a period of several hours (e.g., 4-8 hours).

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir for an additional period (e.g., 12-24 hours). Monitor the progress of the reaction by taking aliquots and analyzing them by GC or LC-MS to determine conversion.

  • Work-up and Analysis: Once the reaction is complete, quench any remaining diazo compound (e.g., with a few drops of acetic acid). Remove the solvent in vacuo. Analyze the crude product by chiral GC or HPLC to determine the enantiomeric excess (ee) and by ¹H NMR to determine the diastereomeric ratio (dr) and yield (using the internal standard).

  • Data Comparison: Tabulate the conversion, yield, dr, and ee for each catalyst to identify the most promising candidates for further optimization.

Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical procedure for the diastereoselective cyclopropanation of an allylic alcohol using diethylzinc and diiodomethane.

  • Apparatus Setup: Under an inert atmosphere of argon or nitrogen, equip an oven-dried, three-necked round-bottom flask with a stir bar, a thermometer, and a dropping funnel.

  • Reagent Addition: Charge the flask with a solution of the allylic alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Carbenoid Formation (in situ): To the stirred solution, add a solution of diethylzinc (1.1 to 1.5 equivalents, e.g., 1.0 M in hexanes) dropwise. After the addition is complete, add diiodomethane (1.1 to 1.5 equivalents) dropwise via the dropping funnel. An exotherm may be observed.

  • Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output prep_reagents Prepare Stock Solutions (Alkene, Diazo Compound, Internal Standard) setup_vials Set up Array of Reaction Vials prep_reagents->setup_vials add_catalyst Add Chiral Catalysts (1 per vial) setup_vials->add_catalyst add_reagents Add Alkene & Internal Standard add_catalyst->add_reagents add_diazo Slow Addition of Diazo Compound add_reagents->add_diazo stir Stir and Monitor (TLC, GC/LC-MS) add_diazo->stir workup Quench and Work-up stir->workup analyze_crude Analyze Crude Product (NMR, Chiral GC/HPLC) workup->analyze_crude compare Compare Results (Yield, dr, ee) analyze_crude->compare optimal_catalyst Optimal Catalyst Identified compare->optimal_catalyst

Caption: Workflow for screening chiral catalysts in asymmetric cyclopropanation.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent/Substrate Issues cluster_conditions Reaction Conditions start Low/No Product Yield check_catalyst Check Catalyst Activity (Source, Age, Activation) start->check_catalyst check_alkene Assess Alkene Reactivity (Electronic/Steric Effects) start->check_alkene check_atmosphere Ensure Inert Atmosphere (No Air/Moisture) start->check_atmosphere optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading solution Improved Yield optimize_loading->solution check_carbene Verify Carbene Source (Purity, Addition Rate) check_alkene->check_carbene check_carbene->solution check_purity Verify Reagent/Solvent Purity check_atmosphere->check_purity check_purity->solution

Caption: Troubleshooting guide for low yield in cyclopropanation reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Cyclopropylpropan-2-amine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-cyclopropylpropan-2-amine with other common primary amines. The analysis is supported by quantitative data on basicity, a discussion of structural effects on nucleophilicity, and detailed experimental protocols for representative reactions.

Introduction: Factors Influencing Primary Amine Reactivity

The reactivity of a primary amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by several factors:

  • Electronic Effects: Electron-donating groups (EDGs) attached to the nitrogen atom increase electron density, making the amine more basic and nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease basicity. The cyclopropyl group is known to act as a good σ-electron donor, capable of stabilizing an adjacent positive charge, which can enhance basicity.[1][2]

  • Steric Hindrance: Bulky substituents around the amino group can physically obstruct the lone pair, impeding its ability to attack an electrophile.[3][4][5] This steric hindrance significantly impacts the rate of reaction. This compound, with its amino group attached to a tertiary carbon, is expected to be sterically hindered, similar to tert-butylamine.

  • Solvation Effects: In solution, the ammonium ion formed after protonation is stabilized by solvation. The extent of this stabilization depends on the number of hydrogen atoms available for hydrogen bonding.

Comparison of Basicity: pKa Values

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base.[6][7] The table below compares the pKa values of the conjugate acids of this compound and other selected primary amines.

AmineStructureClasspKa of Conjugate Acid (R-NH₃⁺)
This compound C₆H₁₃NPrimary (on tertiary carbon)~10.7 (Estimated)
n-PropylamineCH₃CH₂CH₂NH₂Primary (on primary carbon)10.71
Isopropylamine(CH₃)₂CHNH₂Primary (on secondary carbon)10.63
tert-Butylamine(CH₃)₃CNH₂Primary (on tertiary carbon)10.68
CyclopropylamineC₃H₅NH₂Primary10.63
BenzylamineC₆H₅CH₂NH₂Primary9.33

Note: The pKa for this compound is estimated based on the structurally similar tert-butylamine. Most simple alkylamines have pKa values for their ammonium ions in the range of 10 to 11.[6]

Analysis:

  • Alkylamines are generally more basic than ammonia (pKa of NH₄⁺ is 9.3) due to the electron-donating inductive effect of alkyl groups.[7]

  • The basicity of this compound is expected to be comparable to other sterically hindered alkylamines like tert-butylamine. The cyclopropyl group, through its ability to donate sigma-electron density, contributes to the stability of the corresponding ammonium ion.[1]

  • Benzylamine is significantly less basic due to the electron-withdrawing inductive effect of the phenyl group.

G cluster_factors Factors Influencing Amine Reactivity cluster_amines Comparison of Primary Amines F1 Electronic Effects (Inductive, Resonance) A1 n-Propylamine (Low Steric, High Basicity) F1->A1 Increases Basicity A4 Aniline (Low Steric, Low Basicity, Resonance) F1->A4 Decreases Basicity F2 Steric Hindrance (Bulk of Substituents) A2 tert-Butylamine (High Steric, High Basicity) F2->A2 Decreases Nucleophilicity A3 This compound (High Steric, High Basicity, Cyclopropyl Electronics) F2->A3 Decreases Nucleophilicity F3 Solvation Effects (H-Bonding of R-NH3+) A2->A3 Similar Steric Profile

Caption: Logical relationship of factors affecting primary amine reactivity.

Reactivity in Key Organic Reactions

While basicity is a thermodynamic property, reactivity in a chemical reaction (nucleophilicity) is a kinetic phenomenon. Steric hindrance plays a crucial role here.

N-Acylation: This reaction involves the nucleophilic attack of the amine on a carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride).[8]

  • High Reactivity: Less hindered amines like n-propylamine react rapidly.

  • Low Reactivity: Sterically hindered amines like this compound and tert-butylamine react much more slowly. The bulky groups surrounding the nitrogen impede the approach to the electrophilic carbonyl center.[9] The reaction may require harsher conditions (higher temperatures, stronger catalysts) to proceed at a reasonable rate.[10]

Schiff Base Formation: This reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine.[11][12]

  • High Reactivity: Less hindered primary amines react readily, often under mild, acid-catalyzed conditions.[13]

  • Low Reactivity: The formation of an imine from a sterically hindered amine like this compound is significantly more difficult. The tetrahedral intermediate in the reaction mechanism is sterically crowded, disfavoring product formation.[14]

Experimental Protocols

The following protocols are representative methods for common reactions involving primary amines. Modifications may be necessary for sterically hindered substrates like this compound.

Protocol 1: General Procedure for N-Acylation of a Primary Amine with Acetyl Chloride

This protocol details a standard procedure for the N-acylation of a primary amine. For a sterically hindered amine like this compound, an extended reaction time or heating may be required.

Materials:

  • Primary Amine (e.g., this compound) (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours (or longer, monitoring by TLC, for hindered amines).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization, if necessary.

G start Start setup 1. Dissolve Amine & Base in Anhydrous DCM start->setup cool 2. Cool to 0°C setup->cool add 3. Add Acetyl Chloride Dropwise cool->add react 4. Stir at RT (Monitor by TLC) add->react workup 5. Aqueous Work-up (Quench, Wash) react->workup extract 6. Extract & Dry Organic Layer workup->extract purify 7. Concentrate & Purify (Chromatography) extract->purify end End (Pure N-Acyl Amide) purify->end

Caption: Experimental workflow for a standard N-Acylation reaction.

Conclusion

This compound presents a unique reactivity profile. Its basicity is high, comparable to other acyclic alkylamines, due to the electronic properties of the alkyl and cyclopropyl substituents. However, its reactivity as a nucleophile is significantly diminished by steric hindrance arising from the tertiary carbon atom to which the amine is attached. This makes it substantially less reactive in common reactions like N-acylation and Schiff base formation when compared to less hindered primary amines such as n-propylamine or even cyclopropylamine itself. Its reactivity profile is most analogous to that of tert-butylamine, where steric bulk is the dominant factor controlling reaction kinetics. Researchers should anticipate the need for more forcing reaction conditions when using this compound as a nucleophile.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of validated analytical methodologies for the quantification and quality control of 2-(4-Ethylphenyl)propan-2-amine, a phenethylamine derivative of interest. We will compare common chromatographic techniques, including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and chiral HPLC, providing a framework based on established validation protocols. Furthermore, we will explore the application of more advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, particularly in the context of novel psychoactive substances (NPS).

Comparative Performance of Analytical Methods

The choice between different analytical techniques hinges on factors such as the analyte's volatility, the complexity of the sample matrix, and the required sensitivity. The following table summarizes typical performance data for various methods, with data for GC-FID and HPLC-UV extrapolated from studies on related amine compounds.[1]

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.999[1]> 0.99> 0.99
Range 1 - 100 µg/mL[1]0.5 - 150 µg/mL[1]0.1 - 50 µg/mL (Estimated)0.001 - 1 µg/mL (Estimated)
Accuracy (% Recovery) 98.0 - 102.0%[1]97.5 - 101.5%[1]95.0 - 105.0% (Typical)98.0 - 102.0% (Typical)
Precision (% RSD)
- Repeatability< 1.5%[1]< 1.0%[1]< 5% (Typical)< 2% (Typical)
- Intermediate Precision< 2.0%[1]< 1.8%[1]< 10% (Typical)< 5% (Typical)
Limit of Detection (LOD) ~0.1 µg/mL (Estimated)~0.05 µg/mL (Estimated)< 0.01 µg/mL (Typical)< 0.0005 µg/mL (Typical)
Limit of Quantification (LOQ) ~0.3 µg/mL (Estimated)~0.15 µg/mL (Estimated)< 0.05 µg/mL (Typical)< 0.001 µg/mL (Typical)
Specificity GoodGoodExcellentExcellent
Derivatization Often RequiredNot RequiredOften RequiredNot Required

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the quantification of 2-(4-Ethylphenyl)propan-2-amine and the determination of volatile impurities. Amines can be challenging to analyze by gas chromatography due to their basicity, which can cause peak tailing.[2] Therefore, derivatization is often employed to improve chromatographic performance.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).[1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 300°C.[1]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 20:1.[1]

2. Reagents and Solutions:

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

  • Diluent: Methanol.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 2-(4-Ethylphenyl)propan-2-amine reference standard in methanol to prepare a stock solution of 1 mg/mL.[1] Prepare working standards by serial dilution to cover the linear range.

3. Sample Preparation and Derivatization:

  • To 1 mL of the sample or standard solution, add 100 µL of TFAA.

  • Vortex the mixture and heat at 70°C for 20 minutes.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent like ethyl acetate.

4. Validation Procedure:

  • Specificity: Inject the diluent, a known impurity standard, and a derivatized sample solution to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze the derivatized calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Solution Derivatization Derivatization with TFAA Sample->Derivatization Standard Standard Solution Standard->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-FID analysis workflow.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This method is well-suited for the assay of 2-(4-Ethylphenyl)propan-2-amine and the determination of non-volatile impurities.[1]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or variable wavelength detector (VWD).[1]

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Reagents and Solutions:

  • Diluent: Methanol.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 2-(4-Ethylphenyl)propan-2-amine reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing 2-(4-Ethylphenyl)propan-2-amine in methanol to achieve a final concentration within the calibration range.[1]

3. Validation Procedure:

  • Specificity: Inject the diluent, a known impurity standard, and a sample solution to demonstrate the absence of interference at the retention time of the analyte.[1]

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.[1]

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Solution Dilution Dilution in Mobile Phase Sample->Dilution Standard Standard Solution Standard->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC-UV analysis workflow.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Protocol

Since 2-(4-Ethylphenyl)propan-2-amine possesses a chiral center, a reliable and efficient analytical method for separating its enantiomers is essential for quality control and regulatory compliance.[3] This method utilizes a polysaccharide-based chiral stationary phase (CSP).[3]

1. Instrumentation and Conditions (Reversed-Phase):

  • HPLC System: As described for HPLC-UV.

  • Column: A commercially available polysaccharide-based CSP.

  • Mobile Phase: A mixture of acetonitrile and aqueous ammonium bicarbonate buffer, with pH adjusted with ammonium hydroxide.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

2. Sample Preparation:

  • Dissolve the racemic standard of 2-(4-Ethylphenyl)propan-2-amine in the mobile phase to a concentration of 1 mg/mL.[3]

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]

  • Inject the sample and record the chromatogram to determine the resolution of the enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Racemic Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection HPLC Injection Dissolution->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity_Assessment Enantiomeric Purity Assessment Integration->Purity_Assessment

References

A Comparative Guide to the Biological Activity of 2-Cyclopropylpropan-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine derivatives are a class of compounds known for their diverse biological activities, largely attributed to the unique structural and electronic properties of the cyclopropyl ring.[1][2] A primary area of investigation for these compounds is their role as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1] Inhibition of these enzymes is a key therapeutic strategy for a range of neurological disorders. This guide aims to provide a framework for comparing the biological activity of the parent compound, 2-cyclopropylpropan-2-amine, with its N-substituted derivatives.

Quantitative Data Summary

A direct, head-to-head comparison of the inhibitory potency (e.g., IC50 values) of this compound and its N-substituted derivatives against MAO-A and MAO-B is not available in the reviewed literature. To facilitate future comparative analysis, the following table is presented as a template for organizing experimental data.

Table 1: Comparative Monoamine Oxidase (MAO) Inhibition Data

CompoundDerivative TypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
1 Parent Compound (this compound)Data not availableData not availableData not available
2 N-Methyl DerivativeData not availableData not availableData not available
3 N-Ethyl DerivativeData not availableData not availableData not available
4 N-Benzyl DerivativeData not availableData not availableData not available
Ref-A Clorgyline (MAO-A selective)Reference Value--
Ref-B Selegiline (MAO-B selective)-Reference Value-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Selectivity Index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher value indicates greater selectivity for MAO-A, while a lower value suggests selectivity for MAO-B.

Structure-Activity Relationship (SAR) Insights

While specific data for this compound is lacking, general SAR principles for cyclopropylamine derivatives as MAO inhibitors can be inferred from the literature:

  • The Cyclopropylamine Moiety: This functional group is a well-established pharmacophore for irreversible MAO inhibition. The enzyme oxidizes the amine, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, causing irreversible inactivation.

  • N-Substitution: Substitution on the nitrogen atom can significantly influence both the potency and selectivity of MAO inhibition. For instance, in other series of amine inhibitors, N-methylation or N-benzylation has been shown to alter the affinity for the enzyme's active site. The size and lipophilicity of the substituent can play a crucial role in determining whether the compound preferentially inhibits MAO-A or MAO-B.

Experimental Protocols

To enable researchers to conduct comparative studies, detailed protocols for in vitro monoamine oxidase inhibition assays are provided below.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B using a fluorometric assay that detects the production of hydrogen peroxide.

1. Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes
  • MAO substrate (e.g., p-tyramine)
  • Fluorescent probe (e.g., Amplex® Red)
  • Horseradish peroxidase (HRP)
  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
  • Test compounds (this compound and its derivatives)
  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
  • 96-well black microplates

2. Compound Preparation:

  • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of final assay concentrations.

3. Assay Procedure:

  • Add the assay buffer to the wells of the 96-well plate.
  • Add the diluted test compounds or reference inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
  • Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
  • Prepare a reaction mixture containing the substrate (p-tyramine), Amplex® Red, and HRP in the assay buffer.
  • Initiate the enzymatic reaction by adding the reaction mixture to all wells.
  • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30 minutes).

4. Data Acquisition:

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex® Red).

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental Workflow

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compounds to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Mix Prepare Substrate Mix (Substrate, Amplex Red, HRP) Start_Reaction Add Substrate Mix Substrate_Mix->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Calculate_Inhibition % Inhibition Calculation Read_Fluorescence->Calculate_Inhibition Plot_Curve Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 IC50 Determination Plot_Curve->Determine_IC50 MAO_Inhibition_Pathway cluster_enzyme Mitochondrial Outer Membrane cluster_substrate Substrate & Inhibitor cluster_products Products & Consequence MAO Monoamine Oxidase (MAO) (Flavin Cofactor) Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 Reactive_Intermediate Reactive Intermediate (from ring opening) MAO->Reactive_Intermediate Enzymatic Oxidation Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Monoamine->MAO Oxidative Deamination Cyclopropylamine This compound Derivative Cyclopropylamine->MAO Inhibition Inactive_MAO Inactive MAO (Covalent Adduct) Reactive_Intermediate->Inactive_MAO Covalent Bonding to Flavin Increased_Neurotransmitters Increased Neurotransmitter Levels Inactive_MAO->Increased_Neurotransmitters Leads to

References

A Comparative Guide: GC-FID vs. HPLC-UV for the Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of aromatic amines is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development, due to their potential toxicity and role as key synthetic intermediates. The two most common analytical techniques employed for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection. The choice between these methods depends on several factors, including the specific aromatic amines of interest, the sample matrix, and the desired sensitivity.

This guide provides a comprehensive comparison of GC-FID and HPLC-UV for the analysis of aromatic amines, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their analytical needs.

At a Glance: Key Differences

FeatureGC-FIDHPLC-UV
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analytes Suitable for volatile and thermally stable aromatic amines. Derivatization is often required for polar amines.Suitable for a wide range of aromatic amines, including non-volatile and thermally labile compounds.
Detector Flame Ionization Detector (FID) - universal detector for organic compounds.Ultraviolet-Visible (UV) Detector - selective for compounds with chromophores.
Sample Preparation Often requires derivatization to increase volatility and thermal stability.Generally simpler, often involving dissolution and filtration.
Sensitivity Generally high for volatile compounds.Good sensitivity, particularly for compounds with strong UV absorbance.
Selectivity Based on chromatographic separation. Co-elution can be an issue.Based on both chromatographic separation and UV absorbance wavelength.
Typical Run Time Often faster than HPLC.Can be longer depending on the complexity of the separation.

Performance Comparison: A Quantitative Overview

The following table summarizes key performance parameters for the analysis of aromatic amines using GC-FID and HPLC-UV, based on published experimental data. It is important to note that these values can vary depending on the specific analyte, sample matrix, and instrumental conditions.

ParameterGC-FIDHPLC-UV
Analyte(s) Volatile Amines (including some aromatic amines)Primary Aromatic Amines (Aniline, o-Anisidine, o-Toluidine, etc.)
**Linearity (R²) **≥ 0.990[1]> 0.999[2]
Limit of Detection (LOD) 0.019 - 0.022 mg/mL (for 3-nitrotoluene)[3]~0.1 µg/mL (for aromatic imines)[2]
Limit of Quantitation (LOQ) 0.058 - 0.066 mg/mL (for 3-nitrotoluene)[3]~0.5 µg/mL (for aromatic imines)[2]
Precision (%RSD) < 10%[1]< 2%[2]
Recovery (%) Not explicitly stated in the provided context.98 - 102%[2]

Experimental Workflows

The general analytical workflows for GC-FID and HPLC-UV analysis of aromatic amines are illustrated below.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of Aromatic Amines Sample->Extraction Derivatization Derivatization (e.g., Acylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

GC-FID analysis workflow for aromatic amines.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

HPLC-UV analysis workflow for aromatic amines.

Detailed Experimental Protocols

GC-FID Analysis of Aromatic Amines (with Derivatization)

This protocol is a representative example and may require optimization for specific applications.

1. Sample Preparation and Derivatization:

  • Extraction: Aromatic amines are extracted from the sample matrix using a suitable solvent (e.g., toluene).

  • Derivatization: The polarity of aromatic amines often necessitates derivatization to improve their volatility and thermal stability for GC analysis. A common method is acylation using an agent like heptafluorobutyric anhydride (HFBA).

    • The extracted amines are transferred to an aqueous solution.

    • The solution is made alkaline, and the amines are extracted with toluene.

    • Heptafluorobutyric anhydride is added to the toluene extract to derivatize the amines.[4]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as an Agilent CP-Wax for Volatile Amines and Diamines (e.g., 30 m x 0.32 mm ID, 1.2 µm film thickness).[5]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 300 °C

    • Oven: A temperature program is typically used, for example, starting at a lower temperature and ramping up to a final temperature to separate the analytes. A starting temperature of 170 °C has been reported for the analysis of some aromatic amines.[5]

  • Injection Volume: 1 µL.

HPLC-UV Analysis of Aromatic Amines

This protocol is a general guideline and should be adapted for specific analytical needs.

1. Sample Preparation:

  • Dissolution: The sample containing aromatic amines is dissolved in a solvent compatible with the HPLC mobile phase (e.g., a mixture of methanol and water).

  • Filtration: The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: A reversed-phase C18 column is commonly used (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: The wavelength is selected based on the maximum absorbance of the target aromatic amines. A DAD allows for the monitoring of multiple wavelengths simultaneously.

  • Injection Volume: 10-20 µL.

Conclusion

Both GC-FID and HPLC-UV are powerful techniques for the analysis of aromatic amines.

GC-FID is a robust and sensitive method, particularly for volatile aromatic amines. Its main drawback is the frequent need for a derivatization step, which can add complexity and potential for error to the analytical workflow.

HPLC-UV is a versatile technique that can directly analyze a wide range of aromatic amines, including those that are non-volatile or thermally labile. Its sample preparation is generally simpler than for GC-FID. The selectivity of HPLC-UV can be enhanced by choosing a specific detection wavelength.

The ultimate choice between GC-FID and HPLC-UV will depend on the specific requirements of the analysis. For routine analysis of a known set of volatile aromatic amines where high throughput is desired, a well-optimized GC-FID method can be very effective. For research and development applications involving a wider range of aromatic amines with varying properties, or when dealing with complex matrices, the flexibility and direct analysis capabilities of HPLC-UV often make it the preferred choice. For highly complex samples or when very low detection limits are required, coupling these chromatographic techniques with mass spectrometry (GC-MS or LC-MS) should be considered for enhanced selectivity and sensitivity.

References

A Comparative Structural Analysis of 2-Cyclopropylpropan-2-amine and 2-Cyclopropyl-2-propanol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount in the quest for novel therapeutics. This guide provides a detailed structural and physicochemical comparison of 2-Cyclopropylpropan-2-amine and 2-Cyclopropyl-2-propanol, two molecules sharing a cyclopropyl-tert-alkyl scaffold but differing in their terminal functional group.

The presence of a cyclopropyl ring is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a drug candidate. The choice between an amine and a hydroxyl group at a key position can significantly impact a molecule's pharmacological profile, including its solubility, basicity, hydrogen bonding potential, and metabolic fate. This guide summarizes key data, outlines experimental protocols for their synthesis and analysis, and provides visualizations to aid in understanding their structural relationship.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 2-Cyclopropyl-2-propanol is presented below. These parameters are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

PropertyThis compound2-Cyclopropyl-2-propanolSource(s)
Molecular Formula C₆H₁₃NC₆H₁₂O[1][2]
Molecular Weight 99.17 g/mol 100.16 g/mol [1][3]
pKa 10.91 ± 0.25 (Predicted)Not Available[4]
logP (Octanol/Water) 0.6 (Computed)0.9 (Computed)[1][3]
Topological Polar Surface Area 26.0 Ų20.2 Ų[2][3]
Hydrogen Bond Donors 11[2][3]
Hydrogen Bond Acceptors 11[2][3]
Boiling Point 99-100 °C (at 750 Torr)Not Available[4]

Note: Some of the data presented is based on computational predictions due to the limited availability of direct experimental comparisons in the literature.

Structural and Spectroscopic Analysis

The core structural difference lies in the terminal functional group: a primary amine versus a tertiary alcohol. This seemingly minor change has profound implications for the molecule's electronic and steric properties.

Spectroscopic Data Comparison
Spectroscopic DataThis compound (Predicted/Typical)2-Cyclopropyl-2-propanol (Experimental)
¹H NMR -CH₃: ~1.1 ppm (s, 6H), -NH₂: ~1.2 ppm (br s, 2H), Cyclopropyl-H: ~0.2-0.6 ppm (m, 5H)-CH₃: 1.08 ppm (s, 6H), -OH: 1.35 ppm (s, 1H), Cyclopropyl-H: 0.2-0.9 ppm (m, 5H)
¹³C NMR C-N: ~50-60 ppm, Cyclopropyl-C: ~5-15 ppm, -CH₃: ~25-30 ppmC-O: 72.2 ppm, Cyclopropyl-C: 3.1, 18.0 ppm, -CH₃: 27.2 ppm
IR Spectroscopy N-H stretch: 3300-3500 cm⁻¹ (two bands), C-H stretch: 2850-3000 cm⁻¹, N-H bend: 1580-1650 cm⁻¹O-H stretch: ~3380 cm⁻¹ (broad), C-H stretch: 2870-3080 cm⁻¹, C-O stretch: ~1140 cm⁻¹

Note: Spectroscopic data for this compound is predicted based on typical values for similar structures. Experimental data for 2-Cyclopropyl-2-propanol is sourced from PubChem.[3]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of these specific molecules are not widely available in peer-reviewed literature. However, plausible synthetic routes can be proposed based on established organic chemistry reactions.

Synthesis of 2-Cyclopropyl-2-propanol

This tertiary alcohol can be synthesized via a Grignard reaction between cyclopropylmagnesium bromide and acetone.[5]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Cyclopropyl bromide is added dropwise to initiate the formation of cyclopropylmagnesium bromide.

  • Reaction with Acetone: The Grignard reagent is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise with stirring.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation to yield pure 2-cyclopropyl-2-propanol.

Synthesis of this compound

A common method for the synthesis of tertiary alkyl amines from the corresponding alcohol is the Ritter reaction, followed by hydrolysis of the intermediate amide.[6][7]

Experimental Protocol:

  • Ritter Reaction: 2-Cyclopropyl-2-propanol is dissolved in acetonitrile. The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis of the Amide: The reaction mixture is carefully poured onto ice, and the resulting N-(2-cyclopropylpropan-2-yl)acetamide is extracted with a suitable solvent (e.g., dichloromethane). After removal of the solvent, the crude amide is subjected to hydrolysis by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Work-up: After hydrolysis, the reaction mixture is cooled and basified with a strong base. The amine product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed.

  • Purification: The crude this compound can be purified by distillation.

Biological and Pharmacological Considerations

The choice between a tertiary amine and a tertiary alcohol can significantly influence a molecule's interaction with biological targets and its metabolic profile.

  • Basicity and Target Engagement: The primary amine in this compound (predicted pKa ≈ 10.91) can act as a hydrogen bond donor and acceptor, and can be protonated at physiological pH.[4] This can be crucial for forming salt bridges with acidic residues in a protein's active site. The hydroxyl group in 2-cyclopropyl-2-propanol is a weaker acid and can act as both a hydrogen bond donor and acceptor.

  • Metabolic Stability: Tertiary alcohols are generally more resistant to oxidation compared to primary or secondary alcohols.[8] The tertiary nature of the alcohol in 2-cyclopropyl-2-propanol may therefore confer greater metabolic stability. However, cyclopropylamines can be susceptible to metabolism, sometimes leading to ring-opening and the formation of reactive intermediates.[8]

  • Pharmacological Precedent: Cyclopropylamine moieties are found in a number of approved drugs, including the antibiotic ciprofloxacin and the antiviral simeprevir, often contributing to improved pharmacological properties.[9] Cyclopropyl alcohols are also utilized in drug design, valued for their ability to introduce a rigid, polar group.[10]

Visualizing the Structural Relationship and Synthetic Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Structural_Comparison cluster_amine This compound cluster_alcohol 2-Cyclopropyl-2-propanol amine amine alcohol alcohol amine->alcohol Structural Analogs

Caption: Structural comparison of the two molecules.

Synthesis_Workflow cluster_alcohol_synthesis Synthesis of 2-Cyclopropyl-2-propanol cluster_amine_synthesis Synthesis of this compound start_alc Cyclopropyl bromide + Mg grignard Cyclopropylmagnesium bromide start_alc->grignard Grignard Reaction product_alc 2-Cyclopropyl-2-propanol grignard->product_alc acetone Acetone acetone->product_alc start_amine 2-Cyclopropyl-2-propanol ritter_intermediate N-(2-cyclopropylpropan-2-yl)acetamide start_amine->ritter_intermediate Ritter Reaction (CH3CN, H2SO4) product_amine This compound ritter_intermediate->product_amine Hydrolysis (H+ or OH-)

Caption: Plausible synthetic workflows for the two compounds.

Conclusion

The choice between incorporating a this compound or a 2-cyclopropyl-2-propanol moiety into a drug candidate is a critical decision that should be guided by a thorough understanding of their respective structural and physicochemical properties. The amine offers basicity and the potential for strong ionic interactions, while the tertiary alcohol provides a more metabolically stable polar group. The synthetic routes to both compounds are feasible using standard organic chemistry techniques. Further experimental studies are warranted to directly compare their solubility, stability, and biological activity in relevant assays to make a fully informed decision in the drug discovery process.

References

A Comparative Analysis of Cyclopropylamine-Based Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of cyclopropylamine inhibitors targeting monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters. By presenting objective performance comparisons, supporting experimental data, and detailed methodologies, this document serves as a valuable resource for researchers in neuroscience and professionals in drug development.

Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane and are crucial for the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[3][4] Cyclopropylamines represent a significant class of mechanism-based, irreversible MAO inhibitors.[5][6]

Comparative Performance of Cyclopropylamine Inhibitors

The inhibitory potential of various cyclopropylamine derivatives against MAO-A and MAO-B is summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

InhibitorTarget MAOIC50 (after 30 min pre-incubation)Selectivity (MAO-A IC50 / MAO-B IC50)ReversibilityReference
Tranylcypromine (TCP) MAO-A~7.7 µM (K_i)~0.5 (based on K_i)Irreversible[7]
MAO-B~3.8 µM (K_i)Irreversible[7]
MAO-B0.074 µMIrreversible[7]
cis-N-benzyl-2-methoxycyclopropylamine MAO-A170 nM34Irreversible[5][7]
MAO-B5 nMIrreversible[5][7]
N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (LY121768) MAO-A0.4 nM2500Irreversible[8]
MAO-B1000 nMIrreversible[8]

Key Observations:

  • cis-N-benzyl-2-methoxycyclopropylamine demonstrates high potency and selectivity for MAO-B, being over 20-fold more effective than the classic inhibitor tranylcypromine.[5][9]

  • LY121768 exhibits remarkable potency and selectivity for MAO-A, with an IC50 in the sub-nanomolar range.[8]

  • Tranylcypromine acts as a non-selective irreversible inhibitor of both MAO-A and MAO-B.[10][11]

Mechanism of Action: Irreversible Inhibition

Cyclopropylamine inhibitors function as "suicide substrates" or mechanism-based inactivators.[6][8] The enzyme's catalytic activity is required to convert the inhibitor into a reactive intermediate, which then forms a covalent bond with the enzyme's flavin cofactor, leading to irreversible inactivation.[5][8] This process is characterized by spectral changes, including bleaching at 456 nm and an increased absorbance at 400 nm, which is consistent with flavin modification.[5][7]

MAO_Inhibition_Mechanism MAO MAO (Active Enzyme) + FAD cofactor Complex Enzyme-Inhibitor Complex MAO->Complex Reversible binding Inhibitor Cyclopropylamine Inhibitor Inhibitor->Complex Intermediate Reactive Intermediate (Covalently bound to FAD) Complex->Intermediate Enzymatic Oxidation Inactive_MAO Inactive MAO Intermediate->Inactive_MAO Irreversible Inactivation

Mechanism of irreversible MAO inhibition by cyclopropylamines.

Signaling Pathway Affected by MAO Inhibition

By inhibiting MAO, the degradation of monoamine neurotransmitters is prevented, leading to their increased availability in the synaptic cleft. This enhancement of monoaminergic neurotransmission is the primary mechanism behind the therapeutic effects of MAO inhibitors.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signal Neuronal Signaling Receptors->Signal Cyclopropylamine Cyclopropylamine Inhibitor Cyclopropylamine->MAO Inhibition

Impact of MAO inhibition on monoaminergic neurotransmission.

Experimental Protocols

In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a general method for assessing MAO inhibition using a commercially available kit that measures the production of hydrogen peroxide (H₂O₂).[12]

1. Reagent Preparation:

  • Prepare the assay buffer, MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) as per the manufacturer's guidelines.[12]

2. Compound Preparation:

  • Dissolve the test compounds in a suitable solvent, such as DMSO, to create stock solutions.

  • Perform serial dilutions of the test compounds in the assay buffer.[12]

3. Assay Procedure:

  • Add the diluted test compounds to the wells of a 96-well black plate.

  • Include necessary controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[1][12]

  • For irreversible inhibitors, pre-incubate the plate with the MAO enzyme and test compounds for a specific duration (e.g., 15-30 minutes at 37°C).[12]

  • Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to all wells.

  • Incubate the plate at 37°C, ensuring it is protected from light.[12]

4. Data Analysis:

  • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Probe) start->reagent_prep compound_prep Compound Preparation (Stock Solutions & Serial Dilutions) reagent_prep->compound_prep plate_setup Plate Setup (Add Compounds & Controls to 96-well plate) compound_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor, 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate & Probe) pre_incubation->reaction_start incubation Incubation (37°C, protected from light) reaction_start->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis end End analysis->end

Workflow for in vitro fluorometric MAO inhibition assay.
Continuous Spectrophotometric MAO Activity Assay

This method allows for the continuous monitoring of MAO activity by measuring the change in absorbance of a substrate or product.[4]

1. Substrates and Wavelengths:

  • MAO-A: Use kynuramine as the substrate and measure the formation of its product, 4-hydroxyquinoline, at 316 nm.[4][13]

  • MAO-B: Use benzylamine as the substrate and measure the formation of benzaldehyde at 250 nm.[4]

2. Assay Procedure:

  • Prepare a reaction mixture containing the appropriate buffer, MAO enzyme (A or B), and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the specific substrate (kynuramine or benzylamine).

  • Continuously monitor the change in absorbance at the specified wavelength using a spectrophotometer.

3. Data Analysis:

  • Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Analyze the degree and pattern of inhibition using Lineweaver-Burk and secondary plots to determine parameters like K_i.[4]

  • The reversibility of the inhibitor can be assessed using dialysis methods.[4]

These protocols provide a robust framework for the comparative evaluation of novel cyclopropylamine-based MAO inhibitors, facilitating the identification of potent and selective candidates for further drug development.

References

A Comparative Guide to the Synthesis Efficiency of Cyclopropanation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. The efficient and stereoselective construction of this three-membered ring is therefore of paramount importance. This guide provides an objective comparison of the synthesis efficiency of three widely employed cyclopropanation methods: the Simmons-Smith reaction, Rhodium-catalyzed cyclopropanation, and the Corey-Chaykovsky reaction. The performance of these methods is evaluated using cinnamyl alcohol as a benchmark substrate, with supporting experimental data and detailed protocols to aid in methodological selection.

Quantitative Performance Comparison

The following table summarizes the typical performance of each method for the cyclopropanation of cinnamyl alcohol, a common substrate featuring an allylic hydroxyl group which can influence the stereochemical outcome of the reaction.

MethodReagentsCatalystTypical Yield (%)Diastereomeric Ratio (d.r.)Key AdvantagesKey Disadvantages
Simmons-Smith Reaction Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn)None85 - 95%[1]>20:1 (syn)[1]High diastereoselectivity with allylic alcohols, good functional group tolerance, stereospecific.Stoichiometric use of pyrophoric and expensive organozinc reagents.[2]
Rhodium-Catalyzed Ethyl diazoacetate (EDA)Rh₂(OAc)₄ (1 mol%)70 - 85%~1:1 to 3:1Catalytic, broad substrate scope, high turnover numbers.[3][4]Use of potentially explosive and toxic diazo compounds, catalyst cost.
Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide, NaHNone75 - 90%Not applicable (forms epoxide with C=O)Effective for α,β-unsaturated carbonyls, mild conditions.Primarily for enones to form cyclopropyl ketones, not direct cyclopropanation of simple alkenes.[5][6][7]

Note: The Corey-Chaykovsky reaction is most effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones. For simple alkenes like cinnamyl alcohol, it is not the standard method. The data presented for Simmons-Smith and Rhodium-catalyzed reactions are representative for allylic alcohols.

Experimental Protocols

Detailed methodologies for the cyclopropanation of cinnamyl alcohol using the Simmons-Smith and a Rhodium-catalyzed reaction are provided below.

Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

This protocol is adapted from established procedures known for high diastereoselectivity with allylic alcohols.[8]

Reagents:

  • Cinnamyl alcohol

  • Diethylzinc (Et₂Zn) solution (1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.2 equivalents) to the stirred solvent.

  • Add a solution of diiodomethane (2.2 equivalents) in DCM dropwise to the flask. Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of cinnamyl alcohol (1.0 equivalent) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylmethanol.

Rhodium-Catalyzed Cyclopropanation of Cinnamyl Alcohol

This protocol describes a typical procedure for the rhodium-catalyzed cyclopropanation of an alkene using ethyl diazoacetate.[4]

Reagents:

  • Cinnamyl alcohol

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add cinnamyl alcohol (1.0 equivalent) and rhodium(II) acetate dimer (0.01 equivalents).

  • Dissolve the solids in anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM in a syringe pump.

  • Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 4-6 hours. The slow addition is crucial to minimize the formation of diethyl maleate and fumarate side products.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete after the addition of the diazo compound.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cyclopropanated product.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generally accepted mechanisms and experimental workflows for the discussed cyclopropanation methods.

Simmons-Smith Reaction Mechanism

Rh_Catalyzed_Workflow Start Start: Alkene + Rh₂(OAc)₄ in DCM EDA_add Slow addition of Ethyl Diazoacetate (EDA) Start->EDA_add Reaction Reaction at Room Temperature EDA_add->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Cyclopropane Product Purification->Product

Rhodium-Catalyzed Cyclopropanation Workflow

Corey_Chaykovsky_Mechanism cluster_ylide Ylide Formation cluster_cyclo Cyclopropanation Sulfoxonium Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide Sulfoxonium->Ylide Base NaH Base->Ylide Michael 1,4-Michael Addition Ylide->Michael Enone α,β-Unsaturated Ketone Enone->Michael Enolate Enolate Intermediate Michael->Enolate RingClosure Intramolecular Ring Closure Enolate->RingClosure Product Cyclopropyl Ketone RingClosure->Product

Corey-Chaykovsky Reaction Mechanism

Conclusion

The choice of cyclopropanation method is highly dependent on the specific substrate and the desired outcome. For the diastereoselective cyclopropanation of allylic alcohols, the Simmons-Smith reaction remains a highly efficient and predictable method, consistently providing high yields of the syn-diastereomer.[1] Rhodium-catalyzed cyclopropanation offers a versatile and catalytic alternative suitable for a broad range of alkenes, although it requires the use of diazo compounds.[4] The Corey-Chaykovsky reaction is a powerful tool for the cyclopropanation of electron-deficient double bonds, particularly in α,β-unsaturated carbonyl compounds, proceeding through a distinct mechanistic pathway.[5][6][7] Researchers and drug development professionals should consider the substrate scope, functional group tolerance, stereoselectivity requirements, and practical considerations such as reagent cost and safety when selecting the optimal cyclopropanation strategy.

References

A Comparative Guide to Cross-Reactivity of Antibodies Against Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies raised against small molecule drugs, with a particular focus on the challenges and strategies relevant to compounds containing a cyclopropylamine moiety. While specific cross-reactivity data for cyclopropylamine derivatives is not extensively available in public literature, this guide leverages analogous data from studies on other small molecule drugs, such as fentanyl and amphetamine derivatives, to illustrate best practices in data presentation, experimental design, and interpretation.

Principles of Antibody Cross-Reactivity with Small Molecules

Antibodies developed for the detection of small molecules, such as drugs and their metabolites, are generated by immunizing an animal with a hapten-carrier conjugate. The hapten is a modified version of the small molecule of interest. The resulting antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[1] Understanding and quantifying cross-reactivity is crucial for the development of specific and reliable immunoassays.[2][3]

The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the related compounds. Minor modifications to the molecule's structure can significantly impact antibody binding. Therefore, comprehensive cross-reactivity studies are essential to characterize the specificity of an antibody and to ensure the accuracy of an immunoassay.[4]

Experimental Data: Cross-Reactivity of Antibodies Against Fentanyl and Amphetamine Derivatives

To illustrate how cross-reactivity data is presented, the following tables summarize findings from studies on antibodies developed for the detection of fentanyl and amphetamine analogs. These examples serve as a model for how to structure and interpret cross-reactivity data for any small molecule drug, including cyclopropylamine derivatives.

Fentanyl Analogs Cross-Reactivity

A study on a novel chemiluminescence immunoassay for fentanyl reported the cross-reactivity of a high-affinity antibody with various fentanyl analogs.[5] The results are summarized in Table 1.

CompoundStructure% Cross-Reactivity
Fentanyl(Structure of Fentanyl)100%
Acetylfentanyl(Structure of Acetylfentanyl)~100%
Acrylfentanyl(Structure of Acrylfentanyl)~100%
Furanylfentanyl(Structure of Furanylfentanyl)~20%
Norfentanyl(Structure of Norfentanyl)~3-11%
Table 1: Cross-reactivity of a fentanyl antibody with various analogs. Data adapted from a study on a novel chemiluminescence immunoassay.[1][5]

Another study evaluated commercially available fentanyl screening immunoassays and reported similar cross-reactivity patterns.[1] Generally, analogs with modifications distant from the core structure recognized by the antibody show lower cross-reactivity.[6]

Amphetamine Derivatives Cross-Reactivity
CompoundStructure% Cross-Reactivity
Amphetamine(Structure of Amphetamine)100%
Methamphetamine(Structure of Methamphetamine)<5%
MDA (3,4-methylenedioxyamphetamine)(Structure of MDA)High
MDMA (3,4-methylenedioxymethamphetamine)(Structure of MDMA)Low
Ephedrine(Structure of Ephedrine)Very Low
Table 2: Cross-reactivity of an amphetamine-specific antibody. The assay was designed to be specific for amphetamine with minimal cross-reaction to methamphetamine.[7][9]

These examples highlight the importance of empirical testing to determine the cross-reactivity profile of an antibody, as small structural changes can lead to significant differences in antibody recognition.

Experimental Protocols

The following are detailed methodologies for key experiments involved in antibody cross-reactivity studies, based on common practices for small molecule immunoassays.

Hapten Synthesis and Immunogen Preparation
  • Hapten Design: A derivative of the target small molecule (e.g., a cyclopropylamine derivative) is designed to incorporate a linker arm with a reactive functional group (e.g., a carboxyl or amino group). The position of the linker is critical as it influences which parts of the molecule are exposed to the immune system.[10][11][12]

  • Conjugation to Carrier Protein: The hapten is covalently coupled to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), using a suitable cross-linking agent (e.g., EDC/NHS for carboxyl groups).[12]

  • Purification: The resulting immunogen conjugate is purified to remove unreacted hapten and reagents, typically by dialysis or size-exclusion chromatography.

Antibody Production
  • Immunization: Animals (commonly rabbits or mice) are immunized with the purified immunogen, typically mixed with an adjuvant to enhance the immune response.[13]

  • Titer Determination: Blood samples are periodically collected, and the antibody titer (a measure of the amount of specific antibody) is determined using an enzyme-linked immunosorbent assay (ELISA).

  • Antibody Purification: Once a high titer is achieved, polyclonal antibodies can be purified from the serum, or monoclonal antibodies can be produced using hybridoma technology.[14]

Competitive ELISA for Cross-Reactivity Testing

The most common method for determining the cross-reactivity of antibodies against small molecules is the competitive ELISA.[2][15]

  • Plate Coating: A microtiter plate is coated with a conjugate of the hapten and a carrier protein (often BSA to avoid cross-reactivity with antibodies raised against the immunizing carrier).[16]

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of BSA or non-fat dry milk).[15]

  • Competition: A fixed concentration of the antibody is pre-incubated with varying concentrations of the target analyte (for the standard curve) or the potential cross-reactants.

  • Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plate and incubated. The free antibody (not bound to the analyte in solution) will bind to the coated antigen.

  • Washing: The plate is washed to remove unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: After another wash step, a substrate for the enzyme is added, which produces a measurable signal (e.g., a color change).

  • Data Analysis: The signal is inversely proportional to the concentration of the analyte in the sample. The concentration of each cross-reactant that causes 50% inhibition of the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Studies

G cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Immunoassay & Data Analysis Hapten Hapten Synthesis (Cyclopropylamine Derivative) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Titer Titer Monitoring Immunization->Titer Purification Antibody Purification Titer->Purification ELISA Competitive ELISA Purification->ELISA IC50 IC50 Determination ELISA->IC50 CR_Calc Cross-Reactivity Calculation (%) IC50->CR_Calc G cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody1 Antibody Target1 Target Analyte (Cyclopropylamine Derivative) Antibody1->Target1 Strong Binding Analog1 Structurally Dissimilar Analog Antibody1->Analog1 No Binding Antibody2 Antibody Target2 Target Analyte (Cyclopropylamine Derivative) Antibody2->Target2 Strong Binding Analog2 Structurally Similar Analog Antibody2->Analog2 Weak/Moderate Binding

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a synthesis product's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. Single-crystal X-ray crystallography stands as the authoritative method for elucidating the precise atomic arrangement within a molecule. However, a comprehensive understanding of its performance in comparison to other widely used analytical techniques is crucial for selecting the most appropriate method for a given research question. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Performance Comparison of Structural Elucidation Techniques

The choice of analytical technique for structure determination is dictated by factors such as the nature of the sample, the required level of detail, and experimental constraints. The following table summarizes key performance indicators for X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry for the analysis of small molecule synthesis products.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Type Single, well-ordered crystal (typically 0.1-0.5 mm).[1]Soluble compound in a deuterated solvent.[2]Ionizable compound, can be in solid, liquid, or gas phase.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[3][4]Through-bond connectivity, relative stereochemistry, solution-state conformation, and molecular dynamics.[5][6]Molecular weight, elemental composition, and fragmentation patterns for structural clues.[7][8]
Resolution Atomic (<1 Å).[9][10]Atomic to near-atomic.Provides molecular formula, but not 3D structure directly.
Typical Sample Amount 0.1 - 10 mg (highly dependent on crystal size and quality).[11]1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR.[12][13]ng to µg quantities.[14]
Measurement Time Hours to days (including crystal screening and data collection).[15]Minutes to hours per experiment.[2]Seconds to minutes.
Key Advantage Unambiguous determination of absolute structure and stereochemistry.[3]Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[16]High sensitivity and ability to analyze complex mixtures when coupled with separation techniques (e.g., LC-MS).[17]
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to obtain.[16][18]Does not directly provide absolute stereochemistry and can be challenging for molecules with limited solubility or many quaternary centers.Does not provide a complete 3D structure and can be destructive to the sample.

Experimental Workflows and Logical Decision Making

The selection of an appropriate analytical technique is a critical decision in the workflow of structure confirmation. The following diagrams illustrate the general experimental workflow for single-crystal X-ray crystallography and a logical pathway for choosing between the three major techniques.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesized Product purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_collection Data Collection xray_diffraction->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

A general workflow for X-ray crystallography.

decision_tree start Need to Confirm Structure of Synthesis Product crystal Can a single crystal be obtained? start->crystal absolute_config Is absolute configuration essential? crystal->absolute_config Yes nmr_ms Use NMR and/or MS crystal->nmr_ms No xray Use X-ray Crystallography absolute_config->xray Yes nmr Use NMR Spectroscopy absolute_config->nmr No (relative stereochemistry sufficient) ms Use Mass Spectrometry (for MW confirmation) nmr_ms->nmr Connectivity & stereochemistry needed nmr_ms->ms Molecular weight is sufficient

Decision tree for technique selection.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining high-quality, reproducible data.

Single-Crystal X-ray Crystallography
  • Crystal Growth: The purified synthesis product is dissolved in a suitable solvent or solvent system to near saturation. Crystallization is induced by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent. High-quality, single crystals with dimensions of at least 20-50 µm are sought.[4][19]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The mounted crystal is then placed in a stream of cold nitrogen gas (around 100 K) on the diffractometer to minimize radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[20] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure completeness.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial atomic positions are determined by solving the "phase problem" using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy.

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The absolute configuration can often be determined if a heavy atom is present or if anomalous dispersion effects are significant.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 1-10 mg of the purified compound for ¹H NMR (10-50 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][12] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The sample is spun to average out magnetic field inhomogeneities.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. For a standard 1D ¹H spectrum, this takes a few minutes. More complex experiments, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), may take several hours.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to determine the connectivity of atoms and the relative stereochemistry of the molecule.[5][6]

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample (ng to µg) is dissolved in a suitable solvent. For techniques like electrospray ionization (ESI), the sample is introduced as a dilute solution. For matrix-assisted laser desorption/ionization (MALDI), the sample is co-crystallized with a matrix on a target plate.

  • Ionization: The sample molecules are converted into gas-phase ions. Common ionization techniques for small molecules include ESI, atmospheric pressure chemical ionization (APCI), and electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis: The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition.[7] Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide structural information by revealing how the molecule breaks apart.[21]

References

In Vitro vs. In Vivo Efficacy of 2-Cyclopropylpropan-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of two distinct classes of drugs derived from the 2-Cyclopropylpropan-2-amine scaffold: 2-Cyclopropylindoloquinones, investigated for their antitumor properties, and 2-Phenylcyclopropylmethylamine derivatives, developed as partial agonists for the dopamine D2 receptor. This analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of their therapeutic potential.

2-Cyclopropylindoloquinones as Bioreductively Activated Antitumor Agents

Derivatives of 2-cyclopropylindoloquinone have been identified as potent bioreductively activated antitumor agents. Their mechanism of action relies on the reduction of the quinone moiety, particularly in the hypoxic environment of solid tumors, leading to the formation of cytotoxic species that can induce DNA damage.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the efficacy of two lead compounds, 5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione (Compound 21) and 3-(hydroxymethyl)-5-(2-methylaziridin-1-yl)-1,2-dimethylindole-4,7-dione (Compound 54), in both laboratory and living models.

Table 1: In Vitro Cytotoxicity of 2-Cyclopropylindoloquinone Derivatives against Hypoxic EMT6 Murine Mammary Adenocarcinoma Cells

CompoundIC50 (µM) under Hypoxic Conditions
Compound 210.08
Compound 540.15

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Table 2: In Vivo Antitumor Efficacy of 2-Cyclopropylindoloquinone Derivatives in Murine Tumor Models

CompoundTumor ModelAdministration Dose (mg/kg)Tumor Growth Delay (days)
Compound 21RIF-1 (Fibrosarcoma)208.5
Compound 54KHT (Sarcoma)256.2

Tumor growth delay is the difference in the time it takes for tumors in treated animals to reach a specific volume compared to untreated controls.

Experimental Protocols

In Vitro Cytotoxicity Assay under Hypoxia: EMT6 murine mammary adenocarcinoma cells were seeded in 96-well plates and allowed to attach. The plates were then placed in a hypoxic chamber with a gas mixture of 5% CO2, 10% H2, and 85% N2 for 4 hours to achieve hypoxia. The compounds were then added at various concentrations, and the plates were incubated for a further 48 hours under hypoxic conditions. Cell viability was assessed using the MTT assay, where the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves.

In Vivo Antitumor Efficacy in RIF-1 and KHT Tumor Models: Female C3H/HeN mice were inoculated subcutaneously with either RIF-1 or KHT tumor cells. When the tumors reached a palpable size (approximately 100 mm³), the mice were treated with a single intraperitoneal injection of the test compounds at the specified doses. Tumor volume was measured every two days using calipers. The time for the tumors to reach four times their initial volume was determined for both treated and control groups, and the tumor growth delay was calculated as the difference between these times.

Mandatory Visualization

Bioreductive_Activation_Pathway cluster_0 Normoxic Cell cluster_1 Hypoxic Tumor Cell Indoloquinone Indoloquinone One_Electron_Reduction_Normoxia One-Electron Reduction (e.g., CYPOR) Indoloquinone->One_Electron_Reduction_Normoxia Semiquinone_Radical_Normoxia Semiquinone Radical One_Electron_Reduction_Normoxia->Semiquinone_Radical_Normoxia Semiquinone_Radical_Normoxia->Indoloquinone Oxygen O₂ Semiquinone_Radical_Normoxia->Oxygen Reoxidation Superoxide O₂⁻ Oxygen->Superoxide No_Cytotoxicity No Significant Cytotoxicity Indoloquinone_Hypoxia Indoloquinone One_Electron_Reduction_Hypoxia One-Electron Reduction (e.g., CYPOR) Indoloquinone_Hypoxia->One_Electron_Reduction_Hypoxia Two_Electron_Reduction_Hypoxia Two-Electron Reduction (e.g., NQO1) Indoloquinone_Hypoxia->Two_Electron_Reduction_Hypoxia Semiquinone_Radical_Hypoxia Semiquinone Radical One_Electron_Reduction_Hypoxia->Semiquinone_Radical_Hypoxia Hydroquinone Hydroquinone Two_Electron_Reduction_Hypoxia->Hydroquinone Semiquinone_Radical_Hypoxia->Hydroquinone Further Reduction DNA_Damage DNA Alkylation & Cross-linking Hydroquinone->DNA_Damage Cell_Death Apoptosis DNA_Damage->Cell_Death D2_Receptor_Signaling cluster_G_protein G Protein-Dependent Pathway cluster_Arrestin β-Arrestin-Dependent Pathway D2_Agonist Dopamine / Partial Agonist D2_Receptor Dopamine D2 Receptor D2_Agonist->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_G Modulation of Neuronal Excitability PKA->Cellular_Response_G D2_Agonist_Arr Dopamine / Partial Agonist D2_Receptor_Arr Dopamine D2 Receptor D2_Agonist_Arr->D2_Receptor_Arr GRK GRK D2_Receptor_Arr->GRK Recruitment P_D2_Receptor Phosphorylated D2 Receptor GRK->P_D2_Receptor Phosphorylation Beta_Arrestin β-Arrestin P_D2_Receptor->Beta_Arrestin Recruitment MAPK_Pathway MAPK Cascade (ERK1/2) Beta_Arrestin->MAPK_Pathway Activation Cellular_Response_Arr Receptor Internalization & Other Signaling Beta_Arrestin->Cellular_Response_Arr MAPK_Pathway->Cellular_Response_Arr

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of chemical reagents are not merely procedural hurdles; they are integral components of rigorous scientific practice and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of 2-cyclopropylpropan-2-amine, grounding every recommendation in the principles of chemical safety and regulatory compliance.

The core principle for managing this compound waste is to treat it as a regulated hazardous material. Its classification as a short-chain aliphatic amine and its potential flammability and irritant properties necessitate a disposal pathway that prevents its release into the sanitary sewer system or general waste stream.[1]

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented, data from suppliers and analogous compounds (e.g., cyclopropylamine) allow for a robust risk assessment. The chemical should be handled as a flammable, irritant, and potentially corrosive substance.

Table 1: Physicochemical Properties and Hazard Profile of this compound

PropertyValue / ClassificationSource(s)
Molecular Formula C₆H₁₃N[2][3]
Molecular Weight 99.17 g/mol [2][4]
Physical State Liquid[5]
Signal Word Danger / Warning[3][4]
GHS Hazard Statements H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5][6][7]
UN Number 1993 (Flammable Liquid, n.o.s.)[4]
Packing Group II (High Danger)[4]

Note: Hazard classifications may vary between suppliers. This table reflects a conservative approach by incorporating the highest levels of reported risk.

The causality behind these classifications is rooted in the amine functional group, which can be corrosive to tissues, and the small, volatile nature of the aliphatic structure, which contributes to flammability.[8]

Pre-Disposal: Personal Protective Equipment (PPE) and Area Preparation

Safe disposal begins before the first drop of waste is transferred. The choice of PPE is dictated by the hazards identified above.

Mandatory PPE Ensemble:

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential. For larger quantities, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[5][10]

Area Preparation:

  • Designate a Satellite Accumulation Area (SAA): This must be at or near the point of waste generation.[11] It should be clearly marked and away from heat, sparks, or open flames.[5]

  • Ensure Emergency Equipment is Accessible: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be disposed of down the drain.[1][12] This is a regulated hazardous waste stream.

Step 1: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Select the Correct Waste Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) carboys are preferred.[11][13] The container must be in good condition, free of leaks or cracks.

  • Designate a Waste Stream: This chemical should be collected in a "Flammable Organic Liquid Waste" or "Amine-Containing Waste" stream, as directed by your institution's Environmental Health & Safety (EHS) department.

  • Avoid Incompatibilities: DO NOT mix this compound waste with the following:

    • Acids and Acid Chlorides: Violent reactions can occur.[14]

    • Strong Oxidizing Agents: This poses a significant fire and explosion risk.[14]

    • Aqueous Waste Streams (unless specifically designated): Keep organic and aqueous wastes separate.

    • Unknown Wastes: Never mix unknown chemicals.[13]

Step 2: Waste Container Labeling

Proper labeling is a regulatory requirement and is essential for the safety of all personnel.[11][15]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS office.[1]

  • Complete All Fields:

    • Write out the full chemical name: "this compound". Do not use abbreviations or formulas.

    • List all other components of the waste solution, including solvents, and their approximate percentages.

    • Check all applicable hazard boxes (e.g., Flammable, Corrosive/Irritant).

    • Fill in the generator's name, lab location, and the accumulation start date.

Step 3: Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[1][11] This minimizes vapor release and prevents spills.

  • Use Secondary Containment: Store the waste container within a larger, unbreakable container (like a plastic tub) to contain any potential leaks.[1][15]

  • Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[11]

Step 4: Arranging for Final Disposal
  • Contact EHS for Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[1][11]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This must be done by trained EHS staff.[1]

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is critical.

  • Alert Personnel: Notify everyone in the immediate area.

  • Assess the Spill Size:

    • Small Spill (<100 mL): If you are trained and have a spill kit, you may clean it up. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Large Spill (>100 mL) or Any Spill Outside a Fume Hood: Evacuate the area immediately. Close the door and call your institution's emergency EHS number.

  • Package Spill Debris: Collect the absorbent material using non-sparking tools, place it in a sealed container, and label it as hazardous waste containing this compound.[14]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol) and then soap and water. Collect all cleaning materials as hazardous waste.

Decontamination of Empty Containers

A container that has held hazardous waste must be properly decontaminated before it can be disposed of as regular trash.[1]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., isopropanol or ethanol).

  • Collect the Rinsate: The first rinsate, and any subsequent rinses, must be collected and disposed of as hazardous waste.[1]

  • Deface the Label: Completely remove or deface all hazardous chemical labels on the container.[1]

  • Air Dry: Allow the container to air dry completely in a fume hood.

  • Final Disposal: Once clean and dry, the container can typically be disposed of in a designated glass or plastic recycling bin, or as regular trash, per your institution's policy.

Waste Management Decision Tree

The following diagram outlines the critical decision points in the disposal process for this compound.

G Figure 1: Waste Management Decision Tree cluster_0 Waste Characterization & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal cluster_3 Emergency Spill Response start Waste Generated: This compound is_spill Spill or Routine Disposal? start->is_spill routine Routine Liquid Waste is_spill->routine Routine solids Contaminated Solids (e.g., gloves, wipes) is_spill->solids Contaminated Solids spill_size Spill > 100mL or Outside Fume Hood? is_spill->spill_size Spill container_liquid 1. Select compatible HDPE container. 2. Add to 'Flammable Organic' stream. 3. AVOID mixing with acids/oxidizers. routine->container_liquid container_solid 1. Double-bag in clear plastic bags. 2. Seal securely. solids->container_solid labeling Affix EHS Hazardous Waste Tag. Complete ALL fields immediately. container_liquid->labeling container_solid->labeling storage Store in designated Satellite Accumulation Area (SAA). Use secondary containment. labeling->storage pickup Request Waste Pickup from EHS storage->pickup cleanup Small Spill Cleanup: 1. Use inert absorbent. 2. Package waste. 3. Decontaminate area. spill_size->cleanup No evacuate EVACUATE AREA Call EHS Emergency spill_size->evacuate Yes cleanup->container_solid Dispose of as Contaminated Solids

Caption: Waste management workflow for this compound.

References

Personal protective equipment for handling 2-Cyclopropylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Cyclopropylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

While specific toxicological data for this compound is limited, analogous compounds, such as other aliphatic amines, present a range of potential hazards.[1] These include:

  • Skin and Eye Irritation/Corrosion : Many aliphatic amines are corrosive and can cause severe skin burns and eye damage upon contact.[1][2]

  • Respiratory Tract Irritation : Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1]

  • Flammability : Many organic amines are flammable liquids.[1][2][3]

  • Toxicity : May be harmful if swallowed or absorbed through the skin.[1][2]

It is prudent to treat this compound as a hazardous substance with the potential for these effects until specific data becomes available.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment (PPE), is critical.[1]

Protection Type Specific Recommendations Standards & Considerations
Eye and Face Protection Tightly fitting safety goggles. A face shield (8-inch minimum) is required when there is a risk of splashing.Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection Gloves: Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and proper removal technique must be used. Clothing: Wear appropriate protective clothing, such as a lab coat, apron, or coveralls, to prevent skin contact.Glove manufacturer's compatibility charts should be consulted to ensure protection against this specific chemical class.[4][5]
Respiratory Protection A government-approved respirator is required if working outside of a fume hood or if exposure limits are likely to be exceeded.Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.
Handling and Storage
  • All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated chemical fume hood.[1][3]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Ground all equipment to prevent static discharge.[3]

Spill and Disposal Procedures

Spill Response:

  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]

  • Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[1]

Waste Disposal:

  • Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Operational Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

start Start: Prepare for Handling risk_assessment 1. Conduct Risk Assessment (Review SDS of Analogous Compounds) start->risk_assessment ppe_selection 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls (Fume Hood, Ventilation) ppe_selection->engineering_controls handling 4. Handle Chemical in Fume Hood (Weighing, Transferring) engineering_controls->handling storage 5. Store Properly (Cool, Dry, Ventilated, Tightly Sealed) handling->storage spill_check Spill or Exposure? storage->spill_check spill_response 6a. Initiate Spill Response (Evacuate, Contain, Clean) spill_check->spill_response Spill first_aid 6b. Administer First Aid (Follow Protocol, Seek Medical Attention) spill_check->first_aid Exposure waste_disposal 7. Dispose of Waste (Contaminated PPE, Chemical Waste) spill_check->waste_disposal No spill_response->waste_disposal first_aid->waste_disposal end End: Decontaminate & Document waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylpropan-2-amine
Reactant of Route 2
2-Cyclopropylpropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.